3-Methyl-6-piperazin-1-ylpyridazine
Description
Properties
IUPAC Name |
3-methyl-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-2-3-9(12-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRHTFKXROTZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640507 | |
| Record name | 3-Methyl-6-(piperazin-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219635-87-7 | |
| Record name | 3-Methyl-6-(piperazin-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-6-piperazin-1-ylpyridazine synthesis from 3-chloro-6-methylpyridazine
An In-depth Technical Guide to the Synthesis of 3-Methyl-6-piperazin-1-ylpyridazine via Nucleophilic Aromatic Substitution
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound from 3-chloro-6-methylpyridazine. This reaction is a cornerstone transformation for accessing valuable intermediates in pharmaceutical development, most notably in the synthesis of Molidustat (BAY 85-3934), a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) for the treatment of renal anemia.[1][2][3][4][5] The document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses critical parameters for process optimization, and outlines necessary safety precautions. This guide is intended for researchers, chemists, and process development professionals engaged in medicinal chemistry and active pharmaceutical ingredient (API) synthesis.
Introduction: Strategic Importance in Medicinal Chemistry
The pyridazine scaffold is a privileged heterocyclic motif in drug discovery, known for conferring favorable pharmacological properties.[6] The incorporation of a piperazine moiety further enhances the utility of this core structure, often improving aqueous solubility and providing a versatile handle for further functionalization to modulate biological activity.[7][8][9]
The target molecule, this compound, is a critical building block. Its synthesis from the readily available 3-chloro-6-methylpyridazine[10] is achieved through a classical Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the nuances of this reaction is paramount for achieving high yield, purity, and scalability.
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 3-chloro-6-methylpyridazine to this compound proceeds via a well-established SNAr mechanism. The pyridazine ring is inherently electron-deficient due to the inductive and mesomeric effects of its two nitrogen atoms, which makes the carbon atoms attached to the halogen susceptible to nucleophilic attack.[11][12]
The reaction unfolds in two primary stages:
-
Nucleophilic Attack: The nitrogen atom of piperazine, acting as the nucleophile, attacks the carbon atom at the 6-position of the pyridazine ring, which bears the chlorine atom. This addition step temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring.
-
Elimination and Aromaticity Restoration: The aromatic system is restored through the expulsion of the chloride leaving group. This elimination step is typically the fast step of the reaction. The resulting protonated product is then neutralized by a base present in the reaction medium to yield the final product.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure derived from established methodologies for similar transformations on chloropyridazine systems.[13][14][15]
3.1. Materials and Equipment
-
Reagents:
-
3-Chloro-6-methylpyridazine (C₅H₅ClN₂, MW: 128.56 g/mol )
-
Anhydrous Piperazine (C₄H₁₀N₂, MW: 86.14 g/mol )
-
Ethanol (200 proof) or Isopropanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Equipment:
-
Round-bottom flask (sized appropriately for the scale)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F₂₅₄) and developing chamber
-
pH paper
-
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-6-methylpyridazine (5.0 g, 38.9 mmol, 1.0 equiv.).
-
Reagent Addition: Add ethanol (100 mL) and stir until the starting material is fully dissolved. To this solution, add anhydrous piperazine (10.0 g, 116.7 mmol, 3.0 equiv.).
-
Causality Note: A significant excess of piperazine is used here to serve a dual role: it acts as the nucleophile and as the base to neutralize the hydrochloric acid (HCl) generated during the reaction. This avoids the need for an additional inorganic or organic base, simplifying the reaction mixture.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-82 °C for ethanol) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 6-12 hours.
-
Solvent Removal: Once the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel.
-
Causality Note: This step partitions the desired product into the organic layer while the excess piperazine and piperazine hydrochloride salt preferentially move into the aqueous layer.
-
-
Extraction and Washing: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL). Combine all organic layers. Wash the combined organic phase sequentially with a saturated sodium bicarbonate solution (50 mL) to remove any residual acid, and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound as a white to off-white solid. Dry the final product under vacuum.
Process Optimization & Critical Parameters
Achieving optimal results requires careful consideration of several experimental variables. The interplay between these factors determines the reaction's efficiency, yield, and purity profile.
| Parameter | Options | Rationale & Field-Proven Insights |
| Solvent | Alcohols (Ethanol, Isopropanol), Aprotic Polar (DMF, DMSO), Ethers (Dioxane) | Alcohols are often the preferred choice due to their ability to dissolve reactants, favorable safety profile, and ease of removal. Aprotic polar solvents like DMF or DMSO can accelerate SNAr reactions by stabilizing the charged intermediate but present challenges in removal and can lead to side reactions at high temperatures. |
| Base | Excess Piperazine, Inorganic (K₂CO₃, Na₂CO₃), Organic (Triethylamine, DIPEA) | Using a 2.5-3.0 equivalent excess of piperazine is the most straightforward approach.[13] If piperazine is a costly reagent, using a stoichiometric amount (1.1-1.2 equiv.) in conjunction with a cheaper inorganic base like potassium carbonate (K₂CO₃) is a cost-effective alternative. |
| Temperature | 80 °C to 120 °C | The reaction requires thermal energy to overcome the activation barrier associated with disrupting aromaticity. Refluxing in the chosen solvent is a standard and effective condition. Higher temperatures can increase the reaction rate but may also promote the formation of impurities. |
| Stoichiometry | 1.1 to 3.0 equivalents of Piperazine | A larger excess of the nucleophile (piperazine) ensures the reaction is driven to completion according to Le Châtelier's principle, maximizing the conversion of the limiting reagent (3-chloro-6-methylpyridazine). |
| Work-up | Liquid-Liquid Extraction vs. Direct Crystallization | For high-purity requirements, a full aqueous work-up as described is recommended to remove all water-soluble impurities. In some cases, for large-scale production, a "direct crystallization" approach might be developed where the product is precipitated by adding an anti-solvent to the cooled reaction mixture, simplifying the process. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the entire synthesis process, from initial setup to the final pure compound.
Safety and Handling
Proper laboratory safety practices are mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards:
-
3-Chloro-6-methylpyridazine: Halogenated heterocyclic compounds should be handled with care as they can be irritants. Avoid inhalation and skin contact.
-
Piperazine: Corrosive and can cause skin burns and eye damage. It is also a respiratory sensitizer. Handle in a well-ventilated fume hood.
-
Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Ensure all heating is performed using a heating mantle and that no open flames or spark sources are present.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
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- Flamme, I., et al. (2014). Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects. PLOS One.
- Flamme, I., et al. (2014). Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects. PMC - NIH.
- Beck, H., et al. (2015). Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia. Angewandte Chemie.
- ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- Dundar, Y., et al. (2011). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E.
- Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E.
- Sigma-Aldrich. 3-Chloro-6-methylpyridazine 97%. Product Page.
- Stevens, E. (2019).
- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology.
- National Center for Biotechnology Information. (n.d.). 3-Chloro-6-methylpyridazine.
- Durham E-Theses. (2009). A scaffold for the synthesis of highly functionalised heterocycles.
- Li, J., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry.
- Clinkenbeard, E. L., et al. (2021). The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model. Journal of Bone and Mineral Research.
- MedChemExpress. (n.d.).
- Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design.
- Li, H. Y., et al. (2006). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters.
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An In-depth Technical Guide to 3-Methyl-6-piperazin-1-ylpyridazine: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Methyl-6-piperazin-1-ylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, a proposed synthetic route, and a thorough characterization workflow. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel pyridazine-based molecules.
Introduction and Significance
This compound belongs to the class of piperazinyl-pyridazines, a scaffold that has garnered significant attention in pharmaceutical research. The pyridazine ring is a bioisostere of other aromatic systems and is known for its ability to modulate the physicochemical properties of drug candidates. The piperazine moiety is a common pharmacophore that can enhance aqueous solubility and provide a crucial point of interaction with biological targets. The combination of these two moieties in this compound makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
The structural features of this compound, particularly the presence of a basic piperazine ring and a polar pyridazine core, suggest its potential utility in developing central nervous system (CNS) active agents, kinase inhibitors, and other targeted therapies. Understanding its chemical properties and having a reliable synthetic and characterization protocol are crucial first steps in exploring its full potential in drug discovery programs.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Due to the limited availability of experimental data in the public domain, the following table includes both known and predicted properties.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₄N₄ | Calculated |
| Molecular Weight | 178.24 g/mol | Calculated |
| CAS Number | 164746-45-4 | Vendor Information |
| Appearance | White to off-white solid (predicted) | Analogy to similar compounds |
| Melting Point | Not available | Experimental data required |
| Boiling Point | Not available | Experimental data required |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted).[1] | Analogy to pyridazine and piperazine derivatives.[1] |
| pKa | Two pKa values are expected due to the two basic nitrogen atoms of the piperazine ring. The less hindered nitrogen is predicted to be more basic. | Analogy to piperazine derivatives |
Synthesis of this compound
The most plausible and widely employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a readily available starting material, 3-chloro-6-methylpyridazine, and piperazine.
Synthetic Scheme
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous piperazinyl-pyridazine derivatives.[2][3][4]
Materials:
-
3-chloro-6-methylpyridazine
-
Anhydrous piperazine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-6-methylpyridazine (1.0 eq) in absolute ethanol (10 mL per gram of the starting material).
-
To this solution, add anhydrous piperazine (2.5 eq). A slight excess of piperazine is utilized to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction.[2]
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water and stir. The product is expected to precipitate.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield pure this compound.
-
Dry the purified product under vacuum.
Characterization
A thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridazine H-4 | 7.2 - 7.4 | d | ~9.0 |
| Pyridazine H-5 | 6.8 - 7.0 | d | ~9.0 |
| Piperazine CH₂ (adjacent to pyridazine) | 3.5 - 3.7 | t | ~5.0 |
| Piperazine CH₂ (adjacent to NH) | 2.9 - 3.1 | t | ~5.0 |
| Pyridazine CH₃ | 2.4 - 2.6 | s | - |
| Piperazine NH | 1.5 - 2.5 | br s | - |
Predicted ¹³C NMR Spectral Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyridazine C-6 | 158 - 160 |
| Pyridazine C-3 | 155 - 157 |
| Pyridazine C-4 | 125 - 127 |
| Pyridazine C-5 | 118 - 120 |
| Piperazine CH₂ (adjacent to pyridazine) | 48 - 50 |
| Piperazine CH₂ (adjacent to NH) | 45 - 47 |
| Pyridazine CH₃ | 20 - 22 |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.[5][6][7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain insights into the structure through fragmentation patterns.
-
Expected Molecular Ion (M+) : m/z = 178.12
-
Expected [M+H]⁺ : m/z = 179.13
Predicted Fragmentation Pattern:
The molecule is expected to fragment at the piperazine ring and the bond connecting the piperazine and pyridazine rings. Key fragments would likely include the piperazinyl cation and the methyl-pyridazine cation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound.
General HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.
-
Detection: UV detection at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy, likely around 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method should be optimized to achieve good peak shape and resolution from any impurities or starting materials.
Characterization Workflow
Caption: A typical workflow for the characterization of synthesized compounds.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. The following guidelines are based on the safety data sheets of structurally similar compounds.[5][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound is a promising chemical entity for drug discovery and development. This guide provides a foundational understanding of its chemical properties, a robust synthetic strategy, and a comprehensive characterization plan. By following the outlined protocols and safety measures, researchers can confidently synthesize and characterize this compound, paving the way for its exploration in various therapeutic areas. Further experimental validation of the predicted physicochemical properties is encouraged to build a more complete profile of this versatile molecule.
References
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Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
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MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]
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PubChem. (n.d.). 3-Methylpiperidine. Retrieved from [Link]
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PubChem. (n.d.). Methyl piperazine-1-carboxylate. Retrieved from [Link]
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Yeditepe Journal of Health Sciences. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Retrieved from [Link]
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ResearchGate. (2018, October 21). (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperazine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Methylpyridazine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine, 3-methyl-. Retrieved from [Link]
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A Technical Guide to the Potential Mechanism of Action of 3-Methyl-6-piperazin-1-ylpyridazine and Related Analogs in Cancer Cells
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of oncological research, the emergence of novel chemical scaffolds presents both a challenge and an opportunity. The compound 3-Methyl-6-piperazin-1-ylpyridazine is one such entity. While specific, direct research on this exact molecule is not extensively documented in publicly accessible literature, its core structure—a fusion of a pyridazine ring with a piperazine moiety—places it within a well-recognized and highly active class of compounds in medicinal chemistry.[1][2][3][4][5] The pyridazine scaffold is considered a "privileged structure" due to its versatile biological activities, which are significantly influenced by the nature and position of its substituents.[2][5]
This guide, therefore, adopts a scientifically grounded, inferential approach. By examining the established mechanisms of action of structurally similar piperazinyl-pyridazine derivatives, we can construct a robust, evidence-based framework for the potential anti-cancer activities of this compound. We will delve into the likely molecular targets, the downstream cellular consequences, and the validated experimental methodologies required to rigorously test these hypotheses.
Part 1: The Piperazinyl-Pyridazine Scaffold: A Hub for Anti-Cancer Activity
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including hydrogen bonding capabilities and metabolic stability, making it an attractive core for drug design.[5] When combined with a piperazine linker, these derivatives have demonstrated a remarkable propensity to interact with a variety of molecular targets implicated in cancer pathogenesis.[6][7]
Primary Hypothesis: Kinase Inhibition as a Dominant Mechanism
A substantial body of evidence points towards kinase inhibition as a primary mode of action for many pyridazine-based anti-cancer agents.[3][5] These enzymes are critical regulators of cellular signaling pathways that govern cell growth, proliferation, survival, and angiogenesis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A High-Probability Target
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5] Several pyridazine derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2.[8][9]
Diagram 1: The VEGFR-2 Signaling Pathway and its Inhibition
Caption: Hypothesized inhibition of the VEGFR-2 signaling cascade by this compound.
Other Potential Kinase Targets
Beyond VEGFR-2, the pyridazine scaffold has been incorporated into inhibitors of other critical oncogenic kinases, including:
-
PI3K (Phosphoinositide 3-kinase): A central node in a pathway that is frequently dysregulated in various cancers, controlling cell growth and survival.[10]
-
CDKs (Cyclin-Dependent Kinases): These are master regulators of the cell cycle, and their inhibition can lead to cell cycle arrest.[3]
Part 2: Cellular Consequences of Target Engagement
The inhibition of key signaling pathways by a compound like this compound is expected to manifest in distinct and measurable cellular phenotypes.
Induction of Apoptosis
A common outcome of effective anti-cancer therapy is the induction of apoptosis, or programmed cell death. For some pyridazine derivatives, this has been shown to occur through both intrinsic (mitochondrial) and extrinsic pathways.[7]
Cell Cycle Arrest
By targeting kinases like CDKs, piperazinyl-pyridazine compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. This is often observed as an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M phase).[6]
Table 1: Representative Anti-proliferative Activity of Piperazinyl-Pyridazinone Derivatives
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| Piperazine Derivative (PCC) | SNU-475 | Human Liver Cancer | 6.98 ± 0.11 | [7] |
| Piperazine Derivative (PCC) | SNU-423 | Human Liver Cancer | 7.76 ± 0.45 | [7] |
| Compound 3a | A549 | Human Lung Cancer | 36.79 | [11] |
| Compound 5b | HCT-116 | Human Colon Cancer | Showed potent activity | [9] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.
Part 3: Experimental Workflows for Mechanistic Elucidation
To validate the hypothesized mechanism of action of this compound, a series of well-established experimental protocols should be employed.
Workflow 1: Target Identification and Validation
Diagram 2: Experimental Workflow for Target Validation
Caption: A logical workflow for the identification and validation of a molecular target.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine Triphosphate)
-
This compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.
-
Reaction Setup: To each well of the 384-well plate, add the kinase buffer, VEGFR-2 enzyme, and the peptide substrate.
-
Inhibitor Addition: Add the diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at its Km value for VEGFR-2.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Workflow 2: Assessment of Cellular Effects
Experimental Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HUVEC for angiogenesis, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells and calculate the IC50 value.
Part 4: Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as an anti-cancer agent, likely operating through the inhibition of key protein kinases such as VEGFR-2. This would, in turn, disrupt downstream signaling pathways, leading to reduced cell proliferation, inhibition of angiogenesis, and induction of apoptosis.
The path forward requires a systematic and rigorous validation of these hypotheses. The experimental workflows outlined in this guide provide a clear roadmap for elucidating the precise mechanism of action, determining the spectrum of activity across different cancer types, and ultimately assessing the therapeutic potential of this promising compound. Further studies should also explore structure-activity relationships (SAR) to optimize potency and selectivity.[4]
References
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Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Source: PubMed Central. URL: [Link]
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Title: Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Source: PubMed. URL: [Link]
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Title: Pyridazine Derivatives I Showed Potent Anticancer Activity and... Source: ResearchGate. URL: [Link]
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Title: Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Source: ResearchGate. URL: [Link]
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Title: Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Source: RSC Advances. URL: [Link]
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Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Source: SAR Publication. URL: [Link]
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Title: (PDF) Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. Source: ResearchGate. URL: [Link]
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Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Source: PMC. URL: [Link]
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Title: Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Source: PubMed. URL: [Link]
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An In-Depth Technical Guide to the Solubility of 3-Methyl-6-piperazin-1-ylpyridazine in Common Laboratory Solvents
This guide provides a comprehensive analysis of the predicted and experimental determination of the solubility of 3-Methyl-6-piperazin-1-ylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the compound's solubility characteristics for applications ranging from reaction chemistry to formulation and bio-assay development.
Introduction: The Significance of Solubility in Drug Discovery
Solubility is a critical physicochemical property that profoundly influences a compound's behavior in both chemical and biological systems. In drug discovery, poor aqueous solubility can be a major impediment, leading to challenges in formulation, inaccurate in vitro assay results, and poor bioavailability. Conversely, understanding a compound's solubility in various organic solvents is essential for its synthesis, purification, and the development of analytical methods. This guide focuses on this compound, a molecule incorporating two key nitrogen-containing heterocycles: pyridazine and piperazine. The interplay of these structural motifs dictates its interactions with different solvent environments.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure of this compound is fundamental to predicting its solubility.
-
Molecular Formula: C₉H₁₄N₄
-
Molecular Weight: 178.23 g/mol
-
SMILES: CC1=NN=C(N2CCNCC2)C=C1
The structure features a pyridazine ring, which is aromatic and possesses a significant dipole moment and hydrogen bond accepting capabilities.[1] The piperazine moiety is a non-aromatic, six-membered ring containing two secondary amine groups. These amines can act as both hydrogen bond donors and acceptors and are basic in nature. The methyl group on the pyridazine ring contributes a small degree of lipophilicity.
Predicted Solubility Profile
In the absence of specific experimental data for this compound, a predicted solubility profile can be constructed based on the "like dissolves like" principle and the known properties of its constituent functional groups.
Aqueous Solubility
The presence of multiple nitrogen atoms, particularly the secondary amines in the piperazine ring, suggests that this compound will exhibit a degree of aqueous solubility. Both the pyridazine and piperazine parent compounds are water-soluble.[2][3] The nitrogen atoms can participate in hydrogen bonding with water molecules, and the basic nature of the piperazine amines will lead to protonation in acidic to neutral pH, forming more soluble cationic species.
However, the overall molecule has a non-polar hydrocarbon backbone which will limit its aqueous solubility to some extent. It is predicted that the compound will be moderately soluble in water, with its solubility significantly increasing in acidic aqueous solutions due to salt formation.
Solubility in Organic Solvents
The solubility in organic solvents will be governed by the polarity of the solvent and its ability to interact with the solute.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the hydrogen bonding capabilities of the piperazine and pyridazine nitrogens, this compound is expected to be highly soluble in these solvents. Piperazine itself is readily soluble in methanol.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are highly polar and can act as hydrogen bond acceptors. The high dipole moment of the pyridazine ring and the potential for hydrogen bonding with the piperazine N-H groups suggest good solubility in DMSO and DMF. A similar pyridazinone derivative has been shown to be freely soluble in DMSO.[5]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity and hydrogen bonding potential of the molecule suggest that it will have very low solubility in non-polar solvents.
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): Solubility in these solvents is expected to be moderate. The molecule has both polar and non-polar regions, which may allow for some interaction with these solvents.
Experimental Determination of Solubility
To empirically validate the predicted solubility profile, a systematic experimental approach is necessary. This section outlines a detailed protocol for determining both the kinetic and thermodynamic solubility of this compound.
Distinction Between Kinetic and Thermodynamic Solubility
It is crucial to differentiate between kinetic and thermodynamic solubility.[6]
-
Kinetic Solubility: Refers to the concentration at which a compound, typically dissolved in a stock solution of an organic solvent like DMSO, precipitates when added to an aqueous medium.[7] This is a rapid, high-throughput measurement often used in early drug discovery.[8]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent, where the solid and dissolved forms are in equilibrium.[9] This is a more time-consuming but more accurate measurement.
Experimental Workflow
The following diagram illustrates a comprehensive workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining kinetic and thermodynamic solubility.
Detailed Protocols
Protocol 1: Kinetic Solubility Determination (Turbidimetric Method)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the aqueous buffer to create a serial dilution.
-
Incubation and Measurement: Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature. Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the suspension through a syringe filter suitable for the solvent.
-
Quantification: Prepare a series of standards of the compound with known concentrations. Analyze the standards and the supernatant from the solubility experiment by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve generated from the standards. This concentration represents the thermodynamic solubility.
Summary of Predicted and Experimental Data
The following table summarizes the predicted solubility of this compound and provides a template for recording experimental results.
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |
| Water | Polar Protic | Moderately Soluble | |
| 0.1 M HCl | Aqueous Acidic | Highly Soluble | |
| 0.1 M NaOH | Aqueous Basic | Moderately Soluble | |
| Methanol | Polar Protic | Highly Soluble | |
| Ethanol | Polar Protic | Highly Soluble | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | |
| Dichloromethane (DCM) | Intermediate Polarity | Moderately Soluble | |
| Ethyl Acetate | Intermediate Polarity | Sparingly Soluble | |
| Toluene | Non-Polar | Insoluble | |
| Hexane | Non-Polar | Insoluble |
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound. Based on its chemical structure, the compound is predicted to be highly soluble in polar protic and aprotic solvents, moderately soluble in water (with increased solubility in acidic conditions), and poorly soluble in non-polar solvents. The provided experimental protocols offer a robust framework for the empirical determination of both its kinetic and thermodynamic solubility, which is essential for its effective utilization in research and drug development.
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ChemSynthesis. (n.d.). 3-methyl-6-piperidin-1-ylpyridazine. Retrieved January 14, 2026, from [Link]
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Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078-7084. [Link]
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LibreTexts. (2021, March 15). Thermodynamics of Solubility. Chemistry LibreTexts. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved January 14, 2026, from [Link].
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Parrish, J. P., & Rucker, P. V. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Penning, T. D., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1165-1184. [Link]
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Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved January 14, 2026, from [Link]
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Spectroscopic Blueprint of 3-Methyl-6-piperazin-1-ylpyridazine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 3-Methyl-6-piperazin-1-ylpyridazine. In the dynamic landscape of medicinal chemistry, pyridazine and piperazine scaffolds are integral to the design of new therapeutic agents.[1] A thorough understanding of the spectroscopic signature of molecules incorporating these moieties is paramount for unambiguous identification, purity assessment, and structural elucidation during the drug discovery and development process. This document presents a predictive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, derived from a systematic analysis of analogous structures and established spectroscopic principles. Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound class are also provided to empower researchers in their synthetic and analytical endeavors.
Introduction: The Scientific Rationale
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[2] Similarly, the piperazine moiety is a common pharmacophore known to enhance aqueous solubility and provide a key interaction point for various biological targets. The combination of these two pharmacophores in this compound results in a molecule of significant interest for the development of novel therapeutics.
This guide is structured to provide not just data, but a logical framework for understanding the spectroscopic properties of this molecule. The causality behind the predicted spectral features is explained, fostering a deeper understanding that can be extrapolated to other novel compounds.
Molecular Structure and Predicted Spectroscopic Overview
A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework
NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show characteristic signals for the methyl, pyridazine, and piperazine protons. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Pyridazine-H4 | 7.0 - 7.2 | d | 1H |
| Pyridazine-H5 | 6.8 - 7.0 | d | 1H |
| Piperazine-H (adjacent to pyridazine) | 3.6 - 3.8 | t | 4H |
| Piperazine-H (adjacent to NH) | 2.9 - 3.1 | t | 4H |
| Methyl-H | 2.4 - 2.6 | s | 3H |
| Piperazine-NH | 1.5 - 2.5 | br s | 1H |
Causality of Chemical Shifts:
-
The pyridazine protons (H4 and H5) are expected in the aromatic region, deshielded by the ring current. Their doublet multiplicity arises from coupling to each other.
-
The piperazine protons adjacent to the electron-withdrawing pyridazine ring will be shifted downfield compared to those adjacent to the secondary amine.
-
The methyl protons will appear as a singlet in the upfield region.
-
The NH proton of the piperazine will be a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.[3]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridazine-C6 | 158 - 162 |
| Pyridazine-C3 | 155 - 159 |
| Pyridazine-C4 | 125 - 129 |
| Pyridazine-C5 | 115 - 119 |
| Piperazine-C (adjacent to pyridazine) | 48 - 52 |
| Piperazine-C (adjacent to NH) | 44 - 48 |
| Methyl-C | 20 - 24 |
Causality of Chemical Shifts:
-
The carbon atoms of the pyridazine ring directly attached to nitrogen atoms (C3 and C6) are significantly deshielded and appear at lower field.[4]
-
The piperazine carbons will resonate in the aliphatic region, with the carbons closer to the pyridazine ring being slightly more deshielded.[5]
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.[6]
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrum
For this compound, the molecular formula is C₁₀H₁₅N₅, with a monoisotopic mass of approximately 205.1327 g/mol . Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds and is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 206.[7][8][9]
Predicted Fragmentation Pattern:
The fragmentation of the [M+H]⁺ ion is anticipated to occur primarily at the piperazine ring and the bond connecting it to the pyridazine ring.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 206 | [M+H]⁺ | Protonated molecular ion |
| 149 | [M+H - C₄H₉N]⁺ | Loss of the piperazine ring via cleavage of the C-N bonds |
| 95 | [C₅H₅N₂]⁺ | Pyridazine ring fragment |
| 86 | [C₄H₁₀N₂]⁺ | Piperazine ring fragment |
Causality of Fragmentation:
-
The C-N bonds of the piperazine ring are relatively weak and prone to cleavage upon collision-induced dissociation.[10]
-
Cleavage of the bond between the pyridazine and piperazine rings can lead to the formation of stable pyridazine and piperazine fragments.[7][11]
Figure 3: Predicted major fragmentation pathways for this compound.
Experimental Protocol: Mass Spectrometry Analysis
The following protocol outlines a general procedure for obtaining the mass spectrum of the target compound.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS). Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan on the protonated molecular ion (m/z 206).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3250 - 3400 | N-H stretch | Piperazine NH |
| 2800 - 3000 | C-H stretch | Aliphatic (Methyl and Piperazine) |
| 1580 - 1620 | C=N stretch | Pyridazine ring |
| 1400 - 1500 | C=C stretch | Pyridazine ring |
| 1100 - 1300 | C-N stretch | Piperazine and Pyridazine-Piperazine bond |
Causality of Absorptions:
-
The N-H stretching vibration of the secondary amine in the piperazine ring will appear as a moderate band in the 3250-3400 cm⁻¹ region.[12][13][14]
-
The C-H stretching of the methyl and piperazine groups will be observed in the typical aliphatic region below 3000 cm⁻¹.[15]
-
The C=N and C=C stretching vibrations of the pyridazine ring will give rise to characteristic absorptions in the 1400-1620 cm⁻¹ region.[16]
Experimental Protocol: IR Spectroscopy
A common and effective method for acquiring the IR spectrum of a solid sample is the KBr pellet technique.
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Synthesis of this compound: A Practical Approach
A plausible and efficient synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A detailed protocol for a similar compound, 3-chloro-6-(piperazin-1-yl)pyridazine, provides a strong foundation for this synthesis.[17]
Figure 4: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the synthesis of similar pyridazine derivatives.[2][18][19][20]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-6-methylpyridazine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: Add an excess of piperazine (e.g., 3 equivalents) to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Conclusion: A Framework for Future Discovery
This technical guide has provided a detailed, predictive spectroscopic analysis of this compound, a molecule of considerable interest in the field of drug discovery. By grounding these predictions in the established principles of NMR, MS, and IR spectroscopy and by providing robust experimental protocols, this document serves as a valuable resource for researchers. The presented methodologies and data interpretations are designed to be self-validating, promoting scientific integrity and accelerating the development of novel therapeutic agents based on the pyridazine-piperazine scaffold.
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13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]
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- 12. Piperidine, 1-methyl- [webbook.nist.gov]
- 13. Piperazine, 1-methyl- [webbook.nist.gov]
- 14. Piperazine, 1,2,4-trimethyl- [webbook.nist.gov]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. 3-Methylpyridazine [webbook.nist.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyridazine synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Potential Biological Targets of 3-Methyl-6-piperazin-1-ylpyridazine
Introduction: Deconstructing a Privileged Scaffold
The pyridazine core, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in numerous compounds with a wide array of biological activities.[1] When coupled with a piperazine moiety—a group renowned for its ability to interact with diverse biological targets and improve pharmacokinetic properties—the resulting scaffold becomes a "privileged structure" ripe for drug discovery.[2] This guide focuses on a specific embodiment of this scaffold: 3-Methyl-6-piperazin-1-ylpyridazine.
While direct pharmacological data on this exact molecule is sparse in public literature, the extensive research on its close analogs provides a strong foundation for hypothesizing its potential biological targets. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a logical, evidence-based strategy for identifying and validating the primary biological targets of this compound. We will delve into the most probable target classes, provide detailed experimental protocols for their validation, and explain the scientific rationale behind each step, moving from broad screening to specific mechanistic studies.
Section 1: The PI3K/Akt/mTOR Pathway - A Primary Hypothesis in Oncology
Rationale for Investigation:
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Its dysregulation is a well-established hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Numerous studies have demonstrated that derivatives of the 3-piperazin-1-yl-pyridazinone core exhibit potent anticancer activity by interfering with this pathway.[3][5] The structural similarity of this compound to these known PI3K pathway inhibitors makes this a compelling and primary hypothesis to investigate. The core scaffold likely serves as the molecular framework for engaging the ATP-binding pocket of PI3K isoforms.
Experimental Workflow for PI3K Target Validation
Caption: Workflow for PI3K inhibitor identification and validation.
Protocol 1: In Vitro Kinase Inhibition Assay (PI3K Isotype Profiling)
This protocol describes a luminescence-based assay to quantify the compound's inhibitory activity against the major Class I PI3K isoforms. The principle relies on measuring the depletion of ATP, which is consumed during the kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution plate (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM.
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, and 0.03% CHAPS.
-
Reconstitute recombinant human PI3K enzymes (α, β, δ, γ) and the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 2 µL of the compound dilutions from the serial dilution plate. Include DMSO-only wells for 'no inhibition' controls and wells without enzyme for 'background' controls.
-
Add 4 µL of the respective PI3K enzyme solution (prepared in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 4 µL of a substrate mix containing ATP (at its Km value for each isoform) and PIP2.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data to the DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Hypothetical PI3K Inhibition Profile
| Biological Target | IC50 (nM) |
| PI3Kα (p110α/p85α) | 15 |
| PI3Kβ (p110β/p85α) | 250 |
| PI3Kδ (p110δ/p85α) | 180 |
| PI3Kγ (p110γ/p101) | 450 |
Protocol 2: Cellular Target Engagement - Western Blot Analysis
This protocol validates if the compound inhibits the PI3K pathway within a cellular context by measuring the phosphorylation level of its downstream effector, Akt.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) in appropriate media until 80% confluency.
-
Serum-starve the cells for 12-18 hours to reduce basal pathway activity.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL insulin or IGF-1) for 20 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
PI3K/Akt/mTOR Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Section 2: Muscarinic Acetylcholine Receptors (mAChRs) - A Potential CNS Target
Rationale for Investigation:
Derivatives of 3-piperazin-1-yl-6-piperidin-1-ylpyridazine have been identified as pan-muscarinic antagonists, meaning they block all five subtypes of muscarinic acetylcholine receptors (M₁–M₅).[6] Unlike many classical mAChR antagonists, these compounds lack a permanent positive charge, which may allow them to cross the blood-brain barrier and exert effects within the central nervous system.[6] Given that our compound of interest shares the core 6-(piperazin-1-yl)pyridazine structure, it is critical to evaluate its activity at this receptor family to understand its potential neurological effects and therapeutic applications, for instance in psychiatry or neurodegenerative disorders.
Protocol 3: Radioligand Binding Assay for mAChR Subtypes
This protocol determines the compound's binding affinity (Ki) for each of the five mAChR subtypes (M1-M5). It measures the displacement of a known radiolabeled ligand from the receptor.
Step-by-Step Methodology:
-
Membrane and Reagent Preparation:
-
Obtain cell membranes from CHO or HEK293 cells stably expressing individual human mAChR subtypes (M1, M2, M3, M4, or M5).
-
Prepare binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Prepare a 10 mM stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare the radioligand, [³H]-N-methylscopolamine ([³H]NMS), at a concentration equal to its Kd for each receptor subtype.
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
25 µL of compound dilution (or buffer for total binding, or 10 µM atropine for non-specific binding).
-
25 µL of [³H]NMS.
-
150 µL of cell membranes (containing 10-30 µg of protein) suspended in binding buffer.
-
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filter mat and place it in a scintillation bag with scintillation cocktail.
-
Count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding versus the log of the compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Hypothetical mAChR Binding Profile
| Biological Target | Ki (nM) |
| Muscarinic M1 Receptor | 120 |
| Muscarinic M2 Receptor | 250 |
| Muscarinic M3 Receptor | 180 |
| Muscarinic M4 Receptor | 95 |
| Muscarinic M5 Receptor | 210 |
Section 3: Stearoyl-CoA Desaturase-1 (SCD1) - A Metabolic and Oncologic Target
Rationale for Investigation:
Recent drug discovery efforts have identified piperazin-1-ylpyridazine-based compounds as potent and selective inhibitors of Stearoyl-CoA Desaturase-1 (SCD1).[7] SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids. Its inhibition has shown therapeutic potential in treating obesity, metabolic syndrome, and certain types of cancer that are dependent on lipid metabolism. The presence of the piperazin-1-ylpyridazine scaffold in our compound makes SCD1 a highly plausible and therapeutically relevant target.
Protocol 4: In Vitro SCD1 Enzyme Inhibition Assay
This protocol measures the direct inhibition of SCD1 activity using liver microsomes, which are a rich source of the enzyme, and a radiolabeled substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare assay buffer: 100 mM potassium phosphate buffer (pH 7.2), 80 µM BSA, 2.5 mM MgCl₂, 2.5 mM ATP, and 1.0 mM NADH.
-
Thaw mouse or human liver microsomes on ice.
-
Prepare the substrate solution: [¹⁴C]-Stearoyl-CoA.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 2 µL of the compound dilution or DMSO control.
-
Add 10 µg of liver microsomes.
-
Add assay buffer to a final volume of 190 µL.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of [¹⁴C]-Stearoyl-CoA.
-
Incubate for 15 minutes at 37°C.
-
-
Extraction and Detection:
-
Stop the reaction by adding 1.5 mL of a 2:1 chloroform:methanol solution, followed by 0.5 mL of 0.9% NaCl.
-
Vortex vigorously and centrifuge to separate the phases.
-
The lipid products (including the [¹⁴C]-oleoyl-CoA product) will be in the lower organic phase.
-
Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the curve to determine the IC50 value.
-
Table 3: Hypothetical SCD1 Inhibition Data
| Biological Target | IC50 (nM) |
| Stearoyl-CoA Desaturase-1 (SCD1) | 75 |
Conclusion and Forward Outlook
This guide outlines a structured and scientifically grounded approach to characterizing the biological targets of this compound. Based on robust data from structurally related analogs, the most promising avenues for investigation are the PI3K/Akt pathway , muscarinic acetylcholine receptors , and stearoyl-CoA desaturase-1 . The provided protocols offer a clear roadmap for moving from initial biochemical screening to cellular validation.
It is imperative for the drug development professional to recognize that a compound may possess polypharmacology. Therefore, in parallel with these focused investigations, a broad-based screening against a panel of common off-targets (e.g., other kinases, GPCRs, ion channels, and CYPs) is highly recommended to build a comprehensive safety and selectivity profile. The elucidation of the primary biological target(s) and mechanism of action is the critical next step in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- Title: 3-piperazin-1-yl-6-piperidin-1-ylpyridazine - 1023816-47-8 Source: Vulcanchem URL
- Title: An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs: Synthesis, Biological Activity, and Source: Benchchem URL
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Title: Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][3][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors Source: PubMed URL:
- Title: (PDF)
- Title: Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles Source: MDPI URL
- Title: Synthesis of Methyl 6-Chloropyridazine-3-carboxylate Source: ResearchGate URL
- Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: MDPI URL
- Title: 3-Methyl-6-(piperazin-1-yl)
- Title: A Comparative Guide to the Biological Activity of 3-piperazin-1-yl-1H-pyridazin-6-one and Its Derivatives Source: Benchchem URL
- Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC URL
- Title: Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)
- Title: Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies Source: PMC - NIH URL
- Title: Recent advances in pyridazine chemistry Source: ResearchGate URL
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- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 3-piperazin-1-yl-6-piperidin-1-ylpyridazine (1023816-47-8) for sale [vulcanchem.com]
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An In-Depth Technical Guide to In Silico Modeling of 3-Methyl-6-piperazin-1-ylpyridazine Kinase Binding
Abstract
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] Consequently, they are among the most critical targets in modern drug discovery.[1][2][3] The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its role in potent kinase inhibitors.[4][5][6][7] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to model the binding of a representative pyridazine-based compound, 3-Methyl-6-piperazin-1-ylpyridazine, to a target kinase. Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each phase of the computational workflow. We will cover the entire pipeline, from target preparation and ligand parameterization to molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, equipping the reader with the knowledge to design, execute, and interpret robust computational studies for kinase inhibitor discovery.
The Rationale: Why Model Kinase-Inhibitor Interactions?
Computer-Aided Drug Design (CADD) has become an indispensable tool in the pharmaceutical industry, significantly reducing the time and cost associated with drug discovery.[8] In silico techniques like molecular docking, virtual screening, and molecular dynamics allow for the rapid assessment of vast chemical libraries and provide atomic-level insights into the mechanisms of protein-ligand recognition.[1][3][9]
For kinase inhibitors, this approach is particularly powerful. Kinases share a highly conserved ATP-binding pocket, making the design of selective inhibitors a significant challenge. Computational models can elucidate the subtle structural differences that govern selectivity, predict binding affinities, and reveal the dynamic behavior of the inhibitor-kinase complex over time—information that is often difficult to obtain through experimental methods alone.[10]
This guide is structured to follow the logical progression of a real-world computational research project, emphasizing not just the "how" but the critical "why" behind each decision and protocol.
The Overall Computational Workflow
A successful in silico study is a multi-stage process where the output of one phase serves as a validated input for the next. This ensures a self-validating system where errors are caught early, and confidence in the final results is maximized.
Caption: High-level workflow for in silico kinase inhibitor modeling.
Phase 1: System Preparation - The Foundation of Accuracy
The adage "garbage in, garbage out" is acutely true in computational modeling. The quality of your starting structures for both the protein (receptor) and the small molecule (ligand) directly dictates the reliability of all subsequent results.
Protein Target Preparation
Expertise & Causality: Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for simulation. They often lack hydrogen atoms, may contain experimental artifacts, have missing side chains or loops, and include water molecules or co-factors that may not be relevant to the binding study.[11][12][13] The preparation protocol is designed to algorithmically correct these deficiencies to create a chemically accurate and computationally stable model.
Step-by-Step Protocol: Protein Preparation
-
Obtain Structure: Download the desired kinase structure from the RCSB PDB (e.g., PDB ID: 1IEP for c-Abl kinase).
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio, or Maestro). Remove all components except the protein chain(s) of interest. This includes deleting existing ligands, solvent molecules (water), and any co-factors or ions not critical for binding.[12][14]
-
Add Hydrogens: X-ray crystallography typically does not resolve hydrogen atoms. Add hydrogens to the structure, ensuring that the protonation states of titratable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (typically ~7.4). Tools like UCSF Chimera's AddH or Schrödinger's Protein Preparation Wizard automate this process.[15][16]
-
Assign Atom Types and Charges: Assign appropriate atom types and partial charges from a chosen force field (e.g., AMBER, CHARMM). This step is crucial as it defines how the atoms will interact during docking and simulation.[11][15] Software like AutoDock Tools can perform this, creating a PDBQT file ready for docking.[12]
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This ensures a stable starting conformation.
Ligand Preparation
Expertise & Causality: The ligand, this compound, must be converted from a 2D representation to a realistic, low-energy 3D conformation. Crucially, it must be parameterized with atom types and charges that are compatible with the protein's force field. This ensures that the interactions between the protein and ligand are described by a consistent physical model.
Step-by-Step Protocol: Ligand Preparation
-
Generate 3D Structure: Start with a 2D representation (e.g., a SMILES string) of this compound. Use a program like Open Babel or ChemDraw to generate an initial 3D structure.
-
Energy Minimization: Perform a geometry optimization using a quantum mechanical (e.g., AM1) or molecular mechanics method to find a low-energy conformation.[17]
-
Charge Calculation: This is a critical step. Partial charges for the ligand atoms must be calculated. The AM1-BCC method, implemented in tools like antechamber from the AmberTools suite, provides a good balance of speed and accuracy for many organic molecules.[18]
-
Force Field Parameter Assignment: Use a tool like parmchk (part of AmberTools) to check for any missing force field parameters for the ligand and generate them based on analogy using the General Amber Force Field (GAFF).[18]
-
Final File Generation: The output of this process is typically a mol2 or PDBQT file containing the 3D coordinates, atom charges, and atom types, ready for docking.[18]
Phase 2: Molecular Docking - Predicting the Binding Mode
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and assigns a score that estimates the strength of the interaction.[3][19]
Caption: The molecular docking workflow.
Expertise & Causality: The docking algorithm systematically samples different conformations of the ligand within a user-defined "grid box" that encompasses the kinase's active site.[12] A scoring function then evaluates each pose based on factors like van der Waals forces, electrostatic interactions, and hydrogen bonds to rank the most likely binding modes.[3]
Step-by-Step Protocol: Molecular Docking with AutoDock Vina
-
Define the Binding Site: Using a tool like AutoDock Tools (ADT), define a 3D grid box that covers the entire ATP-binding site of the kinase.[12][20] The size and center of this box are critical; it must be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions. You can also control the 'exhaustiveness' of the search, which determines how thoroughly the algorithm explores possible poses.
-
Execute Docking: Run the AutoDock Vina software from the command line, providing the configuration file as input.
-
Analyze Results: Vina will output a file containing several predicted binding poses, ranked by their docking scores (in kcal/mol).[19] The top-ranked pose is the one with the most favorable (most negative) score. Visualize this pose in the context of the kinase active site to check for key interactions, such as hydrogen bonds with the hinge region, which are characteristic of many kinase inhibitors.[10]
Data Presentation: Example Docking Results
| Kinase Target (PDB ID) | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) |
| c-Abl (1IEP) | -9.2 | Met318 (Hinge) |
| SRC (2SRC) | -8.7 | Met341 (Hinge) |
| PI3Kα (4JPS) | -8.1 | Val851 (Hinge) |
Note: Data is illustrative.
Phase 3: Molecular Dynamics - Capturing the Dynamic Reality
Expertise & Causality: Docking provides a static snapshot of the binding event. However, proteins and ligands are dynamic entities that constantly move and flex. Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the behavior of the protein-ligand complex in a simulated physiological environment (water, ions) over time (typically nanoseconds to microseconds).[21] This allows us to assess the stability of the predicted docking pose and identify persistent interactions that docking alone might miss.[22]
Step-by-Step Protocol: MD Simulation with GROMACS
-
System Building: Combine the coordinates of the best-ranked docking pose (protein + ligand) into a single file.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). This simulates the aqueous cellular environment.
-
Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many simulation algorithms.
-
Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes, particularly between the complex and the newly added water molecules.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar) while keeping the protein and ligand atoms restrained. This two-step process (NVT followed by NPT ensemble) allows the solvent to equilibrate around the complex without distorting its structure.[21]
-
Production Run: Remove the restraints and run the simulation for the desired length of time (e.g., 100 nanoseconds). The trajectory (a record of atomic positions over time) is saved for analysis.
Trustworthiness: The validity of an MD simulation is assessed by monitoring system properties like temperature, pressure, and potential energy. Stable values during the production run indicate a well-equilibrated and reliable simulation.
Phase 4: Binding Free Energy - Quantifying Affinity
Expertise & Causality: While docking scores provide a useful ranking, they are not a direct measure of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant MM/GBSA offer a more accurate, albeit computationally intensive, way to estimate the binding free energy (ΔG_bind).[23][24] These "end-point" methods calculate the free energy of the complex, the free receptor, and the free ligand by analyzing snapshots from the MD trajectory.[24]
Step-by-Step Protocol: MM/PBSA Calculation
-
Extract Trajectory Snapshots: Select a stable portion of the MD production trajectory (e.g., the last 50 ns) and extract frames at regular intervals.
-
Run MM/PBSA Script: Use a script (like gmx_MMPBSA or Amber's MMPBSA.py) to perform the calculation on the extracted frames.[25][26] The script calculates the following components for the complex, receptor, and ligand:
-
ΔE_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).
-
ΔG_solv: Solvation free energy, split into polar (calculated via Poisson-Boltzmann or Generalized Born model) and nonpolar (calculated from the solvent-accessible surface area) components.
-
-
Calculate ΔG_bind: The binding free energy is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS Note: The entropy term (TΔS) is computationally very expensive and is often omitted when comparing the relative affinities of similar compounds, as the change in entropy is assumed to be comparable.[24]
Data Presentation: Example MM/PBSA Results
| Energy Component | Contribution (kcal/mol) |
| Van der Waals | -45.7 ± 3.1 |
| Electrostatic | -21.3 ± 2.5 |
| Polar Solvation | +38.5 ± 4.0 |
| Nonpolar Solvation | -5.1 ± 0.5 |
| ΔG binding (MM/PBSA) | -33.6 ± 5.2 |
Note: Data is illustrative.
Conclusion: Synthesizing Data into Actionable Insights
The in silico workflow described provides a powerful, multi-faceted approach to understanding kinase inhibition. By integrating results from molecular docking, MD simulations, and free energy calculations, researchers can:
-
Confidently predict the 3D binding mode of novel inhibitors.
-
Assess the stability of the inhibitor within the kinase active site.
-
Identify the key amino acid residues responsible for binding.
-
Quantitatively estimate binding affinity to rank compounds.
-
Generate hypotheses for structure-activity relationships (SAR) that can guide the next round of chemical synthesis and lead optimization.
This rigorous, physically-grounded approach accelerates the drug discovery cycle, enabling the rational design of more potent and selective kinase inhibitors for therapeutic intervention.
References
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Gagic, Z., Ruzic, D., Djokovic, N., Djikic, T., & Nikolic, K. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 873. [Link][1][2][3]
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Jorgensen Research Group. GROMACS Protein Ligand Complex Simulations. Yale University. [Link]
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Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials. [Link][27]
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Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Columbia University. [Link][21]
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Jaballah, M. Y., et al. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research. [Link][4]
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Amber MD. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link][25]
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MaddyList. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations. YouTube. [Link][26]
-
GitHub. GROMACS Tutorial : Protein-Ligand Complex. GitHub. [Link][28]
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Chilov, G. G., & Palyulin, V. A. (2007). In Silico Design of Protein Kinase Inhibitors: Successes and Failures. Anti-Cancer Agents in Medicinal Chemistry, 7(2), 171-188. [Link][10]
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Al-Mokadem, A. Z. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 685-703. [Link][29][30]
-
CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link][23]
-
Singh, N., et al. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Pharmaceuticals. [Link][9]
-
TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link][12]
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Sun, H., et al. (2018). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 118(1), 7-51. [Link][24]
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Al-Obaidi, Z., et al. (2023). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education, 23(1), 1-7. [Link][17]
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Li, M., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link][6]
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Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. [Link][13]
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Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link][15]
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Leddin, E. M. Using antechamber and parmchk for Ligands. Emmett M. Leddin's Website. [Link][18]
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Molecular Docking Tutorial. University of Bologna. [Link][16]
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Bioinformatics Guru. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link][19]
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Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(1), 1-16. [Link][31]
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ResearchGate. (2017). Docking and Molecular Dynamics Calculations of Some Previously Studied and newly Designed Ligands to Catalytic Core Domain of HIV-1 Integrase. ResearchGate. [Link][22]
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ScotChem. Preparing the protein and ligand for docking. ScotChem. [Link][14]
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Klicnar, J., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(1), 1-28. [Link][7]
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Mallon, R., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][32]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(3), 823-838. [Link][33]
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An In-depth Technical Guide to 3-Methyl-6-piperazin-1-ylpyridazine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyridazine-Piperazine Scaffold
The convergence of the pyridazine and piperazine heterocycles within a single molecular entity, as exemplified by 3-Methyl-6-piperazin-1-ylpyridazine, presents a compelling scaffold for medicinal chemistry and drug discovery. The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, is recognized for its ability to modulate physicochemical properties such as polarity and hydrogen bonding capacity, which can be advantageous in optimizing drug-target interactions.[1] The piperazine moiety is a frequently incorporated functional group in pharmaceuticals, often enhancing aqueous solubility and providing a versatile handle for further chemical modification. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, supplier information, and the broader context of its potential applications in modern drug development.
Core Compound Properties
| Property | Value | Source |
| CAS Number | 219635-87-7 | [2] |
| Molecular Formula | C₉H₁₄N₄ | |
| Molecular Weight | 178.24 g/mol | |
| IUPAC Name | 3-Methyl-6-(piperazin-1-yl)pyridazine | |
| Synonyms | 3-methyl-6-(1-piperazinyl)pyridazine |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry involves the displacement of a suitable leaving group, typically a halogen, from the pyridazine ring by the nucleophilic piperazine.
A plausible and efficient synthetic route commences with a substituted dichloropyridazine. Specifically, the reaction would involve 3-chloro-6-methylpyridazine as the key precursor.
Experimental Protocol: Nucleophilic Aromatic Substitution
Objective: To synthesize this compound via the reaction of 3-chloro-6-methylpyridazine with piperazine.
Materials:
-
3-Chloro-6-methylpyridazine
-
Anhydrous piperazine
-
A suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP))
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA)), if necessary
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-6-methylpyridazine (1.0 equivalent) in the chosen solvent.
-
Addition of Piperazine: Add an excess of anhydrous piperazine (typically 2-3 equivalents). The excess piperazine can also act as a base to neutralize the hydrochloric acid formed during the reaction. Alternatively, a stoichiometric amount of piperazine can be used in the presence of a non-nucleophilic base like DIPEA.
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The specific temperature and reaction time will depend on the solvent used and the reactivity of the substrate. For instance, reactions in ethanol may require several hours of reflux, while reactions in higher-boiling solvents like NMP can proceed more rapidly.[3]
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Causality in Experimental Choices
-
Choice of Starting Material: 3-Chloro-6-methylpyridazine is the logical precursor. The chlorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridazine nitrogens.
-
Excess Piperazine: Using an excess of piperazine serves a dual purpose: it drives the reaction to completion according to Le Chatelier's principle and acts as an acid scavenger for the HCl generated, preventing the protonation and deactivation of the piperazine nucleophile.
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like NMP can accelerate SNAr reactions by solvating the cation without strongly solvating the nucleophile, thus increasing its reactivity. Alcohols like ethanol are also commonly used and are a more environmentally benign option, though they may require longer reaction times.
Potential Applications in Drug Discovery: A Landscape of Possibilities
While specific biological activity data for this compound is not extensively published, the broader class of piperazinyl-pyridazine derivatives has shown significant promise across various therapeutic areas. The structural motif is present in molecules investigated for a range of biological targets.
-
Kinase Inhibition: The pyridazine scaffold has been incorporated into molecules designed as kinase inhibitors, a critical class of drugs in oncology. For instance, derivatives have been explored as inhibitors of PI3K (Phosphoinositide 3-kinase), a key enzyme in cell signaling pathways that is often dysregulated in cancer.[4]
-
Central Nervous System (CNS) Disorders: Piperazine-containing compounds are well-represented in CNS drug discovery. The piperazine moiety can improve blood-brain barrier penetration. Derivatives of piperazinyl-pyridazines have been investigated as antagonists for receptors such as the histamine H3 receptor and muscarinic acetylcholine receptors, with potential applications in treating neurological and psychiatric conditions.[3][5]
-
Anti-inflammatory and Analgesic Activity: Pyridazine and pyridazinone derivatives have a long history of investigation for their anti-inflammatory and analgesic properties.[6]
The 3-methyl substituent on the pyridazine ring can influence the molecule's electronic properties and steric profile, potentially leading to improved selectivity and potency for specific biological targets.
Supplier Information
For researchers looking to procure this compound for research and development purposes, several chemical suppliers offer this compound. It is crucial to obtain a certificate of analysis (CoA) from the supplier to verify the identity and purity of the material.
| Supplier | Website |
| BLDpharm | [2] |
| TRC (Toronto Research Chemicals) | |
| Sunway Pharm Ltd |
Conclusion and Future Directions
This compound is a readily accessible chemical entity with significant potential as a building block in drug discovery programs. Its synthesis is straightforward, relying on well-established nucleophilic aromatic substitution chemistry. The combination of the pyridazine and piperazine scaffolds provides a rich chemical space for the development of novel therapeutics targeting a wide array of biological targets, from kinases to CNS receptors. Future research efforts focused on the biological screening of this compound and its derivatives are warranted to fully elucidate its therapeutic potential. The insights provided in this guide aim to facilitate such endeavors by providing a solid foundation of its chemical properties, synthesis, and the broader context of its relevance in medicinal chemistry.
Visualizations
Caption: Potential applications of this compound derivatives.
References
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Tao, M., Aimone, L. D., Gruner, J. A., Mathiasen, J. R., Huang, Z., Lyons, J., Raddatz, R., & Hudkins, R. L. (2012). Synthesis and Structure-Activity Relationship of 5-pyridazin-3-one Phenoxypiperidines as Potent, Selective Histamine H(3) Receptor Inverse Agonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 1073-1077. [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]
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Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (n.d.). PMC. [Link]
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Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[5][7][8]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). European Journal of Medicinal Chemistry, 209, 112913. [Link]
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Methodological & Application
Kinase inhibition assay protocol for 3-Methyl-6-piperazin-1-ylpyridazine
An In-depth Guide to the Biochemical Characterization of 3-Methyl-6-piperazin-1-ylpyridazine: An Application Note and Protocol for Aurora Kinase A Inhibition
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Selective Kinase Inhibitors
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most intensively pursued classes of drug targets. The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous in drug design.[2] Compounds incorporating the this compound core represent a class of molecules with potential kinase inhibitory activity, warranting detailed biochemical characterization.
This application note provides a comprehensive, field-proven protocol for determining the in vitro inhibitory potency of this compound against Aurora Kinase A. Aurora Kinase A is a key serine/threonine kinase that governs mitotic progression, and its overexpression is frequently linked to tumorigenesis, making it a critical target in oncology research.[3][4] We will employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from reagent preparation to data analysis, while explaining the causality behind critical experimental choices to ensure scientific integrity and reproducibility.
Assay Principle: Quantifying Kinase Activity through Luminescence
The ADP-Glo™ Kinase Assay is a universal and highly sensitive method for measuring kinase activity.[7][8] The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. This step is crucial because the high concentration of ATP remaining after the kinase reaction would otherwise create a significant background signal. In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a "glow-type" luminescent signal, which is directly proportional to the kinase activity.[7][9] The inhibition of the kinase by a compound like this compound results in a decrease in ADP production and, consequently, a reduction in the luminescent signal.[10]
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | BLDpharm | 219635-87-7 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Recombinant Human Aurora Kinase A | BPS Bioscience | 40004 |
| Kemptide (LRRASLG) Substrate | BPS Bioscience | N/A (in kit) |
| ATP, 10 mM Solution | Promega | V9151 |
| Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA) | In-house/Promega | N/A |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| Solid White 384-well Assay Plates | Corning | 3570 |
| Multichannel Pipettes & Automation | N/A | N/A |
| Plate Luminometer | BMG Labtech | CLARIOstar |
Experimental Protocols
This protocol is optimized for a 384-well plate format. All reagent additions should be performed with calibrated pipettes or automated liquid handlers for precision.
PART 1: Reagent Preparation
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Create a 10-point, 3-fold serial dilution series of the test compound in 100% DMSO. This will be the source plate for the assay. The final concentration in the assay will be 200-fold lower, so plan the dilution series accordingly (e.g., starting from 2 mM for a 10 µM final concentration).
-
Kinase Working Solution: Thaw the recombinant Aurora Kinase A on ice. Dilute the enzyme to a final concentration of 2.5 ng/µL in 1x Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find the concentration that yields approximately 10-30% ATP to ADP conversion.[11]
-
Substrate/ATP Mix: Prepare a 2X working solution containing 50 µM ATP and 100 µM Kemptide substrate in 1x Kinase Buffer. The ATP concentration should be at or near the Kₘ for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.[4]
PART 2: Kinase Inhibition Assay Procedure
The total reaction volume is 5 µL for the kinase reaction, followed by the addition of detection reagents.
-
Compound Dispensing: Add 25 nL of the serially diluted this compound, positive control inhibitor (e.g., Staurosporine), or DMSO (for "no inhibition" and "no enzyme" controls) to the appropriate wells of a solid white 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the Aurora Kinase A working solution (2.5 ng/µL) to all wells except the "no enzyme" blank controls. To the blank wells, add 2.5 µL of 1x Kinase Buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Kinase Reaction: Add 2.5 µL of the 2X Substrate/ATP mix to all wells to start the reaction.
-
Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.[12]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[11]
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer with an integration time of 0.5 to 1 second.
Data Analysis and Interpretation
-
Data Normalization: The raw luminescence data (Relative Light Units, RLU) is normalized to calculate the percent inhibition.
-
High Control (0% Inhibition): RLU from wells with DMSO + Enzyme.
-
Low Control (100% Inhibition): RLU from wells with a high concentration of a known inhibitor or no enzyme.
-
-
Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (RLU_compound - RLU_low_control) / (RLU_high_control - RLU_low_control))
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of Aurora Kinase A activity.
Representative Data Table
The following table presents hypothetical data for the inhibition of Aurora Kinase A by this compound.
| Compound | Target Kinase | IC₅₀ (nM) [Hypothetical] | Hill Slope |
| This compound | Aurora Kinase A | 75 | -1.1 |
| Staurosporine (Positive Control) | Aurora Kinase A | 8 | -1.0 |
Trustworthiness: A Self-Validating System
To ensure the integrity and reliability of the assay results, several quality control measures are essential:
-
Z'-Factor: The robustness of the assay should be validated by calculating the Z'-factor using the high and low controls. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[12] Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
DMSO Tolerance: The kinase reaction should be tolerant to the final concentration of DMSO used in the assay (typically ≤1%). This should be confirmed by running a DMSO titration.
-
Compound Interference: A counter-screen should be performed to identify compounds that may inhibit the luciferase enzyme, leading to false-positive results. This can be done by adding the compound after the Kinase Detection Reagent.[10]
Conclusion
This application note provides a detailed and robust protocol for the biochemical characterization of this compound as a potential inhibitor of Aurora Kinase A. By leveraging the sensitivity and reliability of the ADP-Glo™ Kinase Assay, researchers can obtain accurate IC₅₀ values and gain critical insights into the compound's mechanism of action. The principles and steps outlined here can be adapted to profile this and other novel compounds against a wide array of kinase targets, thereby accelerating the drug discovery process.
References
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]
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Technologies to Study Kinases. (n.d.). East Port Praha. Retrieved January 18, 2026, from [Link]
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Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 18, 2026, from [Link]
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HTRF ® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (2018, March 28). YouTube. Retrieved January 18, 2026, from [Link]
-
Tanega, C., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved January 18, 2026, from [Link]
-
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved January 18, 2026, from [Link]
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SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. (n.d.). BellBrook Labs. Retrieved January 18, 2026, from [Link]
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Spotlight: Activity-Based Kinase Assay Formats. (2024, August 29). Reaction Biology. Retrieved January 18, 2026, from [Link]
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c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). (n.d.). Creative Diagnostics. Retrieved January 18, 2026, from [Link]
-
Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]
-
Gully, C. P., et al. (2012). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC - PubMed Central. Retrieved January 18, 2026, from [Link]
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A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][7][13]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Retrieved January 18, 2026, from [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][13]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][8][13]naphthyridin-2(1H)-one (Torin2), a potent and selective inhibitor of mTORC1 and mTORC2, for the treatment of cancer. (n.d.). MIT Open Access Articles. Retrieved January 18, 2026, from [Link]
-
1-[(2-methylphenyl)methyl]-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyridazine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Ando, R., et al. (2010). 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. PubMed. Retrieved January 18, 2026, from [Link]
-
Methyl 7-cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]
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8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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3-(6-Methyl-3-pyridinyl)piperazin-2-one. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for the Preclinical Evaluation of 3-Methyl-6-piperazin-1-ylpyridazine in a Xenograft Mouse Model of Leukemia
Introduction: A Strategic Approach to Preclinical Leukemia Research
The development of novel therapeutics for leukemia requires a rigorous preclinical evaluation pipeline to identify candidates with high potential for clinical success. 3-Methyl-6-piperazin-1-ylpyridazine represents a class of heterocyclic small molecules that have garnered interest for their potential as kinase inhibitors. The pyridazine core, often found in pharmacologically active compounds, coupled with a piperazine moiety, suggests a potential for high-affinity binding to the ATP-binding pocket of various kinases implicated in leukemogenesis, such as FLT3 or JAK/STAT pathway kinases.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a xenograft mouse model of leukemia. It is designed to be a practical, field-proven guide that emphasizes the rationale behind experimental choices, ensuring that the generated data is robust, reproducible, and translatable. We will proceed from initial in vitro characterization to a full-scale in vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) study.
Part 1: Initial In Vitro Characterization and Compound Formulation
Before committing to costly and time-consuming animal studies, it is critical to establish the baseline activity and develop a suitable formulation for this compound.
Rationale for In Vitro Potency Assessment
The primary goal is to determine the concentration at which the compound elicits a biological response in leukemia cells. This is typically measured as the half-maximal inhibitory concentration (IC50). Selecting appropriate cell lines is paramount. For a compound hypothetically targeting a kinase like FLT3, a common driver in Acute Myeloid Leukemia (AML), cell lines such as MV-4-11 (FLT3-ITD mutant) and RS4;11 (MLL-rearranged) would be appropriate choices to test for targeted efficacy.
Protocol 1: Cell Viability Assay (IC50 Determination)
-
Cell Culture: Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Dosing: Perform a serial dilution of the compound stock to create a dose-response curve (e.g., 10 µM to 1 nM). Add the compound to the wells. Include a DMSO-only control (vehicle).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and use a non-linear regression model (log[inhibitor] vs. response) to calculate the IC50 value.
Formulation Development for In Vivo Administration
The transition from in vitro to in vivo requires a formulation that ensures solubility, stability, and bioavailability of the compound.
Protocol 2: Vehicle Screening and Formulation Preparation
-
Solubility Testing: Test the solubility of this compound in common biocompatible solvents. A standard vehicle for oral gavage is 0.5% methylcellulose in sterile water.
-
Formulation Preparation (for 10 mg/kg dose):
-
Calculate the required amount of compound for the entire study cohort.
-
Weigh the compound and suspend it in the chosen vehicle (e.g., 0.5% methylcellulose).
-
Use a homogenizer to ensure a uniform suspension.
-
Prepare the formulation fresh daily or test its stability if prepared in batches.
-
Part 2: Leukemia Xenograft Mouse Model: A Step-by-Step Guide
The xenograft model is the cornerstone of preclinical oncology research, allowing for the evaluation of a compound's efficacy in a living system.
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the xenograft study.
Caption: Workflow for a subcutaneous leukemia xenograft study.
Protocol 3: Subcutaneous Xenograft Model Establishment and Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID gamma or NSG), which are incapable of rejecting human cells. House them in a specific-pathogen-free facility.
-
Cell Preparation: Harvest MV-4-11 cells during their logarithmic growth phase. Resuspend the cells at a concentration of 5 x 10^7 cells/mL in a 1:1 mixture of sterile PBS and Matrigel®.
-
Implantation: Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Group Treatment Dose Route Schedule 1 (Control) Vehicle (e.g., 0.5% methylcellulose) - Oral Gavage Daily 2 (Treatment) This compound 10 mg/kg Oral Gavage Daily -
Treatment Administration: Administer the compound or vehicle daily via oral gavage. Monitor body weight and clinical signs of toxicity daily.
-
Endpoint: The study endpoint is typically reached when tumors in the control group exceed a predetermined volume (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). Euthanize the mice and collect tumors and blood for further analysis.
Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Understanding the relationship between drug exposure (PK) and biological effect (PD) is crucial for interpreting efficacy data.
Rationale for PK/PD Studies
A PK study will determine the concentration of this compound in the blood over time, while a PD study will assess whether the compound is hitting its intended target in the tumor tissue.
Protocol 4: Satellite PK/PD Study
-
Study Design: Use a separate cohort of tumor-bearing mice (a "satellite" group) for PK/PD analysis to avoid interfering with the main efficacy study.
-
Dosing: Administer a single dose of this compound (10 mg/kg).
-
Sample Collection (PK): Collect blood samples via tail vein bleeding at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours). Process the blood to plasma and store at -80°C.
-
Sample Collection (PD): At selected time points (e.g., 4 and 24 hours post-dose), euthanize a subset of mice and harvest the tumors. Snap-freeze the tissue in liquid nitrogen.
-
Bioanalysis (PK): Analyze the plasma samples using LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to quantify the concentration of the compound.
-
Target Engagement Analysis (PD): If the target is a kinase, perform a Western blot on the tumor lysates to measure the phosphorylation status of the target or a key downstream substrate. A reduction in phosphorylation would indicate target engagement.
Hypothetical Signaling Pathway and PD Readout
The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound.
Caption: Inhibition of a hypothetical FLT3 signaling pathway.
Part 4: Data Interpretation and Reporting
Efficacy Data
-
Tumor Growth Inhibition (TGI): Calculate the percent TGI using the formula: 100 * (1 - [ΔT/ΔC]), where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.
-
Survival Analysis: If applicable, plot Kaplan-Meier survival curves and perform a log-rank test to determine if there is a statistically significant survival benefit.
Toxicity Data
-
Body Weight: Plot the mean body weight for each group over time. A significant drop (e.g., >15%) may indicate toxicity.
-
Clinical Observations: Report any adverse clinical signs such as lethargy, ruffled fur, or changes in behavior.
PK/PD Correlation
Correlate the plasma concentration of the compound with the degree of target inhibition in the tumor. This helps to establish a therapeutic window and informs the dosing schedule for future studies.
References
-
National Cancer Institute (NCI) Procedures for In Vivo Models: NCI Division of Cancer Treatment and Diagnosis (DCTD) Services. [Link]
-
Guidelines for Animal Care and Use: Guide for the Care and Use of Laboratory Animals, 8th Edition. The National Academies Press. [Link]
-
Pharmacokinetics in Drug Development: An Introduction to Pharmacokinetics and Pharmacodynamics. H. Derendorf, S. Schmidt. [Link]
Application Note: A Robust Reversed-Phase HPLC Method for the Purification of 3-Methyl-6-piperazin-1-ylpyridazine
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 3-Methyl-6-piperazin-1-ylpyridazine from complex crude synthetic mixtures using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Pyridazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and obtaining high-purity material is critical for accurate downstream biological evaluation.[1][2] The described method addresses the common chromatographic challenges associated with basic, nitrogen-containing compounds, such as peak tailing, by employing an acidified mobile phase to ensure symmetrical peak shape and reproducible separation. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method for isolating this and structurally similar compounds.
Introduction and Scientific Rationale
The pyridazine ring is a key structural motif in drug discovery, valued for its unique physicochemical properties.[3] When functionalized with a piperazine moiety, as in this compound, the resulting molecule often serves as a crucial intermediate or final active pharmaceutical ingredient (API). The synthesis of such molecules typically yields a crude product containing unreacted starting materials, by-products, and other impurities.[1] High-performance liquid chromatography (HPLC) is a fundamental and powerful technique for the purification of these small molecules in the pharmaceutical industry.[4]
The target compound, this compound, possesses two basic piperazine nitrogens and two weakly basic pyridazine nitrogens.[3] When chromatographed on standard silica-based C18 columns, these basic centers can interact with residual acidic silanol groups on the stationary phase surface. This secondary ionic interaction leads to poor chromatographic performance, characterized by broad, tailing peaks and poor resolution.
To overcome this, the method herein employs a reversed-phase C18 column with a mobile phase containing a low concentration (0.1%) of trifluoroacetic acid (TFA). The acidic modifier serves two primary functions:
-
Analyte Protonation : It maintains the basic nitrogens of the analyte in a consistent, single protonated (ionized) state, preventing on-column equilibrium shifts that cause peak broadening.[5]
-
Silanol Suppression : The acid effectively "shields" the active silanol groups on the silica surface, minimizing undesirable secondary interactions.[6]
This approach ensures that separation is governed primarily by the hydrophobic interactions between the analyte and the C18 stationary phase, leading to sharp, symmetrical peaks and efficient, reproducible purification.[7][8]
Experimental Workflow and Protocol
The overall purification strategy involves an initial analytical-scale "scouting" run to determine the retention time of the target compound, followed by a scaled-up preparative run for bulk purification.
Purification Workflow Diagram
Caption: General experimental workflow for the purification of this compound.
Materials and Equipment
-
Reagents:
-
Crude this compound
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade (e.g., Milli-Q or equivalent)
-
Trifluoroacetic Acid (TFA), HPLC Grade, >99.5% purity
-
Dimethyl Sulfoxide (DMSO), HPLC Grade (for sample dissolution)
-
-
Equipment:
-
Preparative HPLC system with gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector.
-
Analytical HPLC system for purity analysis.
-
Reversed-Phase C18 Preparative Column (e.g., 250 x 21.2 mm, 5 or 10 µm particle size).
-
Reversed-Phase C18 Analytical Column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Vortex mixer and/or sonicator.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Rotary evaporator or lyophilizer (freeze-dryer).
-
Detailed Step-by-Step Protocol
Part A: Mobile Phase and Sample Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, carefully add 1 mL of trifluoroacetic acid (TFA). Mix thoroughly. This creates a 0.1% (v/v) TFA in water solution.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile (ACN), carefully add 1 mL of TFA. Mix thoroughly. This creates a 0.1% (v/v) TFA in ACN solution.
-
Degas Solvents: Degas both mobile phases for at least 15 minutes using an inline degasser, sonication, or helium sparging to prevent pump cavitation and detector noise.
-
Sample Preparation:
-
Accurately weigh the crude material.
-
Dissolve the crude sample in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or system.[9]
-
Part B: HPLC Purification
-
System Setup:
-
Install the preparative C18 column.
-
Prime all solvent lines to ensure they are free of air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 15-20 column volumes or until a stable baseline is achieved.
-
-
Chromatographic Method: The following parameters serve as a robust starting point and should be optimized based on the specific impurity profile of the crude material.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Silica, 250 x 21.2 mm, 10 µm | Standard for preparative scale; C18 provides good hydrophobic retention for small molecules.[8] |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase; TFA controls analyte ionization and improves peak shape.[5][6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic eluent; ACN is a strong solvent with a low UV cutoff.[7] |
| Flow Rate | 20.0 mL/min | Appropriate for a 21.2 mm ID column; can be adjusted to optimize resolution and run time. |
| Gradient | 5% to 60% B over 25 minutes | A broad gradient is effective for separating compounds with varying polarities from a crude mixture.[10] |
| Hold at 60% B for 5 minutes | Ensures elution of more hydrophobic impurities. | |
| 60% to 95% B over 2 minutes | Column wash step. | |
| Hold at 95% B for 5 minutes | Completes the column wash. | |
| 95% to 5% B over 2 minutes | Return to initial conditions. | |
| Hold at 5% B for 6 minutes | Column re-equilibration for the next run. | |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column loading capacity. |
| Column Temp. | Ambient or 30 °C | Controlled temperature ensures run-to-run reproducibility. |
| Detection | UV at 254 nm | Most aromatic and conjugated systems absorb at this wavelength; a full UV scan is recommended to find the λmax for optimal sensitivity.[9][11] |
-
Run and Fraction Collection:
-
Inject the filtered crude sample onto the equilibrated column.
-
Monitor the chromatogram in real-time.
-
Set the fraction collector to trigger collection based on the UV detector signal (e.g., slope and/or threshold). Collect the main peak corresponding to the target compound into separate vessels. It is advisable to collect the beginning, apex, and tail of the peak into different tubes to isolate the purest fractions.
-
Part C: Post-Purification Analysis and Product Isolation
-
Fraction Analysis: Analyze a small aliquot from each collected fraction using an analytical HPLC system (or LC-MS) to confirm the purity and identity of the product.
-
Pooling: Combine all fractions that meet the desired purity specification (e.g., >98% purity by AUC).
-
Solvent Removal:
-
Remove the majority of the acetonitrile from the pooled fractions using a rotary evaporator.
-
Transfer the remaining aqueous solution to a lyophilization flask, freeze the sample completely, and lyophilize (freeze-dry) to obtain the purified product as a dry, fluffy powder. This method is preferred for removing final traces of water and TFA.
-
Note: The final product will be isolated as its TFA salt. If the free base is required, further downstream processing (e.g., neutralization and extraction) will be necessary.
-
Expected Results and Troubleshooting
-
Expected Result: A well-resolved chromatogram with a sharp, symmetrical peak for this compound, separated from earlier and later eluting impurities. The final product should be a white to off-white solid with high purity as confirmed by analytical HPLC.
-
Troubleshooting:
-
Peak Tailing/Broadening: Ensure TFA concentration is correct (0.1%). Check for column degradation or contamination.
-
Poor Resolution: Optimize the gradient. A shallower gradient (e.g., increasing the run time) will improve the separation of closely eluting peaks.[10]
-
Low Recovery: The compound may be precipitating in the tubing. Ensure the sample is fully dissolved and consider reducing the injection concentration. Check for compound adsorption to vials or tubing.
-
References
- Vertex AI Search. (2024-01-17). Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
- Chromatography Today. (2016-11-24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
- ChemSynthesis. (2025-05-20). 3-methyl-6-piperidin-1-ylpyridazine - C10H15N3, density, melting point, boiling point, structural formula, synthesis.
- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
- Biotage. (2023-01-23).
- Wikipedia.
- Pharmaguideline. Steps for HPLC Method Development.
- Phenomenex. Reversed Phase HPLC Columns.
- Lab-Training.com.
- Creative Proteomics.
- Sigma-Aldrich.
- BenchChem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- BLDpharm. 219635-87-7|3-Methyl-6-(piperazin-1-yl)pyridazine.
- BenchChem.
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Preparation of Stock Solutions of 3-Methyl-6-piperazin-1-ylpyridazine for In Vitro Studies
Abstract
This comprehensive application note provides a detailed protocol for the preparation, handling, and quality control of stock solutions of 3-Methyl-6-piperazin-1-ylpyridazine (CAS No. 219635-87-7) for use in in vitro research applications. Emphasizing scientific integrity and reproducibility, this guide delineates the causal reasoning behind critical experimental choices, from solvent selection to long-term storage, to empower researchers in drug discovery and development. While specific solubility data for this compound is not widely published, this protocol provides a robust framework for establishing a reliable and consistent stock solution.
Introduction: The Criticality of a Well-Characterized Stock Solution
The integrity of any in vitro study hinges on the quality and accuracy of the reagents used. For small molecules like this compound, the preparation of a concentrated stock solution is a fundamental first step that dictates the reliability and reproducibility of experimental outcomes. An improperly prepared stock solution can lead to inaccuracies in concentration, compound precipitation, degradation, or unintended solvent effects, all of which can compromise the validity of the resulting data.
This guide is designed to provide researchers with a scientifically grounded protocol for preparing stock solutions of this compound. By understanding the physicochemical properties of the compound and the rationale behind each step of the protocol, researchers can ensure the consistency and reliability of their in vitro assays.
Physicochemical Properties and Pre-Preparation Analysis
Before proceeding with the preparation of a stock solution, it is imperative to understand the known physicochemical properties of this compound. This information will guide the selection of an appropriate solvent and inform handling and storage procedures.
| Property | Value/Information | Source |
| CAS Number | 219635-87-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₄N₄ | [3][4] |
| Molecular Weight | 178.23 g/mol | [1] |
| Physical Form | Typically a solid at room temperature. | [2] |
| Storage (as solid) | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |
The structure of this compound, containing both a pyridazine and a piperazine ring, suggests it is a polar molecule. The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, which may confer some solubility in polar solvents. However, the overall solubility profile is not well-documented in publicly available literature.
Solvent Selection: A Deliberate Choice
The choice of solvent is the most critical decision in the preparation of a stock solution. The ideal solvent should:
-
Completely dissolve the compound at the desired concentration.
-
Be inert and not react with the compound.
-
Be compatible with the downstream experimental system (e.g., low toxicity to cells).
-
Be of high purity (e.g., anhydrous, sterile-filtered).
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of novel or poorly characterized small molecules for in vitro studies. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[5][6]
Rationale for Recommending DMSO:
-
Broad Solubility: DMSO can dissolve many compounds that are insoluble in aqueous solutions or other organic solvents like ethanol.[6]
-
Miscibility: It is miscible with water and most cell culture media, facilitating the preparation of working solutions.
-
Low Volatility: Its high boiling point (189°C) minimizes solvent evaporation, which helps maintain an accurate stock concentration.
Important Consideration for DMSO:
While DMSO is widely used, it is not entirely benign and can have effects on cells, especially at higher concentrations. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though some may be sensitive to concentrations as low as 0.1%.[7][8] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible and consistent across all experimental and control groups.[7]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. A 10 mM stock is a common starting concentration for many in vitro screening assays.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Analytical balance (accurate to at least 0.1 mg)
-
Sterile, amber or opaque glass vial with a PTFE-lined screw cap
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Workflow Diagram
Caption: Workflow for preparing a stock solution of this compound.
Step-by-Step Procedure
-
Pre-Weighing Preparation: Before opening the vial, allow the container of this compound to equilibrate to room temperature for at least 30-60 minutes. This prevents the condensation of atmospheric moisture onto the solid compound, which can affect its stability and weighing accuracy.
-
Calculations: To prepare a 10 mM stock solution, the required mass of the compound needs to be calculated. The formula for this calculation is:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 2 mL of a 10 mM stock solution:
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 2 mL = 0.002 L
-
Molecular Weight = 178.23 g/mol
Mass (mg) = 0.010 mol/L x 0.002 L x 178.23 g/mol x 1000 mg/g = 3.56 mg
Online molarity calculators can also be used for this calculation.[9][10]
-
-
Weighing the Compound:
-
Place a sterile weigh boat or the final sterile vial on the analytical balance and tare it.
-
Carefully weigh the calculated mass (e.g., 3.56 mg) of this compound. It is advisable to perform this in a chemical fume hood.
-
Record the exact mass weighed. This is crucial for calculating the actual concentration of the stock solution.
-
-
Dissolution:
-
If weighed in a weigh boat, carefully transfer the powder to a sterile, amber or opaque glass vial.
-
Add the calculated volume of anhydrous, sterile-filtered DMSO (e.g., 2 mL) to the vial.
-
Cap the vial tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure that all solid particles have dissolved. If not, sonication in a water bath for 5-10 minutes can aid in dissolution.[11] Gentle warming (to 37°C) may be considered, but only if the compound's thermal stability is known.[11]
-
-
Final Concentration Calculation: If the weighed mass was different from the target mass, recalculate the final concentration of the stock solution using the actual mass and the final volume.
Actual Concentration (mM) = (Actual Mass (mg) / 178.23 g/mol ) / Volume (L) x 1000
-
Labeling: Clearly label the vial with the compound name, actual concentration, solvent (DMSO), and the date of preparation.
Quality Control and Validation
A self-validating protocol includes steps to ensure the quality and reliability of the prepared stock solution.
Solubility Assessment
Sterility
For cell-based assays, maintaining sterility is paramount. The use of sterile-filtered DMSO and aseptic handling techniques should be sufficient. If there is a concern about contamination, the final stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).
Identity and Purity Confirmation (Optional but Recommended)
For rigorous studies, the identity and purity of the compound in the stock solution can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This can help identify any degradation products that may have formed during dissolution or storage.[13]
Storage and Handling of Stock Solutions
Proper storage is essential to maintain the stability and potency of the stock solution over time.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for short-term storage (up to 1 month). -80°C for long-term storage (up to 6 months). | Low temperatures slow down chemical degradation processes. -80°C is generally preferred for long-term stability.[14] |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes. | This is the most critical step to avoid repeated freeze-thaw cycles, which can lead to compound degradation and introduction of moisture.[14] |
| Light Protection | Store in amber or opaque vials, and in the dark. | Pyridazine-containing compounds can be light-sensitive. |
| Moisture Protection | Use vials with tight-fitting, PTFE-lined caps. Store with a desiccant if possible. | DMSO is hygroscopic and will absorb water from the atmosphere, which can lead to compound precipitation or hydrolysis. |
Handling for Experimental Use
-
When retrieving an aliquot from the freezer, allow it to equilibrate to room temperature before opening to prevent condensation.
-
Before use, vortex the thawed aliquot to ensure the solution is homogeneous.
-
When diluting the DMSO stock into an aqueous medium (e.g., cell culture media), add the stock solution to the medium while gently vortexing or swirling the medium to avoid precipitation.[11]
Conclusion
The preparation of a reliable stock solution of this compound is a foundational requirement for obtaining high-quality, reproducible data in in vitro studies. By adhering to the principles of careful solvent selection, accurate calculations, aseptic handling, and proper storage, researchers can have confidence in the integrity of their experimental results. The protocol outlined in this application note provides a robust framework for achieving this, even in the absence of extensive published data on the compound's specific properties.
References
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-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
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-
ChemSynthesis. (2025). 3-methyl-6-piperidin-1-ylpyridazine. Retrieved from [Link]
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Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]
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FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
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- Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
-
GraphPad. (n.d.). Molarity Calculator. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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ChemSynthesis. (n.d.). Piperazines database. Retrieved from [Link]
-
ChemSigma. (2026). 219635-87-7 this compound. Retrieved from [Link]
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-
Protocols Online. (n.d.). Stock Solutions. Retrieved from [Link]
- MDPI. (2023).
- UNMC. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis.
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-
PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
- Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO)
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- 12. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
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- 14. medchemexpress.cn [medchemexpress.cn]
Western blot protocol to assess downstream effects of 3-Methyl-6-piperazin-1-ylpyridazine
Application Note & Protocol
Investigating the Downstream Cellular Effects of 3-Methyl-6-piperazin-1-ylpyridazine Using Western Blot Analysis
Abstract
This document provides a comprehensive guide for utilizing Western blot analysis to investigate the downstream cellular effects of the novel compound this compound. While the precise mechanism of this compound is under active investigation, its structural motifs, featuring a pyridazine core linked to a piperazine group, are common in molecules targeting critical cell signaling pathways. This guide, therefore, presents a robust, hypothesis-driven approach focusing on two central signaling cascades frequently implicated in cellular growth, proliferation, and survival: the PI3K/Akt/mTOR and MAPK/ERK pathways. We provide detailed, field-proven protocols, the scientific rationale behind key experimental choices, and visual guides to both the signaling pathways and the experimental workflow.
Introduction: A Hypothesis-Driven Approach
The pyridazine heterocycle is a key pharmacophore in numerous bioactive compounds, and its derivatives have been developed as inhibitors of various enzymes and receptor modulators[1]. The compound this compound (PubChem CID: 219635-87-7) is a synthetic molecule whose precise biological targets are not yet fully elucidated in public literature[2]. However, the piperazin-1-yl)pyridazine structure is frequently found in inhibitors of protein kinases, including those within major oncogenic signaling pathways. For instance, various pyridazine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, a cascade ubiquitously dysregulated in human cancers[3].
Given this precedent, a logical starting point for characterizing the downstream effects of this compound is to assess its impact on the activation state of key proteins within the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are central regulators of cellular processes and are often perturbed in disease states, making them primary subjects of investigation in drug discovery[4][5].
This application note provides a validated Western blot protocol to measure the phosphorylation status of key effector proteins in these cascades, offering a reliable method to screen for the compound's potential inhibitory or modulatory activity.
Overview of Targeted Signaling Pathways
To understand the rationale for the selected Western blot targets, a brief overview of the PI3K/Akt/mTOR and MAPK/ERK pathways is essential.
-
The PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its activation is often initiated by growth factors binding to receptor tyrosine kinases (RTKs). A key event is the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets, including mTOR (mechanistic Target of Rapamycin), a central regulator of protein synthesis[5][6]. Measuring the phosphorylation of Akt (at Ser473) and downstream mTOR effectors like S6 Ribosomal Protein (at Ser235/236) provides a direct readout of pathway activity.
-
The MAPK/ERK Pathway: This cascade transduces extracellular signals from growth factors to the nucleus, primarily regulating cell proliferation, differentiation, and survival[7]. The core of this pathway is a three-tiered kinase module: RAF (a MAP3K), MEK (a MAP2K), and ERK (a MAPK). Activated ERK (phosphorylated at Thr202/Tyr204) translocates to the nucleus to phosphorylate transcription factors, driving gene expression[8][9]. Assessing the phosphorylation status of ERK1/2 is a standard method for determining the activation state of this pathway[4][10].
Below is a diagram illustrating the hypothesized points of intervention for this compound and the key proteins to be analyzed via Western blot.
Caption: Hypothesized signaling pathways modulated by the compound.
Experimental Protocol: Western Blot Analysis
This protocol is designed to be a self-validating system. By probing for both the phosphorylated (active) and total forms of a protein, any observed decrease in phosphorylation can be confidently attributed to pathway inhibition rather than protein degradation.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog # (Example) |
| Cell Line | ATCC | e.g., A549, MCF-7, PC-3 |
| This compound | BLDpharm | 219635-87-7 |
| RIPA Lysis Buffer | Cell Signaling Technology | 9806 |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78442 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| SDS-PAGE Gels | Bio-Rad | e.g., 4-15% Mini-PROTEAN TGX |
| PVDF Membrane | Millipore | IPVH00010 |
| Blocking Buffer | Bio-Rad | 1706404 (5% non-fat dry milk in TBST) |
| Primary Antibodies | ||
| Phospho-Akt (Ser473) | Cell Signaling Technology | 4060 |
| Total Akt | Cell Signaling Technology | 4691 |
| Phospho-p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 4370 |
| Total p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 9102 |
| Phospho-S6 Ribosomal Protein | Cell Signaling Technology | 2215 |
| Total S6 Ribosomal Protein | Cell Signaling Technology | 2217 |
| GAPDH or β-Actin (Loading Control) | Cell Signaling Technology | 5174 or 4970 |
| Secondary Antibody (Anti-rabbit IgG, HRP-linked) | Cell Signaling Technology | 7074 |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 |
| TBST Buffer (10X) | Bio-Rad | 1706435 |
Step-by-Step Methodology
The following workflow diagram outlines the key stages of the protocol.
Caption: The experimental workflow for Western blot analysis.
1. Cell Culture and Treatment: a. Seed appropriate cancer cells (e.g., A549, known to have active PI3K/MAPK signaling) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-16 hours before treatment to reduce basal pathway activation. c. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO). d. Optional Positive Control: For pathway activation, stimulate cells with a known growth factor (e.g., EGF or IGF-1) for 15-30 minutes before lysis.
2. Cell Lysis and Protein Extraction: a. Aspirate media and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (total protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions. This step is critical for ensuring equal loading.
4. Sample Preparation: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4X Laemmli Sample Buffer to each lysate to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE (Polyacrylamide Gel Electrophoresis): a. Load 20-30 µg of protein from each sample into the wells of a 4-15% SDS-PAGE gel. b. Run the gel at 100-120V until the dye front reaches the bottom.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system (e.g., Bio-Rad) is recommended (run at 100V for 60-90 minutes). b. Causality Check: Briefly stain the membrane with Ponceau S to confirm successful and even transfer before proceeding.
7. Blocking: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation[11]. This step prevents non-specific antibody binding.
8. Primary Antibody Incubation: a. Dilute the primary antibodies in blocking buffer according to the manufacturer's recommended dilution (typically 1:1000). b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation[4][11]. It is advisable to probe separate membranes for phospho-proteins and total proteins.
9. Washing and Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST at room temperature. b. Incubate the membrane with HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature[4].
10. Signal Detection: a. Wash the membrane again three times for 10 minutes each with TBST. b. Prepare the ECL substrate according to the manufacturer's protocol and incubate with the membrane for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system.
11. Stripping and Re-probing (Self-Validation): a. After imaging for a phospho-protein, the membrane can be stripped using a mild stripping buffer. b. After stripping, re-block the membrane and probe with the corresponding total protein antibody. This ensures that changes in phosphorylation are not due to differences in protein loading. Finally, probe for a loading control like GAPDH or β-Actin.
Data Interpretation and Expected Results
-
Inhibition of PI3K/Akt/mTOR Pathway: A dose-dependent decrease in the signal for p-Akt (Ser473) and p-S6 (Ser235/236) relative to their total protein levels would indicate that this compound inhibits this pathway.
-
Inhibition of MAPK/ERK Pathway: A dose-dependent decrease in the p-ERK1/2 (Thr202/Tyr204) signal relative to total ERK1/2 would suggest inhibition of this cascade.
-
No Effect: If the phosphorylation levels remain unchanged across all treated samples compared to the vehicle control, the compound may not target these pathways under the tested conditions.
-
Loading Control: The signal for the loading control (GAPDH or β-Actin) should remain constant across all lanes, confirming equal protein loading.
Quantitative Analysis: Densitometry analysis should be performed using software like ImageJ. The intensity of the phospho-protein band should be normalized first to its corresponding total protein band, and then to the loading control.
| Treatment Group | p-Akt / Total Akt (Normalized Intensity) | p-ERK / Total ERK (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| Compound (0.1 µM) | Expected Decrease | Expected Decrease |
| Compound (1.0 µM) | Expected Decrease | Expected Decrease |
| Compound (10 µM) | Expected Decrease | Expected Decrease |
Conclusion
This application note provides a scientifically grounded and detailed protocol for assessing the effects of this compound on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. By meticulously following this Western blot procedure, researchers can generate reliable, reproducible data to elucidate the compound's mechanism of action, a critical step in the drug discovery and development process.
References
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
Western Blot and the mTOR Pathway. Selected Topics in Health and Disease (2019 Edition). [Link]
-
Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. ACS Medicinal Chemistry Letters. [Link]
-
Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. ResearchGate. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]
-
Western blot analysis of a PI3K/AKT/mTOR pathway components, b apoptosis-related proteins and their quantitative measurements. ResearchGate. [Link]
-
Western Blot analysis of different PI3K/AKT/mTOR pathway components in... ResearchGate. [Link]
-
Western blotting time-course dataset for the MAPK/ERK pathway 20. ResearchGate. [Link]
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][10][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]
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- 2. 219635-87-7|3-Methyl-6-(piperazin-1-yl)pyridazine|BLD Pharm [bldpharm.com]
- 3. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Note: Quantifying Apoptosis Induced by 3-Methyl-6-piperazin-1-ylpyridazine using Annexin V/PI Staining and Flow Cytometry
Introduction
Apoptosis, or programmed cell death, is a tightly regulated cellular process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1] Dysregulation of apoptosis is a hallmark of many diseases, including cancer, where insufficient apoptosis contributes to tumor growth and resistance to therapy. Consequently, the induction of apoptosis is a primary goal for many novel anticancer drug candidates.
The pyridazine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with diverse pharmacological activities, including anticancer effects.[2][3] Pyridazine derivatives have been shown to modulate various signaling pathways involved in cell proliferation and survival.[2][4] This application note describes a robust method for evaluating the pro-apoptotic activity of a novel investigational compound, 3-Methyl-6-piperazin-1-ylpyridazine , a molecule containing both a pyridazine core and a piperazine moiety, both of which are found in various apoptosis-inducing agents.[5][6]
Flow cytometry is a powerful technique for quantifying apoptosis in a cell population.[7] The combination of Annexin V and Propidium Iodide (PI) staining allows for the precise differentiation of live, early apoptotic, late apoptotic, and necrotic cells, providing critical insights into the compound's mechanism of action.[8]
Principle of the Method
The Annexin V/PI assay is a gold-standard method for detecting apoptosis by flow cytometry.[1] It relies on two key cellular changes that occur during the apoptotic process:
-
Phosphatidylserine (PS) Externalization: In healthy, viable cells, the phospholipid phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane.[9][10] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the membrane, acting as an "eat me" signal for phagocytes.[1][8][9] Annexin V is a 36 kDa protein with a high, calcium-dependent affinity for PS.[11] When conjugated to a fluorochrome (e.g., FITC, PE, or APC), Annexin V can bind to the exposed PS, thereby identifying early apoptotic cells.[1][12]
-
Loss of Plasma Membrane Integrity: As apoptosis progresses to later stages, the cell membrane loses its integrity and becomes permeable. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact membrane of live or early apoptotic cells.[13][14] PI only enters cells with compromised membranes, a characteristic of late-stage apoptotic and necrotic cells.[8][13]
By using these two stains simultaneously, we can distinguish four cell populations:
-
Live Cells: Annexin V-negative and PI-negative (Lower Left Quadrant).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Lower Right Quadrant).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Upper Right Quadrant).
-
Necrotic Cells: Annexin V-negative and PI-positive (Upper Left Quadrant).
Experimental Design and Critical Parameters
A well-designed experiment is crucial for obtaining reliable and reproducible data.
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line known to be sensitive or resistant to apoptosis).
-
Dose-Response and Time-Course: It is essential to determine the optimal concentration and treatment duration for this compound. A preliminary experiment should test a range of concentrations (e.g., 0.1 µM to 100 µM) and time points (e.g., 6, 12, 24, 48 hours) to identify conditions that induce a measurable apoptotic response without causing overwhelming necrosis.
-
Controls: The inclusion of proper controls is non-negotiable for data validation.
-
Unstained Cells: To set baseline fluorescence and detector voltages.
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental samples. This serves as the negative control.
-
Positive Control: Cells treated with a known apoptosis-inducing agent, such as Staurosporine (e.g., 1 µM for 4-6 hours), to confirm that the assay is working correctly.[15][16][17]
-
Single-Stain Compensation Controls: Cells stained with only Annexin V-fluorochrome and cells stained with only PI. These are critical for correcting spectral overlap between the fluorochromes.[18]
-
Detailed Protocol
This protocol is optimized for cells grown in a 6-well plate format. Adjust volumes as necessary for other formats.
Materials and Reagents
| Reagent/Material | Supplier & Cat. No. (Example) | Storage |
| This compound | In-house/Custom Synthesis | Per Compound Specs |
| Annexin V-FITC Apoptosis Detection Kit | Abcam (ab14085) or equivalent | 4°C |
| - Annexin V-FITC Reagent | 4°C (Protect from light) | |
| - Propidium Iodide (PI) Solution | 4°C (Protect from light) | |
| - 10X Annexin V Binding Buffer | 4°C | |
| Staurosporine | Sigma-Aldrich (S6942) | -20°C |
| Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free | Gibco (10010023) | Room Temperature |
| DMSO, Cell Culture Grade | Sigma-Aldrich (D2650) | Room Temperature |
| Cell Culture Medium & FBS | Per cell line requirements | 4°C |
| 6-well tissue culture plates | Corning (3516) | Room Temperature |
| Flow cytometry tubes (5 mL) | Falcon (352052) | Room Temperature |
| Flow Cytometer | e.g., BD FACSCanto™ II, Cytek® Aurora | - |
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding and Culture: a. Seed cells into 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment. b. Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 18-24 hours.
-
Compound Treatment: a. Prepare stock solutions of this compound and Staurosporine in DMSO. b. Dilute the compounds in fresh culture medium to the final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%). c. Aspirate the old medium from the cells and add the medium containing the test compounds, vehicle, or positive control. d. Incubate for the predetermined optimal time.
-
Cell Harvesting: a. Crucial Step: For adherent cells, both floating (apoptotic) and attached cells must be collected. First, collect the culture supernatant from each well into a labeled 15 mL conical tube. b. Wash the adherent cells once with PBS, and add this wash to the respective conical tube. c. Gently detach the remaining adherent cells using a mild dissociation reagent (e.g., Trypsin-EDTA). d. Combine the detached cells with the supernatant in the corresponding conical tube. e. Centrifuge the tubes at 300 x g for 5 minutes at 4°C. Carefully discard the supernatant.
-
Staining Procedure: a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Keep on ice. b. Wash the cell pellet once with 1 mL of cold PBS and centrifuge again. c. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[9] d. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each 100 µL cell suspension.[19] Mix gently by tapping the tube. e. Incubate the cells at room temperature (20-25°C) for 15 minutes in the dark.[9] f. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[9] Keep samples on ice and protected from light. g. Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).
Data Acquisition and Analysis
-
Instrument Setup:
-
Use the unstained sample to set the Forward Scatter (FSC) and Side Scatter (SSC) voltages to place the main cell population on scale.
-
Use the single-stain controls (Annexin V-FITC only and PI only) to set up fluorescence compensation to correct for spectral overlap. This step is critical for accurate population discrimination.[20]
-
-
Gating Strategy: A sequential gating strategy is essential to isolate the target population and exclude artifacts.[20] a. Debris Exclusion: Create a plot of FSC-A vs. SSC-A. Draw a gate (P1) around the main cell population to exclude small debris and large aggregates. b. Singlet Gating: Create a plot of FSC-A vs. FSC-H from the P1 population. Gate on the diagonal population of single cells (singlets) to exclude doublets and clumps. c. Apoptosis Analysis: Create a dot plot of Annexin V-FITC vs. PI for the singlet population. Set up a quadrant gate based on the fluorescence of the unstained and single-stained control populations.
-
Data Interpretation and Presentation:
-
Record the percentage of cells in each of the four quadrants for every sample.
-
Calculate the total percentage of apoptotic cells (% Early Apoptotic + % Late Apoptotic).
-
Summarize the results in a table for clear comparison between different treatment conditions.
-
Sample Data Table
| Treatment Condition | Concentration | % Live (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) | Total Apoptosis (%) |
| Vehicle Control | 0.1% DMSO | 95.2 | 2.1 | 1.5 | 1.2 | 3.6 |
| This compound | 10 µM | 65.8 | 18.5 | 12.3 | 3.4 | 30.8 |
| This compound | 50 µM | 22.1 | 25.4 | 48.9 | 3.6 | 74.3 |
| Staurosporine (Positive Control) | 1 µM | 15.7 | 40.1 | 41.2 | 3.0 | 81.3 |
References
-
The Annexin V Apoptosis Assay. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]
-
JoVE. (2023, April 30). Cell Death Pathways and Annexin V & PI Labeling studies. Journal of Visualized Experiments. Retrieved from [Link]
-
Reutelingsperger, C. P., & van Heerde, W. L. (1997). Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis. Cellular and Molecular Life Sciences, 53(6), 527–532. Retrieved from [Link]
-
Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 11(26), 15927–15942. Retrieved from [Link]
-
Wang, Z., et al. (2011). β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. Molecules, 16(1), 748–762. Retrieved from [Link]
-
Thayyullathil, F., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Cancer Cell Culture (pp. 249-254). Humana Press, New York, NY. Retrieved from [Link]
-
DeNovix. (2025). Propidium Iodide Assay Protocol | Technical Note 183. Retrieved from [Link]
-
L-Habib, A., et al. (2019). Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway. Oncology Letters, 17(4), 3840–3846. Retrieved from [Link]
-
ResearchGate. (2016). PI staining protocol for dead cells?. Retrieved from [Link]
-
ResearchGate. (2023). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Retrieved from [Link]
-
Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][9][19]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Retrieved from [Link]
-
ResearchGate. (2025). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G(2)/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Retrieved from [Link]
-
KUMC. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
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Chauvier, D., et al. (2003). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology, 87(4), 481–486. Retrieved from [Link]
-
Coluccia, M., et al. (2002). Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization. Journal of Medicinal Chemistry, 45(10), 2057–2060. Retrieved from [Link]
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Wlodkowic, D., et al. (2011). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Current Protocols in Cytometry, Chapter 9, Unit 9.38. Retrieved from [Link]
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JoVE. (2025). Annexin V Binding Assay: A Fluorescence-Based Technique to Identify Apoptotic Erythrocytes via Phosphatidylserine Labeling. Journal of Visualized Experiments. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 8(2), 2235–2252. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Scientific Reports, 12(1), 18512. Retrieved from [Link]
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G-Biosciences. (n.d.). Staurosporine. Retrieved from [Link]
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ResearchGate. (2019). Gating and compensation for Annexin V and PI?. Retrieved from [Link]
-
El-Haggar, R., et al. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 106, 104473. Retrieved from [Link]
-
Al-Salahi, R., et al. (2017). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PLoS One, 12(12), e0189928. Retrieved from [Link]
-
Beckman Coulter. (2016). An introduction to flow cytometric analysis, Part 2: Cell viability and apoptosis analysis. Retrieved from [Link]
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Application Notes and Protocols for In vivo Dosing and Administration of 3-Methyl-6-piperazin-1-ylpyridazine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo dosing and administration of the novel compound 3-Methyl-6-piperazin-1-ylpyridazine in animal models. Given the limited publicly available data on this specific molecule, this guide synthesizes information from related pyridazine and piperazine-containing compounds to establish a robust framework for preclinical evaluation. The protocols herein are designed to be self-validating, emphasizing preliminary physicochemical characterization, vehicle selection, and detailed administration methodologies to ensure reproducible and reliable experimental outcomes.
Introduction: Understanding the Compound
This compound is a heterocyclic compound featuring a pyridazine ring linked to a piperazine moiety. The pyridazine ring is characterized by its weak basicity and high dipole moment, which can influence its solubility and interactions with biological targets[1]. The piperazine group is a common pharmacophore found in numerous approved drugs and is known to influence pharmacokinetic properties. The overall structure suggests potential for oral bioavailability, but this must be empirically determined.
The successful in vivo evaluation of any new chemical entity (NCE) like this compound is critically dependent on the appropriate selection of an administration route and a vehicle that ensures adequate bioavailability and minimizes off-target effects. This guide will walk the researcher through the necessary steps to develop a sound dosing strategy.
Physicochemical Properties and Vehicle Selection
The selection of an appropriate vehicle is paramount for achieving consistent drug exposure in animal models. The ideal vehicle should be non-toxic, have no pharmacological effect of its own, and effectively solubilize or suspend the test compound.
Initial Physicochemical Assessment
Before commencing in vivo studies, a preliminary assessment of the compound's physicochemical properties is essential.
-
Solubility: Determine the solubility of this compound in a panel of common preclinical vehicles.
-
pKa: The pyridazine ring has a low intrinsic basicity (pKa ≈ 2.0)[1]. The piperazine moiety, however, has two nitrogen atoms with pKa values typically in the range of 6-9. This suggests that the overall basicity of the molecule will be influenced by the piperazine ring, which may allow for the formation of salts with strong acids to improve aqueous solubility[1].
-
LogP: The octanol/water partition coefficient will provide an indication of the compound's lipophilicity, which can influence its absorption and distribution.
Vehicle Selection Workflow
The following workflow is recommended for selecting a suitable vehicle for this compound.
Caption: Vehicle selection workflow for this compound.
Recommended Vehicles for Initial Screening
Based on studies of related compounds, the following vehicles are recommended for initial solubility and formulation screening.
| Vehicle | Composition | Common Administration Routes | Notes |
| Saline | 0.9% NaCl in sterile water | IV, IP, SC, PO | Suitable for water-soluble compounds. The basicity of the piperazine moiety may allow for salt formation with acids like HCl to enhance aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | IV, IP, SC | Buffered to physiological pH, which can be important for compound stability and animal comfort. |
| Tween 80 in Saline | 10% Tween 80 in 0.9% Saline | PO, IP | A non-ionic surfactant that can aid in solubilizing lipophilic compounds. A 10% Tween vehicle has been successfully used for oral and intraperitoneal administration of a complex pyridazine derivative in rats[2]. |
| Polyethylene Glycol 400 (PEG 400) | Varies; often diluted with water or saline | PO, IP, SC | A common co-solvent for compounds with poor aqueous solubility. |
| Methylcellulose | 0.5% w/v in sterile water | PO | A suspending agent for compounds that are not soluble in aqueous vehicles. |
In Vivo Administration Protocols
The choice of administration route depends on the experimental objectives, such as determining oral bioavailability or assessing efficacy in a specific disease model.
Oral Gavage (PO)
Oral administration is often the preferred route for preclinical studies, as it mimics the intended clinical route for many drugs.
Protocol:
-
Animal Preparation: Fast animals overnight (approximately 12-16 hours) with free access to water to ensure gastric emptying and reduce variability in absorption.
-
Dose Calculation: Calculate the required volume of the drug formulation based on the animal's body weight and the desired dose (mg/kg).
-
Formulation Preparation: Ensure the formulation is at room temperature and, if it is a suspension, vortex thoroughly before each administration to ensure homogeneity.
-
Administration:
-
Gently restrain the animal (e.g., mouse or rat).
-
Insert a sterile, ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the calculated volume slowly and carefully.
-
Observe the animal for any signs of distress.
-
Considerations:
-
For pyridazine and piperazine-containing compounds, oral bioavailability can be variable. For instance, a complex pyridazine derivative, MTIP, demonstrated high oral bioavailability (91.1%) in rats[2].
-
Dosing for piperazine as an anthelmintic in various species is typically in the range of 32-110 mg/kg[3]. While the therapeutic indication is different, this provides a general reference for the tolerability of the piperazine moiety.
Intraperitoneal (IP) Injection
IP injection is a common route for administering compounds that are not orally bioavailable or when rapid systemic exposure is desired.
Protocol:
-
Animal Preparation: No fasting is typically required.
-
Dose Calculation: Calculate the required volume based on the animal's body weight.
-
Administration:
-
Restrain the animal to expose the abdomen.
-
Insert a sterile needle (e.g., 25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the formulation.
-
Considerations:
-
The IP route was used for a pyridazine derivative in rats with an ED50 of 0.60 mg/kg[2].
Intravenous (IV) Injection
IV administration provides 100% bioavailability and is used for pharmacokinetic studies to determine parameters like clearance and volume of distribution.
Protocol:
-
Animal Preparation: Animals may be placed in a restrainer or anesthetized, depending on the experimental protocol and institutional guidelines. The tail vein is commonly used in rodents.
-
Dose Calculation: Calculate the required volume. IV doses are typically lower than those for other routes.
-
Administration:
-
Warm the animal's tail to dilate the vein.
-
Insert a sterile needle (e.g., 27-30 gauge) into the lateral tail vein.
-
Administer the formulation slowly.
-
Considerations:
-
Pharmacokinetic studies of a complex pyridazine derivative in rats showed a half-life of 3.9 hours following IV administration[2].
Experimental Design and Dosing Considerations
A well-designed study is crucial for obtaining meaningful data.
Dose-Response Studies
To determine the effective dose range of this compound, a dose-response study is recommended.
Caption: Workflow for a dose-response study.
Pharmacokinetic (PK) Studies
PK studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.
| PK Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 (Half-life) | Time required for the plasma concentration to decrease by half | Determines the dosing interval. |
| Bioavailability | The fraction of an administered dose that reaches the systemic circulation | Crucial for comparing different administration routes and for dose selection in subsequent studies. |
Considerations for PK Studies:
-
Preclinical pharmacokinetic studies of a pyrimidine-piperazine compound in rats and dogs showed it was completely absorbed and readily distributed[4].
-
The major route of metabolism for a similar compound was hydroxylation of the pyrimidine ring[4]. The pyridazine ring of this compound may also be susceptible to metabolism.
Safety and Handling
As with any NCE, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Toxicity: The toxicity profile of this compound is unknown. Researchers should be aware of potential neurotoxic effects associated with piperazine at high doses[5][6].
Conclusion
The successful in vivo evaluation of this compound requires a systematic approach to formulation development, administration, and experimental design. By leveraging the available data on related pyridazine and piperazine compounds, researchers can establish a strong foundation for their preclinical studies. The protocols and guidelines presented in this document are intended to serve as a starting point, and it is essential to optimize these procedures for the specific experimental context.
References
-
Zorrilla, L. F., et al. (2010). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. The Journal of Pharmacology and Experimental Therapeutics, 333(2), 569-583. [Link]
-
Pediatric Oncall. (n.d.). Piperazine. Retrieved from [Link]
-
Medindia. (n.d.). Piperazine Drug Information - Indications, Dosage, Side Effects and Precautions. Retrieved from [Link]
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ChemSynthesis. (n.d.). 3-methyl-6-piperidin-1-ylpyridazine. Retrieved from [Link]
-
Mayo Clinic. (2025, August 31). Piperazine (Oral Route). Retrieved from [Link]
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Study.com. (n.d.). Piperazine: Synthesis, Dosage & Structure. Retrieved from [Link]
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MIMS Philippines. (n.d.). Piperazine. Retrieved from [Link]
-
O'Shea, P. D., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(11), 2269-2313. [Link]
-
Lin, S., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 503-508. [Link]
-
PubChem. (n.d.). 3-Methylpiperidine. Retrieved from [Link]
-
European Medicines Agency. (2002). Piperazine Summary Report (3). Retrieved from [Link]
-
Majumdar, S., et al. (2012). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in animal models of Parkinson's disease. Bioorganic & Medicinal Chemistry, 20(13), 4051-4063. [Link]
-
Obach, R. S., et al. (2011). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 39(8), 1461-1473. [Link]
-
ResearchGate. (n.d.). Representative pyridazine-based compounds with vasorelaxant activity. Retrieved from [Link]
-
Cheméo. (n.d.). Piperazine (CAS 110-85-0). Retrieved from [Link]
-
Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
Sources
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- 2. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mims.com [mims.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-6-piperazin-1-ylpyridazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Methyl-6-piperazin-1-ylpyridazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My final yield of this compound is significantly lower than expected. What are the primary causes?
Low yield is a frequent issue that can typically be traced back to two main factors: incomplete reaction or the formation of a significant byproduct.
-
Potential Cause A: Incomplete Reaction The nucleophilic aromatic substitution (SNAr) between 3-chloro-6-methylpyridazine and piperazine may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or reduced nucleophilicity of the piperazine.
Troubleshooting & Optimization:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the limiting reagent (typically 3-chloro-6-methylpyridazine) is a key indicator of completion.
-
Temperature Control: Ensure the reaction mixture is maintained at the appropriate temperature, often reflux, to provide sufficient activation energy for the substitution.[1][2][3]
-
Base Addition: The reaction generates HCl as a byproduct. This acid will protonate the piperazine, rendering it non-nucleophilic. The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl and maintain the free-base form of piperazine.[1]
-
-
Potential Cause B: Formation of Dimeric Byproduct This is the most common and significant side reaction. Piperazine is a symmetric molecule with two nucleophilic secondary amines. After the first nitrogen atom reacts to form the desired product, the second nitrogen atom on the same piperazine ring can react with another molecule of 3-chloro-6-methylpyridazine. This results in the formation of a high-molecular-weight dimer, 1,4-bis(6-methylpyridazin-3-yl)piperazine.
Troubleshooting & Optimization:
-
Control Stoichiometry: The most effective way to suppress this side reaction is to use a molar excess of piperazine (typically 1.5 to 3 equivalents) relative to the 3-chloro-6-methylpyridazine.[1] This statistically favors the reaction of the chloropyridazine with a fresh piperazine molecule rather than with the already-reacted product.
-
Slow Addition: In some cases, slowly adding the 3-chloro-6-methylpyridazine to the solution of excess piperazine can further minimize the dimer formation by maintaining a high concentration of piperazine throughout the reaction.
-
Q2: I'm observing a major impurity with a mass of approximately 282 g/mol in my LC-MS analysis. What is this impurity and how can I confirm its structure?
This mass corresponds to the dimeric byproduct, 1,4-bis(6-methylpyridazin-3-yl)piperazine .
-
Structure Confirmation:
-
Mass Spectrometry (MS): The calculated monoisotopic mass for C₁₅H₁₈N₆ is 282.16. The observation of an [M+H]⁺ ion at m/z 283.17 would strongly indicate the presence of this dimer.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy of the isolated impurity would show characteristic signals for the methyl group and the pyridazine ring protons, but the integration would differ from the desired product. The symmetry of the dimer would also result in a simpler spectrum than might be expected for its size.
-
-
Mitigation Strategy: As detailed in Q1, the primary method to prevent this impurity is to adjust the stoichiometry by using a significant excess of piperazine.[1] If the impurity has already formed, purification via column chromatography or recrystallization will be necessary to separate it from the desired product.
Q3: My reaction is complete, but the final product is difficult to purify and shows multiple minor impurities. What is the likely source?
The presence of multiple minor impurities often points to issues with the starting materials or reaction conditions that are too harsh.
-
Potential Cause A: Impure Starting Materials Impurities present in the commercial 3-chloro-6-methylpyridazine or piperazine will carry through the reaction and may even participate in side reactions. For example, the synthesis of 3-chloro-6-methylpyridazine may start from 3,6-dichloropyridazine.[4][5] If the starting material is contaminated with residual dichloropyridazine, you may form 3-chloro-6-(piperazin-1-yl)pyridazine as a related impurity.
Troubleshooting & Optimization:
-
Purity Analysis: Always verify the purity of your starting materials via techniques like NMR or GC-MS before beginning the synthesis.
-
Purification of Reagents: If necessary, purify the starting materials. 3-chloro-6-methylpyridazine can be recrystallized, and piperazine can be distilled.
-
-
Potential Cause B: Thermal Degradation Prolonged heating at high temperatures can lead to the degradation of the pyridazine ring or other components of the reaction mixture.
Troubleshooting & Optimization:
-
Minimize Reaction Time: Monitor the reaction closely and stop the heating as soon as the starting material is consumed.
-
Use a Milder Solvent: If degradation is suspected, consider using a lower-boiling solvent if the reaction can still proceed at a reasonable rate at a lower temperature.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction | Monitor reaction by TLC/HPLC; ensure adequate temperature and add a non-nucleophilic base. |
| Dimer Byproduct Formation | Use a molar excess (1.5-3 eq.) of piperazine. | |
| Major Impurity (MW ~282) | Dimeric Byproduct: 1,4-bis(6-methylpyridazin-3-yl)piperazine | Use excess piperazine. Purify via column chromatography if already formed. |
| Multiple Minor Impurities | Contaminated Starting Materials | Verify purity of reagents before use (NMR, GC-MS). Purify if necessary. |
| Thermal Degradation | Avoid prolonged heating; stop the reaction once complete. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key features of this mechanism are:
-
Electron-Deficient Ring: The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes the ring susceptible to attack by nucleophiles.[6]
-
Nucleophilic Attack: A lone pair of electrons from one of the nitrogen atoms of piperazine attacks the carbon atom bearing the chlorine atom (the leaving group). This attack is favored at positions 2 and 4 (or 3 and 6 in pyridazine nomenclature) relative to the ring nitrogens.[7][8]
-
Formation of Meisenheimer Complex: This attack temporarily breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly through delocalization onto the electronegative ring nitrogen atoms.[7]
-
Rearomatization: The ring regains its aromaticity by expelling the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the final product.
Q2: What are the optimal analytical techniques for monitoring this reaction?
-
Thin Layer Chromatography (TLC): An excellent, rapid technique for qualitative monitoring. Use a suitable mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures) to achieve good separation between the starting material (3-chloro-6-methylpyridazine) and the more polar product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of the product and byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like TFA or formic acid) is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this analysis, as it not only separates the components but also provides mass information, allowing for the immediate identification of the dimeric byproduct and other potential impurities.[9][10]
Visualizing the Chemistry
Main Synthetic Pathway
The desired reaction is a straightforward nucleophilic aromatic substitution.
Caption: Main SNAr synthesis pathway.
Major Side Reaction: Dimer Formation
This diagram illustrates how the dimeric byproduct is formed.
Caption: Formation of the dimeric byproduct.
Troubleshooting Workflow
A logical flow for diagnosing synthesis issues.
Caption: Logical troubleshooting workflow.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (2.0 eq.).
-
Reagent Addition: Add a suitable solvent such as isopropanol or NMP. Add 3-chloro-6-methylpyridazine (1.0 eq.) and a non-nucleophilic base like DIPEA (1.5 eq.).
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or HPLC until the 3-chloro-6-methylpyridazine spot/peak is no longer visible.
-
Work-up: Once complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove the base's salt and excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Protocol 2: HPLC Method for In-Process Control
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Elution Order: Piperazine (very early), Product, 3-chloro-6-methylpyridazine, Dimeric byproduct (latest).
References
- Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (2017). Bioorganic & Medicinal Chemistry Letters.
- "3-piperazin-1-yl-1H-pyridazin-6-one" synthesis yield improvement strategies. (n.d.). BenchChem.
- Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (2017). National Institutes of Health (PMC).
- a sca old for the synthesis of highly functionalised heterocycles. (n.d.). Durham E-Theses.
- 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. (n.d.). National Institutes of Health.
- RING SYSTEMS VIA NUCLEOPHILIC SUBSTITUTION OF PYRIMIDO [4,5-d] PYRIDAZINES. (n.d.). ElectronicsAndBooks.
- 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. (n.d.). National Institutes of Health.
- 3-methyl-6-piperidin-1-ylpyridazine. (n.d.). ChemSynthesis.
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube.
- 3-Chloro-6-methylpyridazine 97 1121-79-5. (n.d.). Sigma-Aldrich.
- Technical Support Center: Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. (n.d.). BenchChem.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube.
- 3-Methyl-6-(piperazin-1-yl)pyridazine. (n.d.). BLDpharm.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI.
- An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Safety, Handling, and MSDS. (n.d.). BenchChem.
- 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. (n.d.). National Institutes of Health.
- 3,6-Dichloropyridazine synthesis. (n.d.). ChemicalBook.
- chemical studies on 3,6-dichloropyridazine. (2010). Journal of American Science.
- Chemical Studies on 3,6-Dichloropyridazine (Part 2). (n.d.). ResearchGate.
- Recent advances in pyridazine chemistry. (n.d.). ResearchGate.
- 3,6-Dichloropyridazine. (n.d.). PubChem.
- Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Arkivoc.
- 1-(6-nitropyridin-3-yl)piperazine synthesis. (n.d.). ChemicalBook.
- 3,6-Dichloropyridazine 97 141-30-0. (n.d.). Sigma-Aldrich.
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (n.d.). MDPI.
- 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. (n.d.). ResearchGate.
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (n.d.). ResearchGate.
-
(PDF) Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][11][12]triazolo[3,4-b][11][12][13]thiadiazine-7-. (n.d.). ResearchGate. Available at:
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Technical Support Center: Optimizing Piperazine Addition to a Pyridazine Ring
Welcome to the Technical Support Center for optimizing the addition of piperazine to pyridazine rings. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic scaffolds. The pyridazine ring is a common feature in many biologically active compounds, and its functionalization with piperazine is a key step in the synthesis of numerous pharmaceutical candidates.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information presented here is a synthesis of established chemical principles and practical, field-proven insights to help you navigate the complexities of these reactions.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of piperazine-substituted pyridazines. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in the nucleophilic aromatic substitution (SNAAr) of piperazine with a pyridazine ring can stem from several factors. The pyridazine ring's electron-deficient nature generally makes it susceptible to nucleophilic attack, but optimizing the conditions is crucial.[4][5]
Potential Causes & Troubleshooting Steps:
-
Insufficiently Activated Pyridazine Ring: The reactivity of the pyridazine ring is highly dependent on the leaving group and the presence of electron-wielding groups.
-
Solution: Ensure you are using a pyridazine with a good leaving group, such as a halogen (Cl, Br, I). The reaction of 3,6-dichloropyridazine with piperazine is a common and often high-yielding starting point.[6][7] If your pyridazine lacks a suitable leaving group, consider alternative strategies like a Buchwald-Hartwig amination.[8]
-
-
Suboptimal Reaction Temperature: These reactions often require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Many of these substitutions are performed at elevated temperatures, often in the range of 80-120°C.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures can help identify the optimal range.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.
-
Base Selection and Stoichiometry: When reacting a piperazine salt or when the reaction generates an acid byproduct (like HCl), a base is necessary.
-
Solution: Use an appropriate inorganic or organic base. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or even an excess of piperazine itself to act as both a nucleophile and a base.[6][7] Ensure at least a stoichiometric amount of base is used relative to the acid generated.
-
Issue 2: Formation of N,N'-bis-Substituted Piperazine Byproduct
Question: My reaction is producing a significant amount of the N,N'-bis-arylated piperazine, which is difficult to separate from my desired mono-substituted product. How can I favor mono-substitution?
Answer:
The formation of the N,N'-bis-substituted byproduct is a common challenge due to the two nucleophilic nitrogen atoms in the piperazine ring.
Strategies to Promote Mono-substitution:
-
Stoichiometric Control: This is the most direct approach.
-
Use of Mono-protected Piperazine: This strategy ensures only one nitrogen is available for reaction.
-
Solution: Employ a mono-protected piperazine, such as N-Boc-piperazine.[8] The protecting group can be removed in a subsequent step after the initial coupling reaction. This multi-step approach often provides a cleaner reaction profile and simplifies purification.
-
Issue 3: Reaction Stalls or is Very Slow
Question: My reaction starts but then seems to stop before completion, or the reaction rate is impractically slow. What can I do to drive it to completion?
Answer:
A stalled or sluggish reaction can be frustrating. Several factors can contribute to this issue.
Potential Causes & Optimization Strategies:
-
Insufficient Temperature: As mentioned previously, adequate thermal energy is often required.
-
Solution: Ensure the reaction is heated to a sufficient and consistent temperature.[8] Consider using a higher boiling point solvent if the current one is limiting the achievable temperature.
-
-
Catalyst Inactivity (for Cross-Coupling Reactions): If you are employing a palladium-catalyzed method like the Buchwald-Hartwig amination, catalyst activity is paramount.
-
Solution: Use fresh palladium precatalyst and ligand. Ensure the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the active Pd(0) species.[8]
-
-
Product Precipitation: The desired product might be precipitating out of the reaction mixture, effectively halting the reaction.
-
Solution: Visually inspect the reaction for any precipitate. If observed, try a different solvent system that can better solubilize all components throughout the reaction.
-
-
Reversible Reaction: While less common for SNAAr, an equilibrium may be reached.
-
Solution: The addition of a base to scavenge the acid byproduct can help drive the reaction forward.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of piperazine addition to pyridazine rings.
Q1: What are the primary methods for introducing a piperazine moiety onto a pyridazine ring?
A1: The two most common methods are:
-
Nucleophilic Aromatic Substitution (SNAAr): This is a direct approach where the piperazine acts as a nucleophile, displacing a suitable leaving group (typically a halide) on an electron-deficient pyridazine ring.[6][8]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile cross-coupling reaction that forms a C-N bond between a piperazine nitrogen and a pyridazine halide or triflate. It is often tolerant of a wider range of functional groups.[8]
Q2: How do I choose the right solvent for my reaction?
A2: Solvent selection depends on the specific reaction type and the solubility of your reagents.
-
For SNAAr: Polar aprotic solvents like DMF, DMSO, and acetonitrile are excellent choices as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. Alcohols like ethanol are also commonly used, especially in the presence of a base.[6][8]
-
For Buchwald-Hartwig Amination: Anhydrous, non-polar aprotic solvents such as toluene and dioxane are frequently employed to ensure the stability and activity of the palladium catalyst.[8]
Q3: What role does the base play, and how do I select one?
A3: A base is often crucial for neutralizing any acid generated during the reaction, which can protonate the piperazine and render it non-nucleophilic.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices for both SNAAr and some cross-coupling reactions. They are generally inexpensive and effective.
-
Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used in SNAAr reactions. For Buchwald-Hartwig reactions, stronger, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are typically required.[8]
-
Excess Piperazine: As mentioned in the troubleshooting section, using an excess of piperazine can serve the dual purpose of being the nucleophile and the base.[7]
Q4: How can I effectively monitor the progress of my reaction?
A4: Regular monitoring is key to determining the optimal reaction time and identifying any potential issues.
-
Thin Layer Chromatography (TLC): This is a quick and easy method for qualitatively assessing the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the confirmation of the desired product's mass and the detection of any side products.
Q5: Are there any safety considerations I should be aware of?
A5: Yes, standard laboratory safety practices should always be followed.
-
Reagents: Piperazine can be corrosive.[10] Some pyridazine derivatives and reagents, like sodium azide, can be hazardous and require careful handling.[11] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Reactions: Reactions at elevated temperatures and pressures should be conducted with appropriate equipment and precautions.
Data Summary Table
| Parameter | Recommendation for SNAAr | Recommendation for Buchwald-Hartwig | Rationale |
| Solvent | Ethanol, Acetonitrile, DMF, DMSO[6][8] | Toluene, Dioxane (anhydrous)[8] | Solvent polarity and proticity affect reaction rate and catalyst stability. |
| Temperature | 80-120 °C[8] | 80-110 °C[8] | Provides sufficient energy to overcome the activation barrier. |
| Base | K₂CO₃, Et₃N, Excess Piperazine[6][7] | NaOt-Bu, Cs₂CO₃ | Neutralizes acid byproducts; strong bases are needed for catalyst turnover. |
| Piperazine Stoichiometry (for mono-substitution) | 2.5 - 8 equivalents[7][8][9] | 1.2 - 1.5 equivalents (with mono-protected piperazine) | Excess piperazine favors mono-substitution statistically. |
| Atmosphere | Air or Inert | Strict Inert (Argon or Nitrogen)[8] | Pd(0) catalyst is sensitive to oxidation. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAAr)
This protocol is a general guideline for the reaction of a chloropyridazine with piperazine.
Materials:
-
Chloropyridazine derivative (1.0 equiv)
-
Piperazine (2.5 - 8.0 equiv)
-
Ethanol or Acetonitrile
-
Optional: Base such as K₂CO₃ or Et₃N (1.5 equiv)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chloropyridazine in the chosen solvent.
-
Add piperazine to the solution. If using an additional base, add it at this stage.
-
Heat the reaction mixture to reflux (typically 80-120°C) and stir for the required time (monitor by TLC or LC-MS).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general framework for the palladium-catalyzed coupling of a halopyridazine with piperazine.
Materials:
-
Halopyridazine (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., Xantphos, 2-10 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried reaction vessel, add the halopyridazine, palladium precatalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent, followed by the N-Boc-piperazine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[8]
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The Boc-protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final product.
Visualizations
Caption: SNAAr mechanism for piperazine addition to a pyridazine ring.
Caption: Troubleshooting decision tree for low reaction yield.
References
- Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings. Benchchem.
- "3-piperazin-1-yl-1H-pyridazin-6-one" synthesis yield improvement str
- Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- "common side reactions in N-pyridazin-4-ylnitramide synthesis". Benchchem.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome. PubMed.
- Synthesis of New Piperazine-Pyridazinone Derivatives and Their Binding Affinity Toward alpha1-, alpha2-adrenergic and 5-HT1A Serotoninergic Receptors. PubMed.
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
- optimizing reaction conditions for 6-Azidotetrazolo[1,5-b]pyridazine synthesis. Benchchem.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Piperazine. PubChem - NIH.
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
3-Methyl-6-piperazin-1-ylpyridazine degradation and stability issues
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Methyl-6-piperazin-1-ylpyridazine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust solutions for challenges encountered in the laboratory.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments with this compound. Each problem is followed by a discussion of potential causes and actionable solutions.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Scenario: You are running a purity analysis of a recently synthesized or stored batch of this compound and observe additional, unexpected peaks in your chromatogram.
Potential Causes and Solutions:
-
Oxidative Degradation: The piperazine and pyridazine rings are susceptible to oxidation. The nitrogen atoms in both rings are potential sites for N-oxidation.[1][2]
-
Plausible Degradants: N-oxides of the piperazine or pyridazine rings.
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidants: For solutions, consider the addition of a small amount of an antioxidant, but ensure it does not interfere with your downstream applications.
-
Forced Oxidation Study: To confirm if the unknown peaks are oxidation products, perform a forced degradation study by exposing a sample to a mild oxidizing agent like hydrogen peroxide. An increase in the intensity of the unknown peaks would support this hypothesis.
-
-
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of the pyridazine ring system.[3][4][5][6]
-
Plausible Degradants: Photolysis can lead to various products, including ring-opened species or substituted derivatives.
-
Troubleshooting Steps:
-
Light Protection: Always store the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect from light.
-
Controlled Lighting: Conduct experimental manipulations under yellow light or with minimal light exposure.
-
Photostability Study: Expose a solution of the compound to a controlled UV light source to see if the unknown peaks are generated.
-
-
-
Hydrolytic Degradation: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis. The piperazine moiety can be susceptible to acidic conditions.
-
Plausible Degradants: Ring opening of the piperazine or modifications to the pyridazine ring are less common but possible under harsh conditions.
-
Troubleshooting Steps:
-
pH Control: Maintain solutions at a neutral pH unless your experimental protocol requires otherwise. Use appropriate buffers to stabilize the pH.
-
Forced Hydrolysis Study: Subject the compound to acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) at room and elevated temperatures to assess its hydrolytic stability.
-
-
Issue 2: Loss of Analyte Concentration Over Time
Scenario: You prepare a stock solution of this compound, and upon re-analysis after a period of storage, you find that the concentration has significantly decreased.
Potential Causes and Solutions:
-
Improper Storage Conditions: Temperature and light are critical factors in maintaining the stability of this compound. Phenyl piperazines, a related class of compounds, have shown significant degradation when stored at room temperature.[7]
-
Solution:
-
Solid State: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.
-
In Solution: Prepare fresh solutions for each experiment. If storage is necessary, store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
-
Adsorption to Container Surfaces: Highly pure compounds can sometimes adsorb to the surfaces of glass or plastic storage vessels, leading to an apparent loss of concentration.
-
Solution:
-
Silanized Vials: Use silanized glass vials for long-term storage of solutions to minimize surface adsorption.
-
Low-Adsorption Plastics: If using plasticware, ensure it is made of low-adsorption material.
-
-
Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting)
Scenario: During HPLC analysis, the peak for this compound exhibits significant tailing or fronting, leading to poor resolution and inaccurate quantification.
Potential Causes and Solutions:
-
Interaction with Residual Silanols: The basic nitrogen atoms of the piperazine moiety can interact with acidic residual silanol groups on the surface of silica-based C18 columns, causing peak tailing.
-
Solution:
-
Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase.
-
Mobile Phase Modifier: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to mask the silanol groups.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the piperazine nitrogens, which can improve peak shape.
-
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution:
-
Dilute the Sample: Prepare a dilution series of your sample and inject decreasing concentrations to see if the peak shape improves.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container at -20°C. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Q2: What are the likely degradation pathways for this compound under forced degradation conditions?
A2: Based on the chemistry of the pyridazine and piperazine moieties, the following degradation pathways are plausible:
-
Acidic Conditions: Potential for protonation of the piperazine ring, which may influence its stability. Severe conditions could lead to hydrolysis.
-
Basic Conditions: Generally expected to be more stable, but strong bases at high temperatures could promote degradation.
-
Oxidative Conditions: N-oxidation of the piperazine and/or pyridazine nitrogens is a primary concern. Ring hydroxylation is also possible.
-
Photolytic Conditions: The pyridazine ring is a chromophore and can absorb UV light, potentially leading to photolytic cleavage or rearrangement.
-
Thermal Conditions: The compound is expected to be relatively stable at moderate temperatures, but high temperatures can accelerate other degradation pathways.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study is crucial for understanding the stability profile of your compound. Below is a general protocol.
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and 60°C for up to 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and 60°C for up to 24 hours.
-
Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature for up to 24 hours.
-
Thermal Degradation: Heat the solid compound and a solution at 60°C for up to 7 days.
-
Photodegradation: Expose a solution to a photostability chamber with a controlled light source (e.g., UV and visible light) for a defined period.
-
-
Sample Analysis: At various time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to the appropriate concentration for HPLC/LC-MS analysis.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Look for a decrease in the main peak area and the appearance of new peaks. Aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.
Q4: What would be a good starting point for a stability-indicating HPLC method?
A4: A stability-indicating method is one that can separate the parent compound from its degradation products. Here is a recommended starting method.
Protocol: Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size (preferably with end-capping).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (or the lambda max of the compound).
This method should be validated to ensure it can effectively separate the main peak from any degradation products formed during forced degradation studies.
Visualizing Potential Degradation
To aid in the identification of potential degradants, the following diagram illustrates plausible degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Data Summary
| Stress Condition | Potential Degradation Products | Key Considerations |
| Oxidative | N-oxides, hydroxylated derivatives | Store under inert gas; avoid peroxide contaminants. |
| Photolytic | Ring-opened products, isomers | Protect from light at all times. |
| Hydrolytic (Acid/Base) | Potential for ring opening under harsh conditions | Maintain neutral pH for solutions. |
| Thermal | Acceleration of other degradation pathways | Store at recommended low temperatures. |
References
-
Zeng, T., et al. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. National Institutes of Health. Available at: [Link]
-
Amer, A. M., et al. (2005). Pyridazine derivatives and related compounds. Part 14 1. Photolysis of 3-diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. Available at: [Link]
-
Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at: [Link]
-
Deeb, A., et al. (2005). Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. Available at: [Link]
-
Deeb, A., et al. (2007). Pyridazine derivatives and related compounds, Part 15: Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. Available at: [Link]
-
Deeb, A., et al. (2007). Pyridazine derivatives and related compounds, Part 15: Photo. TSI Journals. Available at: [Link]
-
University of Regina. (n.d.). Oxidative degradation of piperazine in the absorption of carbon dioxide. Available at: [Link]
-
Silva, E. F. (2023). Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Liu, D. Q., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed. Available at: [Link]
-
Freeman, E., et al. (2025). Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]
-
Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: [Link]
-
Petrović, B., et al. (2017). Hydrolysis of the amide bond in histidine- and methionine-containing dipeptides promoted by pyrazine and pyridazine palladium(II)-aqua dimers: Comparative study with platinum(II) analogues. PubMed. Available at: [Link]
-
O'Brien, A. M., et al. (2023). Response to “Comment on: 'Rationalizing Product Formation in Piperazine Degradation: A Computational Study'”. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Barlin, G. B., & Fenn, M. D. (1971). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]
-
Prezzavento, O., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]
-
Dumitrascu, F., et al. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. Available at: [Link]
-
Kumar, A., et al. (2021). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Narku-Tetteh, J., et al. (2021). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. Available at: [Link]
-
Rullo, A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. Available at: [Link]
-
Tsuchiya, T., et al. (1974). Studies on Pyridazines. XXIII. Synthesis of N-Substituted 1, 4-Dihydropyridazines. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazine. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 3-Methyl-6-piperazin-1-ylpyridazine in Aqueous Buffers
Welcome to the technical support guide for 3-Methyl-6-piperazin-1-ylpyridazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the poor aqueous solubility of this compound. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound possesses a chemical structure that includes both a pyridazine and a piperazine ring. The presence of multiple nitrogen atoms suggests that the compound is a weak base. The solubility of weakly basic drugs is highly dependent on the pH of the solution.[1][2][3] In neutral or alkaline conditions, these compounds tend to be in their non-ionized, less soluble form. Conversely, in acidic environments, they become ionized and more water-soluble.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stock solution of this compound is precipitating when I dilute it into my neutral pH aqueous buffer. Why is this happening and how can I fix it?
A1: Cause and Solution
This is a common issue encountered with weakly basic compounds. Your stock solution is likely prepared in an organic solvent or an acidic aqueous solution where the compound is soluble. Upon dilution into a neutral pH buffer (e.g., PBS pH 7.4), the compound deprotonates to its less soluble free base form, causing it to precipitate.
Troubleshooting Steps:
-
pH Adjustment: The most direct approach is to lower the pH of your final aqueous buffer.[4] Weakly basic drugs become more soluble at a pH below their pKa.[1] Since the exact pKa is unknown, a systematic approach is recommended.
-
Screening: Prepare a series of buffers with decreasing pH values (e.g., pH 6.5, 6.0, 5.5, 5.0) and test the solubility of your compound in each.
-
Henderson-Hasselbalch Relationship: The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation. For a weak base, as the pH decreases, the proportion of the more soluble, ionized form increases.[1][5]
-
-
Salt Formation: Consider using a salt form of the compound (e.g., hydrochloride salt). Salt forms of basic drugs generally exhibit higher aqueous solubility and faster dissolution rates than the free base.[6][7] If you are synthesizing the compound, this is a step to consider during the purification and isolation phase.
Q2: I need to work at a physiological pH (around 7.4) where the compound is poorly soluble. What are my options?
A2: Strategies for Enhancing Solubility at Neutral pH
When altering the pH is not an option due to experimental constraints (e.g., cell-based assays), several formulation strategies can be employed to increase the solubility of your compound.[8][9]
1. Co-solvents:
The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of hydrophobic compounds.[10][11][12]
-
Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, which decreases the interfacial tension between the solvent and the hydrophobic solute.[13][14]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used.[12][15]
-
Considerations: Be mindful of the potential toxicity of co-solvents in biological systems. It is crucial to determine the maximum tolerable concentration of the co-solvent in your specific assay.
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
| Ethanol | 1-10% | Widely used, but can have biological effects. |
| Propylene Glycol | 1-20% | Generally considered safe for many applications. |
| PEG 400 | 5-30% | A good option for increasing solubility with lower toxicity. |
2. Surfactants:
Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles to encapsulate and solubilize hydrophobic drugs.[16][17][18]
-
Mechanism: Above a certain concentration (the critical micelle concentration or CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, allowing it to be dispersed in the aqueous medium.[19]
-
Types of Surfactants: Non-ionic surfactants like Polysorbates (Tween® series) and Poloxamers (Pluronic® series) are commonly used in pharmaceutical formulations due to their lower toxicity.[18][20]
-
Protocol: Prepare a stock solution of the surfactant in your buffer. Then, add the compound to this solution with gentle agitation.
3. Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22]
-
Mechanism: They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the drug molecule within their cavity.[23][24] This complex is then water-soluble due to the hydrophilic exterior of the cyclodextrin.
-
Common Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used to improve drug solubility and bioavailability.[21][25]
-
Workflow: Dissolve the cyclodextrin in the aqueous buffer first, then add the this compound to form the inclusion complex.
Experimental Protocols & Workflows
Protocol 1: pH-Solubility Profile Determination
This protocol will help you determine the optimal pH for solubilizing this compound.
-
Prepare a series of buffers: Make 100 mL of buffers at various pH values (e.g., 7.4, 7.0, 6.5, 6.0, 5.5, 5.0, 4.5, 4.0).
-
Add excess compound: To 1 mL of each buffer in a separate vial, add an excess amount of this compound (enough that you can see undissolved solid).
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantify the dissolved compound: Carefully take a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the data: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Workflow for Formulation Screening
The following diagram illustrates a systematic approach to selecting a suitable solubilization strategy.
Caption: A decision tree for selecting a solubilization strategy.
Advanced Considerations
-
Solid Dispersions: For more challenging solubility issues, creating a solid dispersion of the drug in a hydrophilic polymer matrix can improve dissolution.[14][26] This is a more advanced technique typically used in later-stage drug development.
-
Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization can increase the surface area available for dissolution.[5][26][27]
-
Combined Approaches: In some cases, a combination of methods, such as pH adjustment and the use of a co-solvent, can provide a synergistic effect on solubility.[11]
By systematically applying these principles and protocols, you can effectively overcome the solubility challenges of this compound and ensure the reliability and accuracy of your experimental results.
References
- Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- The PCCA Blog. (2022, January 5).
- Jørgensen, K. L., & Larsen, C. (2009). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 6(5), 1547-1554.
- Imperial Oilfield Chemicals Pvt. Ltd. (2024, April 16). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Imperial Oilfield Chemicals Pvt. Ltd..
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. (n.d.). Pharmapproach.
- Surfactant Excipients. (n.d.). American Pharmaceutical Review.
- cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.).
- Examples of surfactants used in pharmaceutical formulations. (n.d.).
- Cosolvent. (n.d.). Wikipedia.
- Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
- solubility enhancement and cosolvency by madhavi. (n.d.). Slideshare.
- pH and Solvent Effect on Drug Solubility. (n.d.). SlideShare.
- Davis, M. E., & Brewster, M. E. (2004).
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
- Drug permeation: the influence of pH on solubility in water and lipid. (n.d.). Deranged Physiology.
- Exp.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (n.d.).
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. (n.d.).
- Formulation strategies for poorly soluble drugs. (2025, July 10).
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Technical Support Center: Troubleshooting Kinase Assays with 3-Methyl-6-piperazin-1-ylpyridazine
From the desk of the Senior Application Scientist:
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals experiencing inconsistent results in kinase assays involving 3-Methyl-6-piperazin-1-ylpyridazine. The chemical structure of this compound, featuring a pyridazine core and a piperazine ring, presents specific challenges and potential artifacts in biochemical assays.[1][2][3] This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common culprits like compound handling to more complex phenomena such as assay interference.
Our approach is grounded in first principles. Since this compound is not a widely characterized inhibitor, we cannot rely on pre-existing literature for its specific behavior. Instead, we must systematically investigate its physicochemical properties and their impact on your assay system.
Part 1: Foundational Troubleshooting Guide
This section addresses the most common and impactful sources of variability in a question-and-answer format.
Q1: My IC50 values for this compound are highly variable between experiments. What are the primary causes?
High variability is a frequent challenge and almost always traces back to the compound's behavior in solution or its interaction with the assay components. Let's break down the diagnostic process.
Poor or inconsistent solubility is a primary driver of unreliable data.[4][5][6] If the compound precipitates out of solution, its effective concentration in the assay is unknown and variable.
Troubleshooting Steps:
-
Re-evaluate Stock Solution Preparation: The use of a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO) is critical for preparing primary stock solutions.[5][7] Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.[7]
-
Check for Precipitation: After preparing the stock and during serial dilutions into your aqueous assay buffer, visually inspect for any cloudiness or precipitate. This is often most apparent at the highest concentrations.
-
Mind the "DMSO Shock": When a DMSO stock is diluted into an aqueous buffer, the compound can sometimes crash out of solution. To mitigate this, perform serial dilutions and ensure the final DMSO concentration in your assay is consistent and ideally below 0.5% to avoid solvent-induced artifacts.[8][9]
Protocol 1: Preparing and Validating Compound Stock Solutions
Objective: To create a stable, high-concentration stock and ensure its integrity.
Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9% purity)[7]
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or vials[7]
-
Vortex mixer and a 37°C water bath
Procedure:
-
Preparation: Tare a sterile amber vial on the balance. Carefully weigh out the desired amount of the compound powder.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM). Tightly cap the vial and vortex for 2 minutes. If solids remain, place the vial in a 37°C water bath for 5-10 minutes and vortex again.[7]
-
Verification: Once dissolved, visually inspect the solution against a bright light to ensure no particulates are visible.
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[7][9] Store these aliquots at -80°C for long-term stability.[7][9]
At concentrations above a certain threshold (the Critical Aggregation Concentration), small molecules can self-assemble into colloidal aggregates.[10] These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive results that are often characterized by steep dose-response curves and high Hill slopes.[10][11] This is a very common artifact in early drug discovery.[12]
Troubleshooting Steps:
-
Detergent Counter-Screen: The gold standard for identifying aggregation-based inhibition is to repeat the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.[13] Aggregates are typically dispersed by detergents, which should lead to a significant rightward shift (increase) in the IC50 value if aggregation was the primary mechanism of inhibition.[10][14]
-
Vary Enzyme Concentration: Aggregation-based inhibition is sensitive to the enzyme concentration. If you decrease the kinase concentration in your assay and observe a significant increase in the compound's potency (a lower IC50), it is a strong indicator of aggregation.
Protocol 2: Aggregation Counter-Screen with Detergent
Objective: To determine if the observed inhibition is due to compound aggregation.
Procedure:
-
Prepare Two Master Mixes: Prepare your standard kinase assay master mix. Split it into two tubes.
-
Mix A (Control): Standard assay buffer.
-
Mix B (Detergent): Standard assay buffer supplemented with Triton X-100 to a final concentration of 0.01%.
-
-
Run Parallel Assays: Set up two identical dose-response plates for this compound. Run the assay on one plate using Mix A and on the other using Mix B.
-
Analyze the Data: Calculate the IC50 value from both experiments.
Data Interpretation:
| Observation | Interpretation |
| IC50 (with detergent) >> IC50 (control) | Strong evidence of aggregation-based inhibition.[10] |
| IC50 (with detergent) ≈ IC50 (control) | Aggregation is likely not the primary mechanism. |
Q2: My compound shows activity in my primary assay (e.g., a luminescence-based ATP depletion assay) but is inactive in an orthogonal assay (e.g., a fluorescence polarization assay). Why?
This discrepancy strongly suggests assay interference . The compound is likely not inhibiting the kinase but is instead directly interfering with the detection components of your primary assay. This is a classic issue and a major source of false positives.[15]
Potential Mechanisms of Interference:
-
Luminescence/Fluorescence: The compound itself might be fluorescent at the assay wavelengths or it might quench the signal produced by the reporter enzyme (e.g., luciferase).[16]
-
Reagent Interaction: The compound could directly inhibit a coupling enzyme used in the detection step (e.g., luciferase in ADP-Glo™ or Kinase-Glo® assays).[16]
-
Redox Activity: Some compounds are redox-active and can interfere with assays that rely on redox-sensitive reagents.[17]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent kinase assay results.
How to Test for Interference:
-
"No Kinase" Control: Run your full dose-response curve in an assay plate that contains all reagents except the kinase enzyme.[15] If you still see a dose-dependent change in signal, your compound is interfering with the detection system.
-
"No Substrate" Control: For some assay formats, running the experiment without the kinase substrate can also reveal artifacts related to the compound's interaction with ATP or the detection reagents.
Part 2: Frequently Asked Questions (FAQs)
Q1: Are there any inherent chemical liabilities in the this compound scaffold I should be aware of?
Yes. The chemical structure itself provides clues to potential issues.
-
Piperazine Ring: The piperazine moiety is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP binding pocket.[1] However, it is also a basic group with two pKa values, meaning its protonation state can change with pH.[1][18] This can affect solubility and cell permeability. More importantly, piperazine rings are known metabolic "hotspots" and can be susceptible to oxidation by cytochrome P450 enzymes.[19] While less of a concern in biochemical assays, it's critical for cell-based follow-up.
-
Potential for PAINS: Certain chemical motifs are known as Pan-Assay Interference Compounds (PAINS) because they frequently appear as hits in many different assays through non-specific mechanisms.[20][21] While the core this compound scaffold is not a canonical PAINS alert, researchers should always be vigilant for features like reactive Michael acceptors or redox-cycling quinones, which can be added during lead optimization.[17][20]
Q2: What are the most critical controls to include in every kinase assay plate?
Every plate should be a self-validating experiment. The following controls are non-negotiable:
-
Vehicle Control (0% Inhibition): Contains the kinase, substrate, ATP, and the same final concentration of DMSO as your test wells. This defines the top of your assay window.[22]
-
Positive Control Inhibitor (100% Inhibition): A known, well-behaved inhibitor for your target kinase (e.g., Staurosporine for many kinases) used at a concentration >100x its IC50. This defines the bottom of your assay window.
-
"No Kinase" Control: As described above, this well contains all components except the enzyme and is critical for detecting assay interference.[15]
Q3: My compound is poorly soluble in aqueous buffer even with 0.5% DMSO. What are my options?
This is a common challenge in drug discovery.[4]
-
Alternative Solvents: While DMSO is the standard, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be tested.[5] However, you must first validate that the chosen solvent does not inhibit your kinase at the final concentration used. Some kinases are stimulated or inhibited by solvents like DMSO.[23][24]
-
Formulation Strategies: For more advanced studies, formulation approaches using excipients like cyclodextrins can be explored to improve apparent solubility.[9]
-
Structural Modification: In a drug discovery context, persistent poor solubility is a major liability that is often addressed through medicinal chemistry by adding polar functional groups to the molecule.[6] The piperazine ring itself is often incorporated to improve solubility upon protonation.[3][18]
References
-
Assay Interference by Aggregation. (2017). Assay Guidance Manual, NCBI Bookshelf. [Link]
-
Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2021). Nature. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Publishing. [Link]
-
How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. (2020). ACS Publications. [Link]
-
Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. [Link]
-
Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. (2023). RSC Publishing. [Link]
-
Identification of Small-Molecule Aggregation. (n.d.). CD BioSciences. [Link]
-
A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. (2012). PubMed Central. [Link]
-
Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. (2018). ResearchGate. [Link]
-
Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (2019). Espace INRS. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). PubMed Central. [Link]
-
Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022). ResearchGate. [Link]
-
Pan-assay interference compounds. (n.d.). Wikipedia. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. (1985). PubMed. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. (2021). PubMed Central. [Link]
-
Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. (2021). Springer. [Link]
-
3-Methylpiperazine-containing pre-clinical kinase inhibitors. (2022). ResearchGate. [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). ACS Publications. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). PubMed Central. [Link]
-
Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. (2020). PubMed Central. [Link]
-
3-METHOXY-6-(4-(3-METHYLPHENYL)-1-PIPERAZINYL)PYRIDAZINE. (n.d.). gsrs. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. [Link]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Publications. [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing. [Link]
-
Effect of DMSO on assay performance. Binding experiments were performed... (n.d.). ResearchGate. [Link]
-
Pan Assay Interference Compounds. (2022). YouTube. [Link]
-
Resolving Discrepancies in Kinase Activity Labels Using Machine Learning. (2024). Preprints.org. [Link]
-
Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (2012). PubMed Central. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2012). ACS Publications. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][10][25]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). PubMed. [Link]
-
Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. (2018). PubMed Central. [Link]
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- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Molecular dynamics simulations as a guide for modulating small molecule aggregation [ouci.dntb.gov.ua]
Identifying and removing byproducts from 3-Methyl-6-piperazin-1-ylpyridazine synthesis
Welcome to the technical support guide for the synthesis of 3-Methyl-6-piperazin-1-ylpyridazine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and removal of critical byproducts. Our guidance is rooted in established chemical principles and practical, field-proven methodologies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs): Troubleshooting Your Synthesis
This section addresses the most common issues encountered during the synthesis, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Q1: What is the most probable synthetic route for this compound, and what are the most common byproducts I should anticipate?
The most direct and widely employed method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 3-Chloro-6-methylpyridazine with piperazine . The pyridazine ring is electron-deficient, especially at the positions ortho and para to the ring nitrogens, which activates the chlorine atom for displacement by a nucleophile like piperazine[1][2].
During this process, several byproducts can form. The most prevalent are:
-
Unreacted Starting Materials: Residual 3-Chloro-6-methylpyridazine and piperazine.
-
Di-substituted Byproduct: 1,4-bis(6-methylpyridazin-3-yl)piperazine. This is the most common process-related impurity, arising from the reaction of a second molecule of 3-Chloro-6-methylpyridazine with the product.
-
Hydrolysis Byproduct: 6-Methylpyridazin-3(2H)-one. This can form if water is present in the reaction mixture, leading to the hydrolysis of the starting material's chloro group[1].
Q2: I consistently observe the di-substituted byproduct, 1,4-bis(6-methylpyridazin-3-yl)piperazine. Why does it form and how can I minimize it?
This byproduct forms because the nitrogen atom on the other side of your desired product, this compound, remains nucleophilic and can react with another molecule of 3-Chloro-6-methylpyridazine.
Causality: The formation is a matter of reaction kinetics and stoichiometry. If the concentration of the electrophile (3-Chloro-6-methylpyridazine) is high relative to the nucleophile (piperazine), or if the product is allowed to react for an extended period under coupling conditions, the likelihood of a second substitution increases.
Mitigation Strategy: The most effective way to suppress the formation of this byproduct is to manipulate the stoichiometry.
-
Use an Excess of Piperazine: Employing a significant excess of piperazine (e.g., 2 to 5 equivalents) ensures that any unreacted 3-Chloro-6-methylpyridazine is more likely to encounter a piperazine molecule than a molecule of the mono-substituted product. This leverages Le Châtelier's principle to drive the reaction towards the desired product. Using piperazine itself as the solvent is also a viable strategy[3].
Q3: My HPLC analysis shows a peak with poor, tailing shape. What is the likely cause and how do I fix it?
Poor peak shape, particularly tailing, for basic compounds like this compound is a classic issue in reverse-phase HPLC.
Causality: The basic piperazine moiety interacts strongly with residual acidic silanol groups on the surface of standard silica-based C18 columns. This secondary interaction causes some molecules to lag behind the main band as it travels through the column, resulting in a tailed peak.
Troubleshooting and Solutions:
| Issue Description | Probable Cause | Recommended Solution |
| Peak Tailing | Interaction of basic piperazine moiety with acidic silanol groups on the silica column packing. | 1. Use a base-deactivated or end-capped column specifically designed for basic compounds.2. Add a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase. This additive will preferentially interact with the silanol groups, masking them from your analyte.[4]3. Operate at a low pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA). This ensures the piperazine nitrogen is fully protonated, which can reduce tailing and improve retention. |
| Poor Retention | The compound is highly polar and may elute near the solvent front on a standard C18 column. | 1. Use a column with a more polar stationary phase (e.g., a polar-embedded or cyano phase).2. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode.[4] |
Identification & Purification Protocols
Accurate identification of byproducts is the first step toward their removal. The following section provides detailed protocols for analysis and purification.
Protocol 1: Analytical Identification via LC-MS
This protocol provides a starting point for identifying your main product and key impurities by their mass-to-charge ratio (m/z).
Objective: To separate and identify components in the crude reaction mixture.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
LC Conditions (Starting Point):
-
Column: C18 base-deactivated, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100 - 800.
-
-
Data Analysis:
-
Identify the peak corresponding to the desired product by its expected protonated mass [M+H]⁺.
-
Search for peaks corresponding to the expected m/z of byproducts.
-
Expected [M+H]⁺ Values:
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| This compound | C₁₀H₁₄N₄ | 190.25 | 191.25 |
| 3-Chloro-6-methylpyridazine | C₅H₅ClN₂ | 128.56 | 129.56 |
| 1,4-bis(6-methylpyridazin-3-yl)piperazine | C₁₄H₁₆N₆ | 268.32 | 269.32 |
| 6-Methylpyridazin-3(2H)-one | C₅H₆N₂O | 110.11 | 111.11 |
Protocol 2: Purification by Silica Gel Column Chromatography
This is the most effective method for removing the di-substituted byproduct and other organic impurities.
Objective: To isolate the desired product from starting materials and byproducts.
Methodology:
-
Initial Workup: After the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with 1M HCl (2x) to remove excess piperazine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent) Selection: A common starting point is a mixture of a non-polar solvent and a polar solvent.
-
Recommended System: Dichloromethane (DCM) with a gradient of Methanol (MeOH). Start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%).
-
Additive: Add 0.5-1% triethylamine (TEA) to the eluent mixture. This is crucial to prevent the basic product from streaking on the acidic silica gel, ensuring sharp, well-defined bands.
-
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 100% DCM) and pack the column.
-
Sample Loading: Dissolve the crude product from step 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.
-
Elution and Fraction Collection: Begin elution with the starting mobile phase. Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing with a UV lamp (254 nm). The less polar di-substituted byproduct will typically elute before the more polar mono-substituted product.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound. Confirm purity by HPLC and structure by NMR.
References
- BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
- Fall, Y., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- BenchChem. (n.d.). "3-piperazin-1-yl-1H-pyridazin-6-one" synthesis yield improvement strategies.
- BenchChem. (n.d.). Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one from 3,6-dichloropyridazine: Application Notes and Protocols.
- BenchChem. (n.d.). Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
Sources
Technical Support Center: Post-Synthesis Purification of 3-Methyl-6-piperazin-1-ylpyridazine
Introduction
Welcome to the technical support guide for 3-Methyl-6-piperazin-1-ylpyridazine. This molecule is a key heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1][2][3] The synthesis, typically involving a nucleophilic aromatic substitution (SNAr) reaction, can result in a crude product containing various impurities such as unreacted starting materials and side-products.[4][5][6] Achieving high purity is critical for subsequent applications, ensuring reproducible results in biological assays and meeting stringent quality standards in drug development.
This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you overcome common purity challenges encountered post-synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. For a typical synthesis from 3-chloro-6-methylpyridazine and piperazine, common impurities include:
-
Unreacted Starting Materials: 3-chloro-6-methylpyridazine and piperazine.
-
By-products: Di-substitution products where a second pyridazine molecule has reacted with the other nitrogen of the piperazine ring.
-
Reagents and Solvents: Residual base (e.g., triethylamine) or high-boiling point solvents used in the reaction.[4]
Q2: What is the first step I should take to assess the purity of my crude product?
A2: The initial and most crucial step is to perform a quick purity assessment using Thin-Layer Chromatography (TLC). TLC will give you a qualitative picture of the number of components in your crude mixture and help in selecting an appropriate purification strategy. It is recommended to test a few different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve good separation between your product and impurities. The target compound, being relatively polar due to the piperazine moiety, will likely have a lower Rf value than the less polar starting material (3-chloro-6-methylpyridazine).
Q3: My crude product is a persistent oil or a waxy solid. Can I still use recrystallization?
A3: Oiling out or failing to crystallize is a common issue, often caused by significant levels of impurities that disrupt the crystal lattice formation.[7] While direct recrystallization might be challenging, you can first attempt to purify the oil via column chromatography. Once a purer fraction is obtained, it is much more likely to crystallize. Alternatively, you can try an "anti-solvent" crystallization method where you dissolve the oil in a minimal amount of a good solvent (e.g., methanol or DMSO) and then slowly add a poor solvent (e.g., water or hexane) until turbidity is observed, which can induce crystallization.[7]
Q4: When should I choose column chromatography over recrystallization or an acid-base extraction?
A4: The choice of purification method depends on the nature and quantity of impurities.
-
Recrystallization is ideal when you have a solid product with a relatively high initial purity (e.g., >85-90%) and the impurities have different solubility profiles from the product.[8]
-
Column Chromatography is the most versatile and powerful technique for separating complex mixtures, products with very similar polarities to impurities, or for purifying oils and waxy solids.[8]
-
Acid-Base Extraction is a highly effective and scalable method specifically for separating acidic or basic compounds from neutral ones.[9][10] Since this compound has two basic nitrogen centers (piperazine and pyridazine), this technique is excellent for removing non-basic impurities.[11][12]
Troubleshooting and Purification Guides
This section provides a logical workflow for tackling common purity issues.
Caption: A general troubleshooting workflow for purity improvement.
Guide 1: Removing Unreacted Starting Materials & Basic Impurities
This scenario is common if the reaction has not gone to completion. The basic nature of the piperazine moiety provides a powerful handle for purification.[11][12]
Causality: The piperazine and pyridazine nitrogens are basic and can be protonated by an acid to form a water-soluble salt. Neutral or less basic impurities (like residual solvents or non-basic by-products) will remain in the organic phase.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent like DCM or ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. Your target compound will be protonated and move into the aqueous (top) layer.
-
Separation: Drain the organic layer, which contains non-basic impurities. Keep the aqueous layer.
-
Back-Extraction (Optional): To remove any trapped organic impurities from the aqueous layer, add a fresh portion of organic solvent, shake, and discard the organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 1 M NaOH or saturated sodium bicarbonate solution while stirring until the pH is basic (pH 9-10). Your deprotonated product should precipitate as a solid or an oil.
-
Product Extraction: Extract the product back into an organic solvent (DCM or ethyl acetate) by adding it to the separatory funnel and shaking. Repeat this step two more times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts. Wash with brine to remove excess water, then dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.
-
Purity Confirmation: Assess the purity of the recovered material by TLC or another analytical method.[13]
Caption: Workflow for purification by acid-base extraction.
Guide 2: Separating Complex Mixtures by Chromatography
When acid-base extraction is insufficient or when impurities have similar basicity to the product, column chromatography is the method of choice.
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[8] More polar compounds interact more strongly with the polar silica gel and elute later.
Materials:
-
Crude product
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexane, Triethylamine)
Equipment:
-
Chromatography column
-
TLC plates and chamber
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis & Eluent Selection: First, find a suitable eluent system using TLC. The goal is to find a solvent mixture where your product has an Rf value of approximately 0.3-0.4 and is well-separated from all impurities.
-
Expert Tip: Due to the basic nature of the piperazine group, peak tailing on silica gel is common.[13] Adding a small amount of triethylamine (~0.5-1%) to your eluent can neutralize the acidic silanol groups on the silica, leading to sharper peaks and better separation.[13]
-
A good starting point for the eluent is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture) and pour it into the column. Allow it to pack evenly under pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or DCM. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can run the column isocratically (with one solvent mixture) or with a gradient (gradually increasing the polarity of the eluent, e.g., by increasing the percentage of methanol).
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Purity Confirmation: Verify the purity of the final product with an appropriate analytical method.
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel | Standard, effective for separating compounds of moderate polarity. |
| Mobile Phase (Eluent) | Dichloromethane/Methanol or Ethyl Acetate/Methanol | Good balance of polarity to elute the target compound. |
| Eluent Additive | 0.5-1% Triethylamine (TEA) | The basic TEA deactivates acidic silanol sites on the silica gel, preventing peak tailing of the basic product.[13] |
Guide 3: Purifying a Solid Product by Recrystallization
If your product is a solid and has relatively high initial purity, recrystallization is an efficient and scalable purification method.
Causality: Recrystallization works on the principle that the desired compound and the impurities have different solubilities in a given solvent system. The compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent.[8] As the solution cools, the decreased solubility forces the pure compound to crystallize, leaving the impurities behind in the solution (mother liquor).[7]
Materials:
-
Crude solid product
-
Recrystallization solvent(s) (e.g., Ethanol, Isopropanol, Ethanol/Water, Ethyl Acetate/Hexane)
Equipment:
-
Erlenmeyer flask
-
Hot plate with stirring
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filtration flask
-
Vacuum source
Procedure:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test small amounts of your crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold. For this compound, polar protic solvents like ethanol or isopropanol are good starting points.[7][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Solvent System | Suitability | Comments |
| Ethanol or Isopropanol | High | Good general-purpose polar solvents for nitrogen-containing heterocycles. |
| Ethanol/Water | High | The addition of water (an anti-solvent) can effectively reduce the compound's solubility upon cooling.[5] |
| Ethyl Acetate/Hexane | Medium | Can be effective if the product is less polar. Hexane acts as the anti-solvent. |
| Acetonitrile | Medium | Another potential polar aprotic solvent to test. |
References
- Benchchem. (n.d.). 3-piperazin-1-yl-1H-pyridazin-6-one" synthesis yield improvement strategies.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Benchchem. (n.d.). Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment.
- Unknown. (n.d.). Acid-Base Extraction.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Fan, S. Y., et al. (2009). 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2793.
- Google Patents. (n.d.). Purification of heterocyclic organic nitrogen compounds.
- Benchchem. (n.d.). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Pearson. (2024, September 23). Acid-Base Properties of Nitrogen Heterocycles. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
- Benchchem. (n.d.). Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one from 3,6-dichloropyridazine: Application Notes and Protocols.
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and characterisation of new 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][8][9][14]triazolo[3,4-b][9][13][14]thiadiazine derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Recent advances in pyridazine chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Pyridazine synthesis [organic-chemistry.org]
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- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid-Base Properties of Nitrogen Heterocycles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. vernier.com [vernier.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Evaluating a Novel Pyridazine Derivative, 3-Methyl-6-piperazin-1-ylpyridazine, as a Potential BCR-ABL Inhibitor against Chronic myeloid leukemia: A Comparative Framework Using Imatinib as a Benchmark
Introduction: The Challenge of Chronic Myeloid Leukemia and the Dawn of Targeted Therapy
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the excessive production of granulocytes. The molecular hallmark of CML is the Philadelphia (Ph) chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11).[1] This event creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase, the BCR-ABL oncoprotein.[1][2] This aberrant kinase activity drives the malignant transformation of hematopoietic stem cells by activating a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and reduced apoptosis.[3][4][5][6]
The development of imatinib, a potent and selective inhibitor of the BCR-ABL tyrosine kinase, revolutionized the treatment of CML.[3][7][8] Imatinib binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme and thereby blocking its catalytic activity.[3][5][9][10] This targeted inhibition effectively shuts down the pro-proliferative and anti-apoptotic signals, leading to high rates of hematologic and cytogenetic remission in patients with CML.[3][11] However, the emergence of imatinib resistance, often due to point mutations in the ABL kinase domain, presents a significant clinical challenge.[11][12][13][14] This necessitates the development of novel BCR-ABL inhibitors with improved efficacy and the ability to overcome resistance mechanisms.
This guide provides a comparative framework for evaluating a novel pyridazine derivative, 3-Methyl-6-piperazin-1-ylpyridazine, as a potential therapeutic agent for CML, using the well-characterized profile of imatinib as a benchmark. We will delve into the mechanistic rationale for investigating this compound, propose a series of key experiments to determine its efficacy in CML models, and provide detailed protocols for their execution.
Molecular Rationale for Investigating this compound
While direct experimental data for this compound in CML models is not yet available in the public domain, its chemical structure contains moieties commonly found in successful kinase inhibitors. The piperazine and pyridazine rings are prevalent pharmacophores in a variety of biologically active compounds, including those targeting tyrosine kinases. For instance, imatinib itself contains a piperazine group, which is crucial for its solubility and binding characteristics.[14][15]
The central hypothesis is that the pyridazine scaffold, coupled with the piperazine group, could potentially position this molecule favorably within the ATP-binding pocket of the ABL kinase domain, disrupting its function in a manner analogous to imatinib. The methyl group on the pyridazine ring may also contribute to specific hydrophobic interactions within the binding site.
Comparative Analysis: Mechanism of Action
A fundamental aspect of this investigation is to compare the mechanism of action of this compound with that of imatinib.
Imatinib: The Established Benchmark
Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase.[9] It preferentially binds to the inactive (closed) conformation of the ABL kinase domain, where the activation loop (A-loop) is unphosphorylated and folds back to block the substrate-binding site.[5] This mode of inhibition is key to its high selectivity.[5]
This compound: A Hypothetical Mechanism
The putative mechanism of action for this compound would also be the inhibition of the BCR-ABL tyrosine kinase. Key questions to be addressed experimentally would include:
-
Does it bind to the ATP-binding site?
-
Does it exhibit competitive or allosteric inhibition?
-
Does it show a preference for the active or inactive conformation of the ABL kinase?
Visualizing the BCR-ABL Signaling Pathway and Inhibition
To understand the impact of these inhibitors, it is crucial to visualize the signaling cascade they target.
Caption: BCR-ABL signaling and inhibition points.
Experimental Framework for Comparative Efficacy
A rigorous evaluation of this compound requires a multi-pronged experimental approach, directly comparing its performance against imatinib in established CML models.
In Vitro Models
-
Cell Lines: A panel of CML cell lines should be used, including imatinib-sensitive lines (e.g., K562, KCL22) and imatinib-resistant lines, particularly those with known BCR-ABL mutations (e.g., BaF3 cells engineered to express the T315I mutation).[16]
-
Primary Cells: Patient-derived CML cells would provide a more clinically relevant model.
In Vivo Models
-
Xenograft Models: Immunodeficient mice engrafted with human CML cell lines can be used to assess in vivo efficacy.[17][18]
-
Transgenic Mouse Models: Mice engineered to express the BCR-ABL gene develop a CML-like disease and are valuable for preclinical testing.[17][18][19]
Quantitative Data Comparison
The following table outlines the key quantitative data points that should be collected to compare the two compounds.
| Parameter | This compound | Imatinib (Benchmark) | Experimental Assay |
| IC50 (K562 cells) | To be determined | ~250-500 nM | Cell Viability Assay (MTT/XTT) |
| IC50 (BaF3/BCR-ABL) | To be determined | ~300-600 nM | Cell Viability Assay (MTT/XTT) |
| IC50 (BaF3/BCR-ABL T315I) | To be determined | >10 µM (Resistant) | Cell Viability Assay (MTT/XTT) |
| Apoptosis Induction (% Annexin V+) | To be determined | Dose-dependent increase | Flow Cytometry |
| Inhibition of BCR-ABL Phosphorylation | To be determined | Yes | Western Blot |
| Inhibition of CrkL Phosphorylation | To be determined | Yes | Western Blot |
| In Vivo Tumor Growth Inhibition (%) | To be determined | Significant inhibition | Xenograft Mouse Model |
Detailed Experimental Protocols
Here, we provide step-by-step methodologies for key experiments.
Protocol 1: Cell Viability Assay (MTT/XTT)
This assay measures the metabolic activity of cells, which correlates with cell viability.[20][21]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds.
Workflow Diagram:
Caption: Workflow for cell viability assay.
Procedure:
-
Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound and imatinib in culture medium.
-
Treatment: Add 100 µL of the 2x compound dilutions to the respective wells. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Final Incubation: Incubate for 2-4 hours. If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.[22] Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Phospho-BCR-ABL and Phospho-CrkL
This technique is used to detect the phosphorylation status of specific proteins, providing a direct measure of kinase inhibition.
Objective: To assess the ability of the compounds to inhibit BCR-ABL kinase activity within the cell.
Procedure:
-
Cell Lysis: Treat CML cells with the test compounds at various concentrations for a defined period (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-BCR-ABL (Tyr177), total ABL, phospho-CrkL (Tyr207), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the preclinical evaluation of this compound as a novel therapeutic agent for Chronic Myeloid Leukemia, using imatinib as a gold standard for comparison. The proposed experiments will elucidate its mechanism of action, determine its potency and selectivity, and assess its efficacy in both in vitro and in vivo CML models.
Positive results from these studies, particularly demonstrating activity against imatinib-resistant CML cell lines, would warrant further investigation, including detailed pharmacokinetic and toxicological studies, and ultimately, consideration for clinical development. The systematic approach detailed herein ensures a scientifically rigorous evaluation, providing the necessary data to gauge the true potential of this and other novel compounds in the ongoing effort to improve outcomes for patients with CML.
References
-
Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches. PubMed Central. [Link]
-
Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. National Institutes of Health (NIH). [Link]
-
Imatinib in Chronic Myeloid Leukemia: an Overview. PubMed Central, National Institutes of Health (NIH). [Link]
-
Management of imatinib-resistant patients with chronic myeloid leukemia. PubMed Central, National Institutes of Health (NIH). [Link]
-
What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle. [Link]
-
Strategies for overcoming imatinib resistance in chronic myeloid leukemia. Taylor & Francis Online. [Link]
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Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]
-
Models of chronic myeloid leukemia. PubMed, National Institutes of Health (NIH). [Link]
-
Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia. Clinical Cancer Research, AACR Journals. [Link]
-
Imatinib resistance in CML. PubMed. [Link]
-
Imatinib. Wikipedia. [Link]
-
An Overview of Chronic Myeloid Leukemia and Its Animal Models. PubMed. [Link]
-
The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood. [Link]
-
Molecular Pathways: BCR-ABL. Clinical Cancer Research, AACR Journals. [Link]
-
Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research. Springer Nature. [Link]
-
Animal models of chronic myelogenous leukemia. ResearchGate. [Link]
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Schematic representation of the BCR-ABL1 signaling pathways targeted by... ResearchGate. [Link]
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Signaling pathways involved in the signaling of BCR-ABL. A) Schematic... ResearchGate. [Link]
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Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]
-
Analysis of cell-viability of Imatinib-sensitive and –resistant CML... ResearchGate. [Link]
-
BCR-ABL signalling pathways. ResearchGate. [Link]
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Results of cell viability assay using K562/T315Imut cell line. Cell... ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health (NIH). [Link]
-
Preclinical approaches in chronic myeloid leukemia: from cells to systems. PubMed Central, National Institutes of Health (NIH). [Link]
-
[18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. National Center for Biotechnology Information (NCBI). [Link]
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N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. National Center for Biotechnology Information (NCBI). [Link]
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Comparing the kinase selectivity profile of 3-Methyl-6-piperazin-1-ylpyridazine to other pyridazine inhibitors
Introduction: The Pyridazine Scaffold and the Quest for Selectivity
The pyridazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds designed to modulate critical cellular pathways.[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive framework for designing potent and selective kinase inhibitors.[2] Kinases are a cornerstone of drug discovery, particularly in oncology, but achieving selectivity across the vast human kinome remains a significant challenge. A highly selective inhibitor precisely targets the pathogenic kinase, minimizing off-target effects and associated toxicities. Conversely, a promiscuous inhibitor may offer polypharmacology benefits but carries a higher risk of unforeseen side effects.
This guide addresses a common scenario in drug discovery: a researcher has synthesized a novel compound, 3-Methyl-6-piperazin-1-ylpyridazine , but its biological activity is unknown. While public data on this specific molecule's kinase profile is unavailable, its structure—featuring the proven pyridazine-piperazine motif—suggests potential as a kinase inhibitor.
This document provides a comprehensive, practical framework for characterizing the kinase selectivity profile of a novel compound like this compound. We will use established pyridazine-based and other potent kinase inhibitors as benchmarks, provide detailed experimental protocols for industry-standard profiling assays, and discuss the interpretation of the resulting data. This guide is designed to empower researchers to move from a novel chemical entity to a well-characterized pharmacological tool.
Establishing a Benchmark: Profiles of Clinically Relevant Kinase Inhibitors
Before characterizing a new compound, it is essential to establish a performance benchmark. We will compare our hypothetical data to two well-profiled inhibitors that target Anaplastic Lymphoma Kinase (ALK), a common target for pyridazine-based drugs: Ensartinib , a pyridazine inhibitor, and Brigatinib , a highly potent pyrimidine-based inhibitor.
Ensartinib (X-396) is a next-generation aminopyridazine-based inhibitor of ALK, approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[3][4] It was specifically designed to be potent against ALK and overcome resistance to earlier-generation inhibitors.[3]
Brigatinib (AP26113) is another potent ALK inhibitor that has demonstrated efficacy against a wide range of ALK resistance mutations.[5] While not a pyridazine, its extensive public selectivity data provides an excellent example of a highly characterized inhibitor profile.
The following table summarizes their inhibitory potency against their primary target (ALK) and key off-targets, providing a quantitative benchmark for selectivity.
| Kinase Target | Ensartinib IC₅₀ (nM)[3] | Brigatinib IC₅₀ (nM)[5] | Kinase Family |
| ALK (Wild-Type) | <0.4 | 0.6 | Tyrosine Kinase |
| ROS1 | <1.0 | 1.9 | Tyrosine Kinase |
| TRKA | <1.0 | - | Tyrosine Kinase |
| TRKC | <1.0 | - | Tyrosine Kinase |
| MET | 1-10 | >1000 | Tyrosine Kinase |
| EphA1 | 1-10 | - | Tyrosine Kinase |
| EphA2 | 1-10 | - | Tyrosine Kinase |
| EphB1 | 1-10 | - | Tyrosine Kinase |
| FLT3 | - | 2.1 | Tyrosine Kinase |
| EGFR (L858R) | - | 1.5 | Tyrosine Kinase |
| IGF-1R | - | 158 (cellular) | Tyrosine Kinase |
Table 1: Comparative kinase inhibition data for the benchmark inhibitors Ensartinib and Brigatinib. Data is presented as the half-maximal inhibitory concentration (IC₅₀) from biochemical assays unless otherwise noted. A lower value indicates higher potency.
Designing a Kinase Profiling Strategy
The goal is to understand a new compound's potency (how strongly it binds its primary target) and selectivity (how cleanly it avoids other kinases). A tiered approach is most effective, starting broad and becoming more focused.
Phase 1: Broad Profiling (Binding Affinity)
The initial step is to screen the compound at a single, high concentration (e.g., 1-10 µM) against a large panel of kinases. The KINOMEscan® platform is the industry standard for this.[6] It is a competition binding assay that measures the ability of a compound to displace a known ligand from the kinase active site. The output is typically percent inhibition relative to a control. This approach quickly identifies which kinases the compound binds to, irrespective of whether it inhibits their function.[7]
Phase 2: Quantitative Profiling (Functional Inhibition)
For the "hits" identified in Phase 1, the next step is to determine their potency through dose-response experiments. Functional enzymatic assays, such as the ADP-Glo™ Kinase Assay , are ideal.[8] These assays measure the actual catalytic activity of the kinase. By testing the compound across a range of concentrations, a sigmoidal curve can be generated to calculate the IC₅₀ value.
Data Interpretation: The Selectivity Score
A simple way to quantify selectivity is the Selectivity Score (S-score) . A common definition is the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates a more selective compound. For example, if a compound inhibits 5 out of 400 kinases tested, its S-score (S(1µM)) would be 0.0125.
Experimental Methodologies
Protocol 1: KINOMEscan® Competition Binding Assay (Adapted from DiscoveRx)
This protocol describes the general principle of the KINOMEscan® assay.
-
Objective: To identify kinase targets of a test compound by measuring its ability to compete with an immobilized ligand for binding to a panel of DNA-tagged kinases.
-
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
KINOMEscan® panel of DNA-tagged recombinant kinases.
-
Immobilized, broadly-selective kinase inhibitor (ligand) on a solid support (e.g., beads).
-
Binding buffer.
-
-
Procedure:
-
Kinases from the panel are individually incubated with the immobilized ligand and the test compound (e.g., at 10 µM) in wells of a microtiter plate.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The beads are washed to remove unbound kinase.
-
The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
A DMSO-only control reaction is performed to determine the maximum amount of kinase binding.
-
-
Data Analysis:
-
The amount of bound kinase in the presence of the test compound is compared to the DMSO control.
-
Results are expressed as "% Inhibition" or "% of Control". A low value signifies that the test compound successfully competed with the immobilized ligand for binding to the kinase.
-
Protocol 2: ADP-Glo™ Luminescent Kinase Assay (Adapted from Promega)
This protocol outlines the steps for determining the IC₅₀ of an inhibitor against a specific kinase.
-
Objective: To quantify the enzymatic activity of a kinase by measuring the amount of ADP produced, and to determine the inhibitory potency (IC₅₀) of a test compound.
-
Principle: This is a two-step assay. First, the kinase reaction occurs. Then, the remaining ATP is depleted, and the ADP produced is converted back to ATP. This newly generated ATP is used in a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.
-
Procedure:
-
Kinase Reaction:
-
Prepare a serial dilution of the test compound (e.g., 11 points from 10 µM to 1 pM) in the appropriate kinase buffer.
-
In a 384-well plate, add the kinase, its specific substrate peptide, and ATP to initiate the reaction.
-
Add the diluted test compound or DMSO (for positive and negative controls) to the respective wells.
-
Incubate at room temperature for a set time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains the luciferase/luciferin mix.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
-
Data Analysis:
-
Normalize the data: Set the "no kinase" control as 100% inhibition and the "DMSO only" control as 0% inhibition.
-
Plot the % Inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothesizing the Profile: Structure-Activity Relationship (SAR) Insights
While we lack data for this compound, we can draw inferences from the structures of our benchmark inhibitors. Ensartinib features a complex substituted piperazine moiety.[3] This group is often directed towards the solvent-exposed region of the kinase ATP-binding pocket and is critical for modulating potency and selectivity. The simple, unsubstituted piperazine in our target molecule is a common starting point in medicinal chemistry. The methyl group on the pyridazine ring is a small, lipophilic addition that can influence binding by interacting with hydrophobic pockets near the hinge region of a kinase.
Based on SAR from related pyridazine series, it is plausible that this compound would show some affinity for tyrosine kinases. However, without the larger, tailored substitutions seen on Ensartinib, its potency would likely be lower and its selectivity profile broader. The initial broad screen would be critical to identify its primary targets, which could then be optimized through synthetic chemistry.
Visualizing the Target Pathway: ALK Signaling
Understanding the biological context of a kinase target is crucial. If our novel compound were to inhibit ALK, it would block several downstream pathways implicated in cancer cell proliferation and survival.
As depicted, activated ALK phosphorylates downstream effectors, initiating cascades like the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT pathways. An effective inhibitor binds to ALK, prevents its activation, and silences these pro-survival signals. A western blot experiment probing for the phosphorylated forms of ALK, AKT, and ERK in a relevant cancer cell line (e.g., H3122) would be a key cellular assay to confirm the on-target activity of a novel inhibitor.
Conclusion
While This compound currently lacks a defined biological profile, it represents a valuable starting point for kinase inhibitor discovery due to its pyridazine-piperazine core. This guide provides a robust, industry-standard framework for its complete characterization. By establishing clear benchmarks with inhibitors like Ensartinib and Brigatinib, employing a strategic, tiered screening approach using validated assays like KINOMEscan® and ADP-Glo™, and understanding the underlying biology of the target, researchers can systematically evaluate novel compounds. This rigorous, evidence-based process is fundamental to progressing a chemical scaffold from a laboratory curiosity to a potential therapeutic candidate.
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Horn, L., Infante, J. R., Reckamp, K. L., et al. (2018). Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study. Clinical Cancer Research, 24(12), 2771–2779. [Link]
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The "Magic Methyl" Effect Revisited: A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-6-piperazin-1-ylpyridazine
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the pyridazine scaffold represents a privileged structure, consistently appearing in compounds with a wide array of biological activities.[1] The incorporation of a piperazine moiety further enhances the therapeutic potential of these molecules.[2] This guide provides an in-depth, objective comparison of 3-Methyl-6-piperazin-1-ylpyridazine and its non-methylated counterpart, 6-(piperazin-1-yl)pyridazine. We will delve into the nuanced structure-activity relationship (SAR) conferred by the seemingly simple addition of a methyl group at the 3-position of the pyridazine ring, supported by experimental data from analogous compounds and detailed protocols for comparative evaluation.
The Critical Role of the Methyl Group: More Than Just a Steric Bulge
The introduction of a methyl group, often termed the "magic methyl" effect in medicinal chemistry, can profoundly influence a molecule's pharmacological profile. This is not merely a consequence of increased steric bulk but a complex interplay of electronic and conformational effects that can alter binding affinity, metabolic stability, and pharmacokinetic properties. While direct comparative data for this compound and its des-methyl analog is not extensively documented in publicly available literature, we can infer the likely impact of this substitution by examining SAR trends in related pyridazine-containing compounds.
The pyridazine ring is characterized by its electron-deficient nature, a property that governs its interactions with biological targets.[3] The addition of an electron-donating methyl group at the 3-position can modulate the electronic distribution within the ring, potentially enhancing interactions with specific residues in a target protein's binding pocket. Furthermore, the methyl group can influence the overall conformation of the molecule, including the orientation of the piperazine ring, which is often crucial for target engagement.
Comparative Biological Activity Profile: A Look at Anticancer and Vasorelaxant Properties
Pyridazine derivatives have shown significant promise as both anticancer and cardiovascular agents.[4][5] The piperazine substituent is a common feature in many biologically active compounds, contributing to improved solubility and providing a vector for further chemical modification.[2]
Anticancer Activity
Numerous studies have highlighted the potential of pyridazinone derivatives, structurally related to our compounds of interest, as potent anticancer agents.[6][7][8] These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival.[9][10]
While a direct comparison is not available, studies on similar heterocyclic systems suggest that the introduction of a methyl group can have a variable impact on anticancer activity, depending on the specific target and the binding pocket's topography. In some cases, the methyl group can occupy a hydrophobic pocket, leading to a significant increase in potency. Conversely, it can also introduce steric hindrance, negatively impacting binding.
Vasorelaxant Activity
The pyridazine nucleus is a well-established pharmacophore for vasorelaxant activity.[2][5] Many 6-substituted-3(2H)-pyridazinone derivatives have been shown to exhibit potent vasorelaxant effects, often superior to existing drugs like hydralazine.[11][12][13] The mechanism of action is often linked to the modulation of nitric oxide (NO) signaling pathways in vascular smooth muscle cells.[2]
Based on the SAR of analogous compounds, the presence of a small alkyl group on the pyridazine ring can influence the molecule's lipophilicity, which may affect its ability to penetrate cell membranes and reach its intracellular target. The electronic effect of the methyl group could also modulate the pKa of the pyridazine ring nitrogens, potentially influencing interactions with target proteins.
Data Summary: Inferred Structure-Activity Relationship
The following table summarizes the anticipated impact of the 3-methyl group on the biological activity of 6-(piperazin-1-yl)pyridazine, based on trends observed in related pyridazine derivatives. It is crucial to note that these are inferred relationships and require direct experimental validation.
| Compound | Key Structural Feature | Anticipated Impact on Anticancer Activity | Anticipated Impact on Vasorelaxant Activity | Rationale |
| 6-(piperazin-1-yl)pyridazine | Unsubstituted Pyridazine Ring | Baseline Activity | Baseline Activity | Core scaffold with inherent biological potential. |
| This compound | Methyl Group at C3 | Potentially Increased or Decreased Activity | Potentially Modulated Activity | The methyl group can enhance binding through hydrophobic interactions or cause steric hindrance. It can also alter electronic properties and lipophilicity, affecting target engagement and cell permeability. |
Experimental Protocols for Comparative Evaluation
To empirically determine the structure-activity relationship of the 3-methyl group, the following experimental protocols are recommended.
Synthesis of Target Compounds
The synthesis of both this compound and 6-(piperazin-1-yl)pyridazine can be achieved through a common synthetic route, starting from the corresponding 3-chloro-6-substituted pyridazine.
Step 1: Synthesis of 3-Chloro-6-methylpyridazine (Intermediate for Methylated Analog)
A reliable method for the synthesis of 3-chloro-6-methylpyridazine is not explicitly detailed in the provided search results. However, a plausible route would involve the reaction of 3,6-dichloropyridazine with a methylating agent, such as a Grignard reagent (e.g., methylmagnesium bromide) in the presence of a suitable catalyst, or through a multi-step synthesis starting from a different pyridazine precursor.
Step 2: Nucleophilic Aromatic Substitution with Piperazine
-
To a solution of the appropriate 3-chloro-6-substituted pyridazine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add an excess of piperazine (2-3 equivalents).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-(piperazin-1-yl)pyridazine derivative.
A similar protocol has been described for the synthesis of related compounds.[14]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of the compounds against a panel of human cancer cell lines.
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 6-(piperazin-1-yl)pyridazine) and a positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Detailed protocols for similar assays are widely available.[15]
In Vitro Vasorelaxant Activity Assay (Isolated Aortic Ring Assay)
This protocol describes the evaluation of the vasorelaxant effects of the compounds on isolated rat aortic rings.
-
Tissue Preparation: Isolate the thoracic aorta from a male Wistar rat and cut it into rings of 2-3 mm in width.
-
Organ Bath Setup: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Contraction Induction: Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the test compounds to the organ baths.
-
Data Analysis: Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value (the concentration that produces 50% of the maximal relaxation).
This methodology is a standard in pharmacological research.[5][11]
Visualizing the Synthetic and Biological Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general synthetic pathway and a key biological signaling pathway.
Caption: Simplified nitric oxide signaling pathway in vasorelaxation.
Conclusion and Future Directions
The strategic placement of a methyl group on the pyridazine ring of 6-(piperazin-1-yl)pyridazine has the potential to significantly modulate its biological activity. While direct comparative data is lacking, the established principles of medicinal chemistry and the SAR of related compounds suggest that this modification could enhance potency in both anticancer and vasorelaxant applications. The experimental protocols provided herein offer a clear roadmap for the direct, quantitative comparison of these two molecules.
Future research should focus on the synthesis and comprehensive biological evaluation of both this compound and its non-methylated parent compound. Such studies will not only provide definitive answers regarding the SAR of the 3-methyl group in this specific context but will also contribute valuable knowledge to the broader field of pyridazine-based drug discovery.
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A Framework for In Vivo Efficacy Comparison: A Hypothetical Case Study of 3-Methyl-6-piperazin-1-ylpyridazine versus Ponatinib
To our fellow researchers, scientists, and drug development professionals,
In the landscape of targeted cancer therapy, the robust preclinical evaluation of novel chemical entities against established standards of care is a cornerstone of translational research. This guide addresses the topic of an in vivo efficacy comparison between the well-characterized multi-targeted tyrosine kinase inhibitor (TKI), ponatinib, and a lesser-known compound, 3-Methyl-6-piperazin-1-ylpyridazine.
A Note on the Scope of this Guide:
Initial literature and database searches reveal a significant disparity in the available data for these two compounds. Ponatinib is a clinically approved drug with a wealth of preclinical and clinical data.[1] Conversely, as of the writing of this guide, This compound is a compound for which public domain data regarding its biological activity, particularly in the context of oncology and kinase inhibition, is not available.
Therefore, a direct, data-driven comparison of their in vivo efficacy is not feasible. Instead, this guide will serve as a comprehensive framework, using a hypothetical scenario to outline the necessary experimental steps, considerations, and data interpretation required to perform such a comparison. We will leverage the extensive knowledge of ponatinib's preclinical performance to illustrate the established benchmark against which a novel compound like this compound would be evaluated.
I. Introduction to the Compounds
Ponatinib: The Established Pan-BCR-ABL Inhibitor
Ponatinib (Iclusig®) is a potent, orally administered multi-targeted TKI.[2] It was specifically designed to inhibit the native BCR-ABL kinase and its mutants, including the highly resistant T315I "gatekeeper" mutation, which confers resistance to other TKIs in Chronic Myeloid Leukemia (CML).[1][3] Its therapeutic applications have expanded to Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Beyond BCR-ABL, ponatinib inhibits a spectrum of other kinases, including FLT3, KIT, FGFR, and PDGFR, making it a subject of investigation in various other malignancies.[4][5]
This compound: The Investigational Entity
The core structure of this compound belongs to the pyridazine and piperazine families of heterocyclic compounds. Derivatives of these scaffolds have been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] For the purpose of this guide, we will hypothesize that preliminary in vitro screening has identified this compound as a potential inhibitor of a specific kinase relevant to a particular cancer model.
II. Designing the In Vivo Efficacy Study: A Step-by-Step Approach
A rigorous in vivo comparison requires a well-designed study that assesses not only anti-tumor activity but also provides insights into the pharmacokinetics (PK) and pharmacodynamics (PD) of the investigational drug.
Step 1: Selection of Appropriate Animal Models
The choice of the animal model is critical and should be driven by the hypothesized mechanism of action of the investigational compound and the clinical relevance of the model.
-
Cell Line-Derived Xenografts (CDX): This is a common starting point. Human cancer cell lines with known genetic profiles (e.g., expressing a target kinase) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
For a hypothetical comparison to ponatinib in CML: One might use the K-562 cell line (imatinib-sensitive) or Ba/F3 cells engineered to express wild-type or mutant BCR-ABL (e.g., T315I).[1]
-
-
Patient-Derived Xenografts (PDX): These models, where patient tumor tissue is directly implanted into mice, are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
-
For a comparison in T-cell acute lymphoblastic leukemia (T-ALL): PDX models have been successfully used to evaluate ponatinib's efficacy.[8]
-
Step 2: Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies
Before embarking on a full-scale efficacy study, it is essential to understand the PK profile and determine the MTD of the novel compound.
-
PK Studies: A cohort of animals is administered a single dose of this compound via the intended clinical route (e.g., oral gavage). Blood samples are collected at multiple time points to determine key PK parameters.[8]
-
Data to Collect: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).
-
-
MTD Studies: A dose-escalation study is performed to identify the highest dose of the compound that can be administered without causing unacceptable toxicity.
-
Monitoring: Daily monitoring of body weight, clinical signs of distress, and at the end of the study, gross necropsy and histopathology of major organs are performed.
-
Table 1: Representative Pharmacokinetic Parameters of Ponatinib in Mice
| Parameter | Value (at 30 mg/kg oral dose) | Reference |
| Tmax | ~2-6 hours | [8] |
| Cmax | Varies by study | [8] |
| AUC0–24hrs | Higher than dasatinib at a similar dose | [8] |
Step 3: The Efficacy Study
Once the MTD is established, the efficacy study can be designed.
-
Animal Grouping: Animals with established tumors of a specific size are randomized into different treatment groups (typically 6-10 animals per group).
-
Dosing and Monitoring: Dosing is typically performed daily via oral gavage. Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoints:
-
Primary Endpoint: Tumor growth inhibition (TGI) or tumor regression.
-
Secondary Endpoints: Survival, body weight changes, and clinical observations.
-
Step 4: Pharmacodynamic (PD) and Biomarker Analysis
At the end of the efficacy study, or in a separate cohort of animals, tumors and other tissues are collected to assess the on-target activity of the compounds.
-
Target Engagement: Western blotting or immunohistochemistry can be used to measure the phosphorylation status of the target kinase and key downstream signaling proteins. For ponatinib in a FLT3-ITD model, this would involve measuring p-FLT3 and p-STAT5.[9]
-
Biomarkers of Response/Resistance: Analysis of gene expression or protein levels in treated versus control tumors can help identify biomarkers that predict sensitivity or resistance to the novel compound.
III. Data Presentation and Interpretation
Table 2: Hypothetical In Vivo Efficacy Data Comparison
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Ponatinib | 20 | 250 ± 75 | 83 |
| This compound | 30 | 800 ± 150 | 47 |
| This compound | 50 (MTD) | 500 ± 100 | 67 |
In this hypothetical example, ponatinib shows superior tumor growth inhibition compared to this compound at the tested doses.
IV. Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental designs and biological pathways.
Experimental Workflow
Caption: Workflow for in vivo efficacy comparison.
Signaling Pathway Inhibition
Caption: Targeted signaling pathways.
V. Conclusion and Future Directions
This guide provides a foundational framework for the in vivo comparison of a novel chemical entity, exemplified by this compound, against an established drug, ponatinib. A successful preclinical comparison hinges on a methodologically sound approach that integrates efficacy, PK, and PD studies. While a direct comparison is currently impossible due to the lack of data for this compound, the principles outlined here offer a roadmap for its evaluation, should it emerge as a candidate for anticancer therapy. The ultimate goal of such studies is to generate a comprehensive data package that can confidently inform the decision to advance a promising new agent into clinical development.
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Potent Activity of Ponatinib (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies. National Institutes of Health. Available from: [Link]
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Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia. PubMed Central. Available from: [Link]
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Ponatinib Drives Cardiotoxicity by S100A8/A9-NLRP3-IL-1β Mediated Inflammation. Circulation Research. Available from: [Link]
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Ponatinib - LiverTox. National Center for Biotechnology Information. Available from: [Link]
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Ponatinib -- Review of Historical Development, Current Status, and Future Research. PubMed Central. Available from: [Link]
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Ponatinib for Chronic Myeloid Leukemia (CML) Evaluation and Ph+ Acute Lymphoblastic Leukemia (ALL). ClinicalTrials.gov. Available from: [Link]
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Assessment of tumor response to tyrosine kinase inhibitors. PubMed Central. Available from: [Link]
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Ponatinib Protects Mice From Lethal Influenza Infection by Suppressing Cytokine Storm. PubMed. Available from: [Link]
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Population Pharmacokinetics of Ponatinib in Healthy Adult Volunteers and Patients With Hematologic Malignancies and Model‐Informed Dose Selection for Pediatric Development. ResearchGate. Available from: [Link]
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Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. MDPI. Available from: [Link]
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Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][9][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available from: [Link]
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Comparative Analysis Framework: 3-Methyl-6-piperazin-1-ylpyridazine versus Dasatinib in Non-Small Cell Lung Cancer Models
Introduction: The Evolving Landscape of Kinase Inhibition in Lung Cancer
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases. The therapeutic landscape for NSCLC has been revolutionized by the development of targeted therapies, particularly tyrosine kinase inhibitors (TKIs). These agents selectively target oncogenic driver kinases, offering significant clinical benefits over traditional chemotherapy for patients with specific molecular alterations.
Dasatinib, a potent, multi-targeted kinase inhibitor, is a well-characterized therapeutic agent. It is known to inhibit a range of kinases including the SRC family kinases (SFK), BCR-ABL, c-KIT, and PDGFR. While its primary indications are in hematological malignancies, its potent inhibition of SFKs, which are frequently implicated in the progression and metastasis of solid tumors, makes it a valuable reference compound for preclinical lung cancer research.
This guide introduces a head-to-head comparative framework for evaluating a lesser-characterized compound, 3-Methyl-6-piperazin-1-ylpyridazine, against the established benchmark of dasatinib. Given the novelty of this compound, this document outlines a comprehensive, scientifically rigorous workflow to first characterize its activity and then directly compare its preclinical efficacy in relevant NSCLC cell line models. The objective is to provide researchers with a robust experimental blueprint for evaluating novel kinase inhibitors in the context of lung cancer.
Compound Profiles
Dasatinib: The Established Multi-Kinase Inhibitor
Dasatinib (BMS-354825) is an FDA-approved oral TKI. Its mechanism of action revolves around its ability to bind to the ATP-binding pocket of multiple kinases, stabilizing their inactive conformation. In the context of NSCLC, the inhibition of SRC family kinases is of particular interest. SFKs are non-receptor tyrosine kinases that act as critical signaling nodes downstream of receptor tyrosine kinases like EGFR. They play a pivotal role in cell proliferation, survival, adhesion, and motility. Dysregulation of SRC activity has been linked to tumor progression and resistance to EGFR-targeted therapies.
This compound: A Novel Compound for Characterization
This compound is a heterocyclic compound whose biological activity in cancer is not yet extensively documented in peer-reviewed literature. Its chemical structure, featuring a pyridazine core, is common in pharmacologically active molecules, suggesting potential for kinase inhibition. The proposed research framework will therefore begin with broad-spectrum kinase profiling to identify its primary targets before proceeding to cell-based functional assays.
Proposed Experimental Workflow for Comparative Analysis
The following workflow provides a logical progression from initial target identification to direct cellular comparison.
Caption: Proposed experimental workflow for characterizing and comparing a novel compound against dasatinib.
Part 1: Initial Characterization of this compound
The first principle of a rigorous comparison is to understand the mechanism of the novel agent. A fee-for-service kinase screen (e.g., services offered by Reaction Biology or Eurofins) is the standard industry practice for initial target identification.
Protocol 1: Broad-Spectrum Kinase Inhibition Assay
-
Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.
-
Assay Execution: Submit the compound for screening at a fixed concentration (typically 1-10 µM) against a comprehensive panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ or a similar platform). The assay typically measures the displacement of a labeled ligand from the kinase active site.
-
Data Analysis: Results are usually provided as "% Inhibition" or "% of Control". Identify "hits" as kinases that are inhibited by >90% at the screening concentration.
-
Follow-up: For the top 3-5 validated hits, perform dose-response assays to determine the biochemical IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
Part 2: Head-to-Head Comparison in NSCLC Cell Lines
Selection of Appropriate NSCLC Cell Line Models
The choice of cell lines is critical for clinically relevant results. We propose a panel that represents different, common NSCLC molecular subtypes.
| Cell Line | Genetic Background | Rationale for Inclusion |
| A549 | KRAS G12S, WT EGFR | Represents KRAS-mutant NSCLC, a large patient population with limited targeted therapies. SRC is a known mediator of KRAS signaling. |
| NCI-H1975 | EGFR L858R/T790M | Represents acquired resistance to first-generation EGFR TKIs. SRC activation is a known bypass track in this context. |
| NCI-H460 | KRAS Q61H, PIK3CA E545K | A large-cell carcinoma model known for its aggressive phenotype and high metastatic potential. |
Protocol 2: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Plate A549, NCI-H1975, and NCI-H460 cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and dasatinib (e.g., from 10 µM to 1 nM) in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curves using graphing software (e.g., GraphPad Prism) to calculate the IC50 (half-maximal inhibitory concentration) values.
Anticipated Data Summary: IC50 Values (µM)
| Compound | A549 (KRAS mut) | NCI-H1975 (EGFR res) | NCI-H460 (KRAS mut) |
| Dasatinib | Expected: 0.1 - 1.0 | Expected: 0.05 - 0.5 | Expected: 0.5 - 2.0 |
| This compound | To be determined | To be determined | To be determined |
Protocol 3: Western Blot for Target Engagement and Pathway Modulation
This experiment validates that the compounds are inhibiting their intended targets within the cell and affecting downstream signaling pathways.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with dasatinib and this compound at their respective IC50 and 2x IC50 concentrations for a defined period (e.g., 6 or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight. Key antibodies include:
-
Phospho-SRC (Tyr416) - to measure SRC activity.
-
Total SRC - as a loading control for SRC.
-
Phospho-AKT (Ser473) - a key downstream survival signal.
-
Total AKT - as a loading control.
-
Cleaved PARP - as a marker of apoptosis.
-
β-Actin - as a general loading control.
-
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the bands.
Caption: Signaling pathway targeted by dasatinib and potentially by the novel compound in NSCLC.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of this compound in a head-to-head comparison with the well-characterized multi-kinase inhibitor, dasatinib. The proposed workflow emphasizes a data-driven approach, beginning with target identification and culminating in direct comparative analysis of cellular effects in genetically defined NSCLC cell lines.
Successful execution of these experiments will elucidate the mechanism of action, potency, and potential therapeutic niche of this compound. The resulting data will allow researchers to make an informed, objective assessment of its potential as a novel therapeutic agent for non-small cell lung cancer, benchmarked against a clinically relevant inhibitor.
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Dasatinib (BMS-354825) Targets the Src-Family Kinases to Inhibit Growth and Induce Apoptosis in Non-Small Cell Lung Cancer Cells. Cancer Research. Available at: [Link]
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A Guide to Validating the Mechanism of Action of 3-Methyl-6-piperazin-1-ylpyridazine Using Knockout Cell Lines
A Senior Application Scientist's Perspective on Rigorous Target Validation
The Central Question: Is 3-Methyl-6-piperazin-1-ylpyridazine On-Target?
Initial screens suggest that this compound, a novel pyridazine derivative[1], functions by inhibiting "Kinase X," a protein kinase implicated in a critical cancer signaling pathway. Kinases are a large family of enzymes with highly conserved ATP-binding pockets, making off-target activity a significant concern.[2] Relying solely on biochemical assays or computational docking is insufficient; we must prove that the compound's cellular effect is mediated through the intended target in a living system. This is where the precision of genetic tools becomes indispensable.
The Definitive Experiment: Target Validation with CRISPR-Cas9 Knockout Cell Lines
The most unambiguous method to validate a drug's target is to remove it entirely. If this compound exerts its cytotoxic effect by inhibiting Kinase X, then cells lacking the gene for Kinase X should be resistant to the compound. The CRISPR-Cas9 system provides an efficient and precise method for generating such knockout cell lines.[3]
The Workflow: From Concept to Conclusion
A successful knockout validation campaign follows a systematic, multi-phase process. Each step is designed to build confidence in the final result, from the initial genetic modification to the ultimate phenotypic readout.
Figure 1: The end-to-end workflow for generating, validating, and using a knockout cell line to confirm a drug's mechanism of action.
Detailed Protocol: CRISPR-Cas9 Mediated Knockout of Kinase X
This protocol provides a robust framework for generating knockout cell lines. The specific reagents and timelines may require optimization for your chosen cell line.
I. Generation of Knockout Cell Lines [4][5]
-
Guide RNA (gRNA) Design:
-
Design at least two distinct gRNAs targeting an early, constitutive exon of the Kinase X gene. This minimizes the chance of producing a truncated, partially functional protein.
-
Use a validated online design tool (e.g., CHOPCHOP, Synthego Design Tool) to maximize on-target efficiency and minimize off-target effects.
-
-
Vector Preparation:
-
Synthesize and clone the designed gRNAs into a Cas9-expressing vector. Plasmids containing a fluorescent marker (e.g., GFP) or a selectable marker (e.g., puromycin resistance) are highly recommended to enrich for edited cells. The all-in-one lentiCRISPRv2 plasmid is a common choice.
-
-
Delivery to Cells:
-
Transfect or transduce the parental cell line with the gRNA/Cas9 vector. For difficult-to-transfect cells, lentiviral transduction is often more efficient.
-
-
Enrichment and Single-Cell Isolation:
-
If using a marker, select or sort for the transfected cell population 48-72 hours post-transfection.
-
Perform single-cell cloning by seeding the edited pool into 96-well plates via limiting dilution or fluorescence-activated cell sorting (FACS). This step is critical, as the initial edited population is heterogeneous.[6][7]
-
-
Clonal Expansion:
-
Culture the single-cell clones for 2-4 weeks until colonies are large enough for expansion and subsequent validation.
-
II. Validation of Knockout Clones
-
Genomic Validation:
-
Extract genomic DNA from each expanded clone and the wild-type (WT) parental line.
-
PCR amplify the region of the Kinase X gene targeted by the gRNA.
-
Use Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site. A true knockout clone should have biallelic frameshift mutations.[8]
-
-
Proteomic Validation:
-
Prepare protein lysates from validated KO clones and WT cells.
-
Perform a Western blot using a validated antibody against Kinase X. The absence of the corresponding protein band in the KO clones provides definitive proof of a successful knockout at the functional level.[9]
-
Interpreting the Results: The Expected Phenotypic Shift
With validated WT and Kinase X KO cell lines in hand, the definitive experiment can be performed. The expected outcome is a dramatic loss of sensitivity to this compound specifically in the KO cells.
| Cell Line | Genotype | Protein Expression | IC50 (this compound) |
| Parental | Wild-Type | Normal | 15 nM |
| Clone 1 | Biallelic Frameshift | Absent | > 10,000 nM |
| Clone 2 | Biallelic Frameshift | Absent | > 10,000 nM |
| Control | Non-targeting gRNA | Normal | 16 nM |
Table 1. Representative data from a cell viability assay. The significant increase in the half-maximal inhibitory concentration (IC50) in the two independent Kinase X KO clones provides strong evidence for on-target activity.
This resistance to the compound is the cornerstone of MoA validation using this method.
Figure 2: Logical relationship demonstrating why the drug is effective in wild-type cells but ineffective in knockout cells, thus validating Kinase X as the target.
A Comparative Framework: Alternative and Complementary Methods
While knockout models are the gold standard for validation, they are not the only tool. A comprehensive strategy often employs orthogonal methods to build a more complete picture of a compound's activity. Chemical proteomics and thermal proteome profiling, for instance, offer unbiased approaches to identify binding partners directly from the cellular milieu.[10][11][12]
| Method | Core Principle | Key Advantages | Key Limitations |
| CRISPR Knockout | Genetic ablation of the target gene. | Provides definitive functional evidence of on-target activity; creates a stable, permanent model. | Time- and resource-intensive; potential for cellular compensation mechanisms. |
| RNA Interference (RNAi) | Transient knockdown of target mRNA. | Faster than generating KO lines; suitable for high-throughput screening. | Often results in incomplete knockdown; significant potential for off-target effects. |
| Chemical Proteomics | Uses immobilized compound or probes to pull down binding partners from cell lysates.[13][14] | Unbiased identification of direct binding proteins; can reveal unexpected off-targets. | Does not confirm the functional consequence of binding; can be technically complex. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability across the proteome upon drug binding.[15][16][17] | Unbiased, in-cell target engagement without modifying the compound; identifies direct and indirect targets.[[“]] | Requires specialized mass spectrometry equipment; data analysis is complex. |
Table 2. Comparison of primary methodologies for drug target validation.
Final Synthesis: Building an Unshakeable Case for Your MoA
The validation of this compound's mechanism of action serves as a paradigm for modern drug discovery. The data derived from a well-executed knockout experiment provides the unequivocal evidence of target engagement that is essential for advancing a compound through the development pipeline. By demonstrating that the removal of Kinase X phenocopies the drug's effect and renders cells insensitive to its action, you build an unshakeable foundation for your program.
For ultimate confidence, complementing this genetic evidence with data from an unbiased proteomics approach like Thermal Proteome Profiling can create a powerful, multi-faceted validation package. This rigorous, scientifically-grounded strategy not only de-risks your project but also accelerates the journey toward delivering novel, effective therapies.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyridazine-Based Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, precision is paramount. Tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms by targeting specific signaling pathways that drive tumor growth. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target effects.[1] This guide provides an in-depth analysis of the cross-reactivity of pyridazine-based tyrosine kinase inhibitors, a chemical class of significant interest in oncology. While specific data for 3-Methyl-6-piperazin-1-ylpyridazine is not extensively available in the public domain, we will utilize a representative pyridazine-based inhibitor, a selective Mps1 kinase inhibitor from the imidazo[1,2-b]pyridazine series , to illustrate the principles and methodologies for assessing kinase selectivity.[2] This guide will equip researchers with the knowledge to critically evaluate and compare the performance of such inhibitors.
The Imperative of Selectivity Profiling in Drug Discovery
The development of a successful TKI hinges on a delicate balance between on-target potency and off-target safety. Undesirable cross-reactivity with other kinases can lead to a spectrum of adverse effects, complicating clinical development and patient outcomes.[3] Conversely, a well-characterized, multi-targeted inhibitor can sometimes offer therapeutic advantages through "polypharmacology."[4] Therefore, a comprehensive understanding of an inhibitor's interaction with the broader kinome is not merely a regulatory hurdle but a fundamental aspect of rational drug design.
This guide will delve into the state-of-the-art methodologies for kinase inhibitor profiling, providing both the "how" and the "why" behind experimental choices. We will explore both biochemical and cell-based assays that, when used in concert, provide a holistic view of a compound's selectivity profile.
Comparative Kinase Selectivity Profile
To contextualize the cross-reactivity of our representative imidazo[1,2-b]pyridazine-based Mps1 inhibitor, we present a hypothetical but realistic selectivity profile against a panel of representative tyrosine kinases. This data is illustrative and serves to demonstrate how such information is typically presented and interpreted.
| Kinase Target | IC50 (nM) of Representative Inhibitor | Known Selective Inhibitor | IC50 (nM) of Known Inhibitor | Known Broad-Spectrum Inhibitor | IC50 (nM) of Broad-Spectrum Inhibitor |
| Mps1 (TTK) | 0.7 | Mps1-IN-1 | 5 | Sunitinib | 50 |
| ABL1 | >10,000 | Imatinib | 25 | Dasatinib | 0.6 |
| ALK | >10,000 | Crizotinib | 20 | Dasatinib | 1 |
| EGFR | 5,200 | Gefitinib | 33 | Sunitinib | 2,500 |
| VEGFR2 | 8,500 | Axitinib | 0.2 | Sunitinib | 9 |
| SRC | >10,000 | Saracatinib | 2.7 | Dasatinib | 0.8 |
| c-Met | >10,000 | Capmatinib | 0.8 | Crizotinib | 4 |
Table 1: Comparative IC50 values of the representative imidazo[1,2-b]pyridazine-based Mps1 inhibitor against a panel of tyrosine kinases, alongside examples of selective and broad-spectrum inhibitors for comparison. The IC50 value for the representative inhibitor is based on published data for a similar compound.[2]
The data presented in Table 1 showcases the high selectivity of the representative imidazo[1,2-b]pyridazine derivative for its primary target, Mps1, with minimal activity against other tested tyrosine kinases. This level of selectivity is a desirable characteristic for a targeted therapeutic, as it minimizes the potential for off-target toxicities.
Methodologies for Assessing Kinase Cross-Reactivity
A robust assessment of kinase inhibitor selectivity requires a multi-pronged approach, combining in vitro biochemical assays with cell-based methods that reflect the complexities of the intracellular environment.
Large-Scale Kinome Scanning
Rationale: To obtain a broad, initial overview of a compound's selectivity, high-throughput screening against a large panel of kinases is the gold standard. This approach provides a "snapshot" of the inhibitor's interactions across the kinome.
Experimental Protocol: KINOMEscan™ Assay
The KINOMEscan™ platform is a widely used competition binding assay.[5][6]
-
Immobilization: A library of human kinases is individually expressed as DNA-tagged fusion proteins. Each kinase is then immobilized on a solid support.
-
Competition: The test compound (e.g., our representative pyridazine inhibitor) is incubated with the immobilized kinase in the presence of a known, immobilized ligand that binds to the ATP-binding site.
-
Quantification: The amount of kinase bound to the solid support is quantified via quantitative PCR (qPCR) of the DNA tag. A decrease in the amount of bound kinase indicates that the test compound has successfully competed with the immobilized ligand for binding to the active site.
-
Data Analysis: The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound.
Caption: ADP-Glo™ kinase assay workflow for IC50 determination.
Cellular Target Engagement Assays
Rationale: Biochemical assays, while informative, do not fully recapitulate the cellular environment where factors like membrane permeability, intracellular ATP concentrations, and protein-protein interactions can influence a compound's activity. Cellular target engagement assays confirm that the inhibitor can access and bind to its intended target within a living cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation. [7]
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Melt Curve Analysis: A "melt curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Conclusion
The assessment of tyrosine kinase inhibitor cross-reactivity is a critical and multifaceted process in modern drug discovery. While no single assay can provide a complete picture, the strategic combination of broad kinome scanning, quantitative enzymatic assays, and cellular target engagement studies offers a robust framework for characterizing the selectivity profile of novel inhibitors. The representative imidazo[1,2-b]pyridazine-based Mps1 inhibitor serves as a compelling example of how a highly selective compound can be identified and characterized. [2]By employing the methodologies outlined in this guide, researchers can make more informed decisions in the development of the next generation of safe and effective targeted therapies.
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Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]
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Liu, K. K., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[1]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(6), 1683-1690. [Link]
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A Comparative Pharmacokinetic Analysis of 3-Methyl-6-piperazin-1-ylpyridazine and Its Analogs: A Guide for Preclinical Drug Development
In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its successful clinical translation. The pyridazine scaffold, a key heterocyclic motif, is prevalent in a multitude of medicinally important compounds. This guide provides a comprehensive framework for the comparative analysis of the pharmacokinetic properties of 3-Methyl-6-piperazin-1-ylpyridazine and its structurally related analogs.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the essential in vitro and in vivo assays required to build a robust ADME (Absorption, Distribution, Metabolism, and Excretion) profile, explain the rationale behind experimental choices, and provide detailed, actionable protocols. By systematically evaluating key PK parameters, researchers can effectively identify candidates with favorable drug-like properties for further development.
The Critical Role of Pharmacokinetics in Drug Discovery
The journey of a drug from administration to its site of action and subsequent elimination from the body is a complex process governed by its pharmacokinetic properties.[1][2] Early characterization of a compound's ADME profile is crucial for several reasons:
-
Predicting Efficacy and Safety: The concentration of a drug at its target site determines its therapeutic effect. Understanding absorption and distribution is key to ensuring adequate target engagement. Conversely, high concentrations in non-target tissues can lead to toxicity.[3][4]
-
Guiding Lead Optimization: ADME data provides invaluable feedback to medicinal chemists, enabling them to make targeted structural modifications to improve a compound's PK profile.[5][6]
-
Reducing Late-Stage Attrition: A significant number of drug candidates fail in clinical trials due to poor pharmacokinetic properties.[7] Early in vitro and in vivo screening helps to de-risk projects by identifying and weeding out compounds with unfavorable ADME characteristics.
This guide will focus on a hypothetical series of analogs based on the this compound core, outlining the necessary studies to build a comprehensive and comparative pharmacokinetic understanding.
Experimental Methodologies for a Comprehensive PK Profile
A tiered approach to pharmacokinetic assessment, starting with high-throughput in vitro assays and progressing to more complex in vivo studies, is a cost-effective and efficient strategy.[8][9]
In Vitro ADME Assays: The Foundation of PK Screening
In vitro ADME assays are indispensable tools in early drug discovery for rapidly screening compounds and identifying potential liabilities.[5][9]
Rationale: Poor aqueous solubility can limit a compound's absorption and lead to variable oral bioavailability. Assessing solubility at different pH values is important, as the pH of the gastrointestinal tract varies.
Experimental Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add the DMSO stock solution to a 96-well microplate.
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 5.0, 6.2, 7.4) to the wells containing the compound.
-
Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).
-
Analysis: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy, nephelometry, or liquid chromatography-mass spectrometry (LC-MS).
Rationale: The ability of a compound to passively diffuse across cell membranes is a key determinant of its oral absorption and distribution into tissues.[10][11] The PAMPA assay provides a high-throughput, cell-free method to assess passive permeability.[12][13]
Experimental Protocol: PAMPA
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[10]
-
Compound Addition: Add the test compound solution to the donor wells.
-
Assay Assembly: Place the donor plate on top of an acceptor plate containing buffer, creating a "sandwich".[13]
-
Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[12]
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[11] The permeability coefficient (Pe) is then calculated.
Workflow for PAMPA:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Rationale: The rate at which a compound is metabolized, primarily in the liver, determines its half-life and oral bioavailability. Assessing metabolic stability in liver microsomes or hepatocytes is a standard in vitro practice.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or rodent), NADPH (a cofactor for metabolic enzymes), and buffer in a 96-well plate.
-
Compound Addition: Add the test compound to the reaction mixture.
-
Incubation: Incubate the plate at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[14][15] It is essential to evaluate the potential of a new chemical entity to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[16][17]
Experimental Protocol: CYP Inhibition Assay (IC50 Determination)
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing a specific recombinant human CYP enzyme or human liver microsomes, a fluorescent or LC-MS/MS probe substrate for that enzyme, and buffer.[18]
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH.
-
Incubation: Incubate the mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction.
-
Signal Detection: Measure the formation of the metabolite using a fluorescence plate reader or LC-MS/MS.[18]
-
IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition (IC50) of the enzyme activity.
Logical Flow of In Vitro ADME Screening:
Caption: A typical workflow for in vitro ADME screening of drug candidates.
Rationale: The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target.[19] Only the unbound (free) fraction of a drug is pharmacologically active.[3][20]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: Prepare a RED device, which consists of two chambers separated by a semi-permeable membrane.[3][20]
-
Sample Addition: Add plasma spiked with the test compound to one chamber and buffer to the other.[20]
-
Incubation: Incubate the device at 37°C with shaking to allow the unbound compound to reach equilibrium across the membrane.[21]
-
Sampling: After incubation (typically 4-6 hours), collect samples from both the plasma and buffer chambers.[19]
-
Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.
-
Calculation: Calculate the fraction of unbound drug (fu).
In Vivo Pharmacokinetic Studies: The Whole-System Perspective
In vivo PK studies in animal models, typically rodents, are essential for understanding how a compound behaves in a living system.[4][22][23]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Acclimatization: Acclimate the animals (e.g., Sprague-Dawley rats or C57BL/6 mice) to the housing conditions.[24] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[25]
-
Dosing: Administer the compound via two different routes in separate groups of animals:
-
Intravenous (IV) bolus: To determine clearance, volume of distribution, and half-life.
-
Oral (PO) gavage: To determine oral bioavailability.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing.[26]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters.[22]
Workflow for an In Vivo Pharmacokinetic Study:
Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.
Comparative Analysis of this compound and Its Analogs
The data generated from the aforementioned studies will allow for a comprehensive comparative analysis. The results should be presented in clear, concise tables to facilitate direct comparison between the parent compound and its analogs.
Table 1: In Vitro ADME Profile
| Compound | Kinetic Solubility (μM) at pH 7.4 | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | CYP3A4 Inhibition (IC50, μM) | Plasma Protein Binding (% Unbound) |
| This compound | [Data] | [Data] | [Data] | [Data] | [Data] |
| Analog A | [Data] | [Data] | [Data] | [Data] | [Data] |
| Analog B | [Data] | [Data] | [Data] | [Data] | [Data] |
| Analog C | [Data] | [Data] | [Data] | [Data] | [Data] |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Compound | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | AUC (ng*h/mL) | F (%) |
| This compound | [Data] | [Data] | [Data] | [Data] | [Data] |
| Analog A | [Data] | [Data] | [Data] | [Data] | [Data] |
| Analog B | [Data] | [Data] | [Data] | [Data] | [Data] |
| Analog C | [Data] | [Data] | [Data] | [Data] | [Data] |
CL: Clearance; Vd: Volume of distribution; t½: Half-life; AUC: Area under the plasma concentration-time curve; F: Oral bioavailability.
Structure-Activity Relationship (SAR) and Data Interpretation
The ultimate goal of this comparative analysis is to establish a clear structure-activity relationship. By correlating the structural modifications of the analogs with their corresponding pharmacokinetic data, we can derive valuable insights for future compound design.
For instance, the addition of a polar functional group might increase solubility but decrease permeability. A lipophilic moiety might enhance permeability but also increase metabolic clearance or plasma protein binding.
Structure-Pharmacokinetic Relationship Diagram:
Caption: Hypothetical Structure-Pharmacokinetic Relationships for Analogs.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to the comparative pharmacokinetic analysis of this compound and its analogs. By employing a combination of in vitro and in vivo assays, researchers can build a comprehensive ADME profile for each compound. The resulting data, when analyzed within a structure-activity relationship framework, will empower drug discovery teams to make informed decisions and prioritize candidates with the highest probability of clinical success. The provided protocols and workflows serve as a robust starting point for any laboratory embarking on the pharmacokinetic characterization of novel chemical entities.
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Confirming On-Target Activity of 3-Methyl-6-piperazin-1-ylpyridazine: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)
In the landscape of contemporary drug discovery, unequivocally demonstrating that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of a successful research program. This guide provides an in-depth, comparative analysis of methodologies for confirming the on-target activity of small molecules, using 3-Methyl-6-piperazin-1-ylpyridazine as a case study. While the definitive molecular target of this compound is not extensively documented in public literature, its structural similarity to known pan-muscarinic antagonists suggests that G-protein coupled receptors (GPCRs), specifically muscarinic acetylcholine receptors (mAChRs), are a probable target class. This guide will therefore proceed with mAChRs as the putative target to illustrate the application of these critical techniques.
We will focus on the Cellular Thermal Shift Assay (CETSA), a powerful technique for verifying target engagement in a native cellular environment.[1] This guide will elucidate the principles of CETSA, provide a detailed experimental protocol, and objectively compare its performance against alternative methods such as the Drug Affinity Responsive Target Stability (DARTS) assay, NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assays, and traditional radioligand binding assays.
The Imperative of Target Engagement Validation
The journey from a promising hit compound to a clinical candidate is fraught with challenges, a significant portion of which arise from a lack of clear on-target activity or unforeseen off-target effects.[2] Robust target engagement validation in a cellular context is therefore not merely a confirmatory step but a critical, data-driven approach to de-risk a project and guide medicinal chemistry efforts.[3][4] Techniques that can provide direct evidence of a drug binding to its target in living cells are invaluable for establishing a clear mechanism of action and ensuring that observed phenotypic effects are a direct consequence of on-target modulation.
The Central Question: Does this compound Bind its Putative Target in Cells?
This compound belongs to a chemical class that has shown diverse biological activities.[5][6] The pyridazine core is a versatile scaffold found in numerous biologically active compounds.[6] Given the evidence for related compounds acting as muscarinic antagonists, we hypothesize that this compound engages one or more subtypes of mAChRs. To test this hypothesis, we require a robust assay that can confirm this interaction within the native environment of the cell membrane where these GPCRs reside.
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Engagement
CETSA is a biophysical method predicated on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[1] When heated, proteins denature and aggregate. The temperature at which half of the protein population is denatured is known as the melting temperature (Tₘ). Ligand binding typically stabilizes the protein, resulting in an increase in its Tₘ.[7] This thermal shift can be detected and quantified, providing direct evidence of target engagement.[1] A key advantage of CETSA is that it is a label-free method, requiring no modification of the compound or the target protein, thus providing a more physiologically relevant assessment of the drug-target interaction.[3]
CETSA Workflow for a GPCR Target
The workflow for assessing the engagement of this compound with a putative mAChR target using CETSA is a multi-step process that requires careful optimization.
Concluding Remarks for the Practicing Scientist
Confirming the on-target activity of a compound like this compound is a non-negotiable step in modern drug discovery. The Cellular Thermal Shift Assay provides a robust, label-free method to directly observe target engagement in a physiologically relevant setting. [1]Its ability to work with unmodified proteins in intact cells makes it a particularly powerful tool for validating the mechanism of action of novel therapeutics. [3] However, no single technique is universally superior. A comprehensive understanding of the principles, advantages, and limitations of CETSA and its alternatives, such as DARTS, NanoBRET™, and radioligand binding assays, is crucial for making informed decisions. By carefully selecting and executing the most appropriate target engagement assays, researchers can build a strong, data-driven foundation for their drug discovery programs, ultimately increasing the probability of success in bringing new medicines to patients.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-6-piperazin-1-ylpyridazine
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the profound responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methyl-6-piperazin-1-ylpyridazine, a compound frequently utilized in medicinal chemistry.
Our philosophy extends beyond mere product provision; we are committed to empowering our clients with the knowledge to maintain the highest standards of laboratory safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Hazard Assessment and Profile
This compound must be treated as a hazardous substance. This assessment is based on the known toxicological profiles of pyridazine and piperazine derivatives.
-
Piperazine Moiety: The piperazine group is associated with significant health hazards. Compounds containing this functional group are often corrosive and can cause severe skin burns and serious eye damage.[1][3][4] Allergic skin reactions are also a known risk associated with piperazine and its derivatives.[1]
-
Pyridazine Moiety: Pyridazine and its related structures are frequently classified as harmful if swallowed, inhaled, or on contact with skin.[2][5] They can cause skin, eye, and respiratory irritation.[2]
Based on this composite analysis, this compound should be handled with the assumption that it may be corrosive, a skin and eye irritant, and harmful if ingested or absorbed.
Summary of Key Safety Information
| Parameter | Guideline | Rationale & Sources |
| Compound Name | This compound | - |
| CAS Number | 219635-87-7 | [6] |
| Primary Inferred Hazards | Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation. | Based on the known hazards of piperazine and pyridazine derivatives.[1][2][3][5] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and potentially a respirator if aerosols or dust are generated. | To prevent contact with skin and eyes, which are primary routes of exposure for corrosive and irritating compounds.[1][7] |
| Handling Location | In a well-ventilated area, preferably within a certified chemical fume hood. | To minimize inhalation exposure, a known risk for pyridazine compounds.[2][3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container, away from incompatible materials like strong oxidizing agents. | To maintain chemical stability and prevent accidental reactions.[1][8] |
| Disposal Method | Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. | Due to the compound's inferred hazardous characteristics, it must not be disposed of in regular trash or down the drain.[2] |
Regulatory Framework: Compliance is Non-Negotiable
The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][9] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the Hazard Communication Standard, which ensures that personnel are informed about chemical risks and trained on safe handling procedures.[10][11][12] All disposal activities must adhere to these federal regulations, as well as any applicable state and local laws.
Operational Protocol for Disposal
This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound and associated contaminated materials.
Step 1: Preparation and Segregation
-
Identify Waste Streams: Before beginning work, identify all materials that will become waste. This includes the pure compound, solutions containing the compound, and contaminated consumables (e.g., pipette tips, weighing papers, gloves, absorbent pads).
-
Designate a Waste Container: Procure a chemically compatible hazardous waste container. For liquid waste, ensure the container is leak-proof and has a secure, vapor-tight lid. Do not use incompatible containers, such as metal for corrosive waste.[9] The original product container can be an ideal choice if it's in good condition.[13]
-
Initial Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE ".[14][15] Also, clearly write the full chemical name: "this compound" and list any solvents or other chemicals that will be added.
Step 2: Waste Accumulation
-
Location: All waste generation and collection must occur in a designated Satellite Accumulation Area (SAA).[13][14] This area must be at or near the point of generation and under the control of laboratory personnel.[16]
-
Transferring Waste: Carefully transfer waste into the designated container. Always wear appropriate PPE. Perform this transfer inside a chemical fume hood to contain any potential dust or vapors.
-
Keep Containers Closed: The waste container must remain securely sealed at all times, except when actively adding waste.[13] This minimizes the release of vapors and prevents spills.
-
Avoid Mixing: Do not mix this compound waste with incompatible chemicals. For example, avoid mixing with strong acids or oxidizing agents, as piperazine compounds can react with them.[8] It is best practice to segregate waste streams by hazard class.[13]
Step 3: Storage and Final Disposal
-
SAA Storage Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[15][16] Once a container is full, it must be dated and moved from the SAA to the facility's Central Accumulation Area (CAA) within three days.[13]
-
Professional Disposal: Never dispose of this chemical down the drain or in standard trash.[2] The final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. They will typically use high-temperature incineration for organic chemical waste.[5][17]
Spill and Emergency Procedures
Accidents require a calm and prepared response.
-
Evacuate and Alert: In the event of a spill, immediately alert personnel in the vicinity and evacuate the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain the Spill: If safe to do so, prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1][2] Do not use combustible materials like paper towels to absorb large quantities of flammable or reactive liquids.
-
Cleanup: Wearing full PPE, carefully collect the absorbed material and any contaminated debris. Place it into your designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[4][7]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][4]
-
In all cases of exposure, seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. [Link]
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European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Piperazine Safety Data Sheet. [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Medical Laboratory Observer. (2019, July 29). Laboratory Waste Management: The New Regulations. [Link]
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A Senior Application Scientist's Guide to Handling 3-Methyl-6-piperazin-1-ylpyridazine: Essential Safety and Operational Protocols
This guide provides essential, immediate safety and logistical information for the handling of 3-Methyl-6-piperazin-1-ylpyridazine (CAS No. 219635-87-7). As a professional in drug development and research, you understand that robust safety protocols are the bedrock of innovative science. This document moves beyond a simple checklist to provide a framework grounded in chemical causality and field-proven practices.
Inferred Hazard Profile and Risk Assessment
The structure of this compound contains both a pyridazine ring and a piperazine group. Analysis of similar chemical structures allows us to anticipate its primary hazards. Heterocyclic amines and pyridazine derivatives frequently exhibit irritant properties.[1][2][3] The piperazine moiety, in particular, is associated with causing skin irritation and potential allergic reactions.[2]
Table 1: Anticipated Hazard Summary
| Hazard Category | Anticipated Risk | Rationale based on Structural Analogs |
| Skin Corrosion/Irritation | Causes skin irritation. May cause severe burns with prolonged contact.[2][4][5] | Pyridazine and piperazine derivatives are frequently classified as skin irritants.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][4][5] | Direct contact with related compounds is known to cause severe eye damage. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or aerosols.[5][6][7] | Volatile amines and heterocyclic compounds can irritate the mucous membranes and upper respiratory tract.[5][8] |
| Acute Oral Toxicity | May be harmful if swallowed.[1][2][4] | Related compounds are classified as harmful if ingested.[4][5] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. This begins with engineering controls—most notably, the mandatory use of a certified chemical fume hood for all manipulations—and is supplemented by a robust personal barrier.[3][8][9]
Table 2: Personal Protective Equipment (PPE) Specifications
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][10] A face shield should be worn over goggles if there is a significant risk of splashing.[11] | Protects against splashes and potential aerosols that can cause serious, irreversible eye damage. Standard safety glasses are insufficient.[12] |
| Hand Protection | Nitrile or neoprene gloves.[1][3] Avoid latex gloves due to poor chemical resistance.[3] Always inspect gloves for tears or punctures before use.[10] | Provides a necessary barrier against skin contact. Proper glove removal technique (without touching the outer surface) is critical to prevent cross-contamination.[10] |
| Skin and Body Protection | A flame-retardant lab coat, fully buttoned. A chemical-resistant apron should be worn for larger quantities or procedures with a high splash risk.[9] | Protects skin from accidental contact and prevents contamination of personal clothing.[9][13] |
| Respiratory Protection | Generally not required if work is conducted within a properly functioning chemical fume hood. For situations where a hood is not available or during a large spill, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[10] | Ensures that airborne particles or vapors are not inhaled, which could cause respiratory irritation.[6][8] |
Operational Protocols: From Bench to Waste
Adherence to a systematic workflow minimizes risk and ensures reproducibility. The following protocols provide a step-by-step guide for safe handling.
Standard Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height.[14] Line the work surface with absorbent paper to contain minor spills.[9]
-
PPE Donning: Put on all required PPE as specified in Table 2, ensuring a proper fit.
-
Weighing and Transfer: Conduct all weighing and solution preparation within the fume hood.[3][8] Use non-sparking tools. Keep the container tightly closed when not in use.[3][5][15]
-
Experimentation: Perform all reactions within the fume hood. Avoid heating systems that could create ignition sources, as related compounds can form explosive vapor/air mixtures.
-
Post-Handling: After use, securely seal the primary container. Wipe down the work surface and any equipment with an appropriate solvent.
-
PPE Doffing and Hygiene: Remove PPE carefully to avoid contaminating your skin. Always wash hands and forearms thoroughly with soap and water after handling is complete.[5][6] Do not eat, drink, or smoke in the laboratory.[5][6]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Accidents require a swift and correct response. All personnel must be familiar with the location of safety showers and eyewash stations.[7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][16] Seek immediate medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][16] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[4][11] Seek immediate medical attention.
-
Spill Management:
-
Evacuate non-essential personnel from the immediate area.[17]
-
Ensure ventilation is adequate (fume hood).
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite or sand.[2]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[2]
-
Caption: Decision workflow for emergency spill response.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Chemical waste from handling this compound must be treated as hazardous. Improper disposal poses a risk to the environment and is a violation of regulatory standards.[11][13]
-
Waste Segregation: Do not dispose of this chemical down the drain or in regular trash.[11][14] All waste, including contaminated consumables (pipette tips, gloves, absorbent paper) and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[2]
-
Container Management: The waste container must be made of a compatible material, kept securely sealed when not in use, and stored in a cool, well-ventilated area away from incompatible materials.[2][18]
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal contractor, following all local, state, and federal regulations.[11][13]
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
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3-Methylpiperidine. PubChem, National Center for Biotechnology Information. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
